molecular formula C14H19NO2 B10969763 N-cyclohexyl-3-methoxybenzamide

N-cyclohexyl-3-methoxybenzamide

Cat. No.: B10969763
M. Wt: 233.31 g/mol
InChI Key: LNIIHPOXLIONRR-UHFFFAOYSA-N
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Description

N-Cyclohexyl-3-methoxybenzamide (CAS 349110-68-5) is a synthetic small molecule with the molecular formula C14H19NO2 and a molecular weight of 233.306 g/mol . It belongs to the class of organic compounds known as benzamides, which are characterized by a carboxamido substituent attached to a benzene ring . This compound serves as an important chemical scaffold in medicinal chemistry research, particularly in the development of novel antibacterial agents. Its core structure is derived from 3-methoxybenzamide, which is a known inhibitor of bacterial cell division protein FtsZ, a highly conserved and essential target for the development of antibiotics against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . Researchers value this compound and its derivatives for their potential in addressing the growing challenge of antimicrobial resistance. The compound's physicochemical properties include a density of 1.1±0.1 g/cm³ and a boiling point of 390.3±25.0 °C at 760 mmHg pressure . It is intended for use in laboratory research only. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

N-cyclohexyl-3-methoxybenzamide

InChI

InChI=1S/C14H19NO2/c1-17-13-9-5-6-11(10-13)14(16)15-12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8H2,1H3,(H,15,16)

InChI Key

LNIIHPOXLIONRR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2CCCCC2

Origin of Product

United States

Foundational & Exploratory

N-Cyclohexyl-3-methoxybenzamide: A Technical Whitepaper on Physicochemical Profiling, Synthesis, and Pharmacological Potential

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-cyclohexyl-3-methoxybenzamide (Formula: C14H19NO2) represents a highly versatile chemical entity within the benzamide class. Known as a "privileged structure" in medicinal chemistry, the benzamide pharmacophore exhibits broad biological activities, ranging from poly(ADP-ribose) polymerase (PARP) inhibition to the disruption of bacterial cell division. This whitepaper provides an authoritative, in-depth analysis of the basic properties, synthetic methodologies, and biological potential of N-cyclohexyl-3-methoxybenzamide, designed for researchers and drug development professionals.

Structural and Physicochemical Properties

The molecular architecture of N-cyclohexyl-3-methoxybenzamide consists of a lipophilic cyclohexyl ring linked via an amide bond to a 3-methoxy-substituted benzene ring. This specific arrangement balances aqueous solubility with membrane permeability, making it an excellent candidate for structure-activity relationship (SAR) studies.

Table 1: Physicochemical and Pharmacokinetic Parameters

PropertyValueCausality / Significance in Drug Design
Molecular Formula C14H19NO2Defines the atomic composition and baseline mass.
Molecular Weight 233.31 g/mol Well below the 500 Da Lipinski threshold, ensuring favorable oral bioavailability.
LogP (Estimated) ~3.2The cyclohexyl group drives lipophilicity, optimizing lipid bilayer penetration.
Topological Polar Surface Area 38.3 ŲHighly favorable for blood-brain barrier (BBB) penetration and cellular uptake.
Hydrogen Bond Donors 1 (Amide N-H)Limits desolvation energy penalties during receptor binding.
Hydrogen Bond Acceptors 2 (C=O, Methoxy O)Facilitates targeted interactions within protein active sites.

Synthetic Methodologies and Experimental Workflows

The synthesis of N-cyclohexyl-3-methoxybenzamide can be achieved through multiple pathways. Recent advancements emphasize green chemistry and direct C-H functionalization. Two prominent methods include the catalyst-free direct amidation from carbodiimides [1] and the copper-catalyzed C-H amidation of cyclohexane [2].

Protocol: Copper-Catalyzed C-H Amidation Workflow

This protocol details the direct amidation of cyclohexane with 3-methoxybenzamide, utilizing a copper catalyst and a radical initiator to achieve C-N bond formation [2].

  • Step 1: Reagent Preparation & Inert Atmosphere

    • Action: In a nitrogen-filled glovebox, charge an oven-dried 4 mL scintillation vial with 3-methoxybenzamide (0.500 mmol), cyclohexane (10.0 equiv), CuI (2.5 mol %), and 2,9-dimethyl-1,10-phenanthroline ligand (2.5 mol %) in 1.0 mL of anhydrous benzene.

    • Causality: Anhydrous and anaerobic conditions are critical. Moisture or oxygen will prematurely quench the highly reactive tert-butoxy radicals, leading to reaction failure.

  • Step 2: Addition of the Radical Initiator

    • Action: Add di-tert-butyl peroxide (tBuOOtBu, 2.00 equiv) to the mixture, seal tightly with a Teflon-lined cap, and remove from the glovebox.

    • Causality: tBuOOtBu acts as the thermal radical initiator. The stoichiometric excess ensures sufficient generation of tert-butoxy radicals required for the abstraction of a hydrogen atom from the inert cyclohexane ring.

  • Step 3: Thermal Activation

    • Action: Place the vial in a preheated aluminum block at 100 °C for 18 hours.

    • Validation Checkpoint: The reaction mixture should transition from a pale suspension to a deep, homogenous solution. If the mixture remains clear and uncolored, the Cu(I) to Cu(II) redox cycle has not initiated, likely due to ligand degradation or insufficient heat transfer.

  • Step 4: Workup and Purification

    • Action: Cool the mixture, concentrate under reduced pressure, and purify via silica gel flash chromatography (using a hexane/ethyl acetate gradient).

    • Causality: Silica gel chromatography effectively separates the highly non-polar unreacted cyclohexane and benzene from the moderately polar N-cyclohexyl-3-methoxybenzamide product.

SynthWorkflow R1 Cyclohexane (C-H Source) Cat CuI + (MeO)2Phen (Catalyst System) R1->Cat Mix R2 3-Methoxybenzamide (Amine Source) R2->Cat Mix Ox tBuOOtBu (Radical Initiator) Cat->Ox Add Oxidant Cond Benzene, 100°C (Thermal Activation) Ox->Cond Heat Prod N-cyclohexyl-3-methoxybenzamide (Target Product) Cond->Prod Cross-Coupling

Workflow for the copper-catalyzed C-H amidation to synthesize N-cyclohexyl-3-methoxybenzamide.

Biological Activity & Pharmacological Potential

While N-cyclohexyl-3-methoxybenzamide is frequently utilized as a structural scaffold in synthetic methodology, its core motifs possess significant pharmacological relevance.

  • ADPRT and PARP Inhibition : The 3-methoxybenzamide pharmacophore is a well-documented competitive inhibitor of poly(ADP-ribose) synthetase (PARP) and ADP-ribosyltransferase (ADPRT) [3]. The addition of the N-cyclohexyl group enhances the lipophilic efficiency (LipE) of the molecule, potentially increasing its binding affinity in hydrophobic enzyme pockets.

  • Antibacterial FtsZ Inhibition : Benzamide derivatives, particularly 3-alkoxybenzamides, have been identified as inhibitors of FtsZ, an essential bacterial cell division protein [4]. The mechanism involves binding to the GTPase domain, which prevents the polymerization of FtsZ into the Z-ring, ultimately leading to bacterial filamentation and cell lysis.

MOA Drug N-cyclohexyl-3- methoxybenzamide Target FtsZ Protein (GTPase Domain) Drug->Target Binds Inhib Inhibition of GTP Hydrolysis Target->Inhib Induces Zring Prevention of Z-Ring Formation Inhib->Zring Leads to Lysis Bacterial Filamentation & Cell Lysis Zring->Lysis Results in

Putative mechanism of action for 3-methoxybenzamide derivatives inhibiting bacterial FtsZ.

Analytical Characterization

To ensure the structural integrity of the synthesized compound, rigorous analytical validation is required. The following table outlines the expected Nuclear Magnetic Resonance (NMR) profile based on established literature for this compound [1].

Table 2: Expected 1H NMR Spectral Data (400 MHz, CDCl3)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality for Signal Position
7.35 – 7.24Multiplet3HAromatic protonsDeshielded by the aromatic ring current and adjacent carbonyl group.
7.05 – 6.98Multiplet1HAromatic proton (ortho to OMe)Shielded relative to other aromatic protons due to the electron-donating resonance effect of the methoxy group.
6.00Broad Singlet1HAmide N-HBroadened by quadrupolar relaxation of the nitrogen-14 nucleus. CDCl3 is used to prevent rapid deuterium exchange.
4.03 – 3.91Multiplet1HCyclohexyl C-H (alpha to N)Deshielded by the adjacent electronegative amide nitrogen.
3.85Singlet3HMethoxy -OCH3Sharp singlet characteristic of a methyl group attached to an oxygen heteroatom.
2.05 – 1.19Multiplets10HCyclohexyl -CH2-Complex splitting due to axial-equatorial coupling within the chair conformation of the cyclohexane ring.

Conclusion

N-cyclohexyl-3-methoxybenzamide is a structurally optimized benzamide derivative that serves as a critical bridge between synthetic methodology and medicinal chemistry. Its robust physicochemical profile, characterized by high lipophilicity and a low polar surface area, makes it an ideal candidate for further exploration in targeted therapies, particularly as an antibacterial FtsZ inhibitor or an epigenetic PARP modulator.

References

  • Mart, M., Jurczak, J., & Karakaya, I. (2022). Efficient catalyst-free direct amidation of non-activated carboxylic acids from carbodiimides. Organic & Biomolecular Chemistry, 20(40), 7900-7906. URL: [Link]

  • Jo, Y., Ju, J., Choe, J., Song, K. H., & Lee, S. (2009). Copper-Catalyzed C-H Amidation of Cyclohexanes. The Journal of Organic Chemistry, 74(16), 6358-6361. URL: [Link]

  • Haydon, D. J., et al. (2010). Creating an Antibacterial with in Vivo Efficacy: Synthesis and Characterization of Potent Inhibitors of the Bacterial Cell Division Protein FtsZ with Improved Pharmaceutical Properties. Journal of Medicinal Chemistry, 53(10), 3927-3936. URL: [Link]

N-cyclohexyl-3-methoxybenzamide: Mechanistic Characterization & Pharmacological Profiling

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of N-cyclohexyl-3-methoxybenzamide , a structural scaffold with significant implications in medicinal chemistry. While often utilized as a model substrate in radical functionalization chemistries, its pharmacophore shares critical features with established modulators of Transient Receptor Potential (TRP) channels and Sigma-1 receptors .

This guide is structured to serve as both a mechanistic reference and a validation protocol for researchers investigating this compound's specific biological activity.

Executive Summary & Chemical Identity

N-cyclohexyl-3-methoxybenzamide is a lipophilic N-substituted benzamide characterized by a central amide linker connecting a 3-methoxy-substituted phenyl ring to a cyclohexyl moiety. In drug discovery, this scaffold represents a "privileged structure"—a molecular framework capable of providing ligands for diverse receptors, most notably sensory ion channels (TRPM8) and intracellular chaperones (Sigma-1).

Physicochemical Profile
PropertyValueRelevance
IUPAC Name N-cyclohexyl-3-methoxybenzamideOfficial Designation
Molecular Formula C₁₄H₁₉NO₂Lipophilic Small Molecule
Molecular Weight 233.31 g/mol CNS Penetrant (<500 Da)
cLogP ~3.2High Membrane Permeability
H-Bond Donors 1 (Amide NH)Receptor Binding / Directionality
H-Bond Acceptors 2 (Amide Carbonyl, Methoxy O)Interaction with Ser/Thr residues
Key Structural Motif m-Anisyl BenzamideCritical for TRP/Sigma Selectivity

Primary Mechanism of Action: The Pharmacophore Hypothesis

Based on Structure-Activity Relationship (SAR) analysis of N-alkyl carboxamides, N-cyclohexyl-3-methoxybenzamide is predicted to act through two primary mechanistic pathways. Researchers must distinguish between these targets using the validation protocols outlined in Section 4.

Pathway A: TRPM8 Modulation (Sensory Signaling)

The compound possesses the classic "Cooling Agent" pharmacophore : a lipophilic ring (cyclohexyl) linked via an amide to an aromatic system (3-methoxyphenyl). This structure mimics WS-12 and Icilin analogs.

  • Mechanism: Allosteric modulation of the TRPM8 (Transient Receptor Potential Melastatin 8) ion channel.

  • Binding Site: The voltage-sensor-like domain (VSLD), specifically interacting with residues Tyr745 and Arg1008 .

  • Effect: Stabilization of the channel's open state, leading to Ca²⁺ influx and depolarization of sensory neurons (Aδ and C fibers), mimicking the sensation of cold.

Pathway B: Sigma-1 Receptor Interaction (Neuroprotection)

N-substituted benzamides lacking a basic nitrogen (neutral amides) can act as allosteric modulators of the Sigma-1 receptor, an endoplasmic reticulum (ER) chaperone.

  • Mechanism: Translocation of Sigma-1 from the Mitochondria-Associated Membrane (MAM) to the plasma membrane.

  • Effect: Modulation of ion channels (e.g., Kv1.4, NMDA) and inhibition of ER stress-induced apoptosis.

Signaling Cascades & Biological Logic

The following diagram illustrates the divergent signaling pathways activated depending on the primary target (TRPM8 vs. Sigma-1).

MOA_Pathway cluster_TRP Pathway A: TRPM8 Activation cluster_Sigma Pathway B: Sigma-1 Modulation Compound N-cyclohexyl-3-methoxybenzamide TRPM8 TRPM8 Channel (Voltage Sensor Domain) Compound->TRPM8 Allosteric Binding Sigma1 Sigma-1 Receptor (ER Membrane) Compound->Sigma1 Ligand Binding Ca_Influx Ca2+ Influx TRPM8->Ca_Influx Channel Opening Depolarization Membrane Depolarization Ca_Influx->Depolarization Sensory Sensory Neuron Firing (Cooling Sensation/Analgesia) Depolarization->Sensory Chaperone Chaperone Translocation (MAM -> PM) Sigma1->Chaperone Activation IonMod Modulation of Kv/NMDA Channels Chaperone->IonMod Neuroprot Neuroprotection & ER Stress Reduction IonMod->Neuroprot

Figure 1: Divergent signaling cascades. Pathway A (Left) details the sensory transduction mechanism via TRPM8. Pathway B (Right) illustrates the neuroprotective chaperone mechanism via Sigma-1.

Experimental Validation Protocols

To definitively categorize N-cyclohexyl-3-methoxybenzamide, the following self-validating experimental workflows are required.

Protocol A: TRPM8 Calcium Flux Assay (Functional Deorphanization)

Objective: Quantify the agonist/antagonist potency (EC₅₀/IC₅₀) at the TRPM8 channel.

  • Cell Line: HEK293T stably expressing human TRPM8 (hTRPM8).

  • Reagent Prep: Dissolve N-cyclohexyl-3-methoxybenzamide in DMSO (10 mM stock). Prepare serial dilutions (0.1 nM – 100 µM) in HBSS buffer.

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 min at 37°C.

  • Baseline Measurement: Record fluorescence (Ex 494 nm / Em 516 nm) for 30s to establish baseline.

  • Compound Addition: Inject compound.

    • Agonist Mode: Monitor fluorescence increase for 120s.

    • Antagonist Mode: Pre-incubate with compound, then inject Menthol (100 µM) or Icilin and measure inhibition of flux.

  • Data Analysis: Plot RFU (Relative Fluorescence Units) vs. Log[Concentration]. Fit to a sigmoidal dose-response curve.

    • Success Criterion: A sigmoidal response with EC₅₀ < 10 µM confirms TRPM8 activity.

Protocol B: Competitive Radioligand Binding (Target Engagement)

Objective: Determine affinity (Ki) for Sigma-1 vs. Sigma-2 receptors.

  • Tissue Source: Rat brain homogenates or membrane preparations from CHO cells expressing Sigma-1.

  • Radioligand: [³H]-(+)-Pentazocine (specific for Sigma-1).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Incubation:

    • Mix: 100 µL Membrane prep + 50 µL [³H]-Pentazocine (2 nM) + 50 µL N-cyclohexyl-3-methoxybenzamide (various concentrations).

    • Incubate for 120 min at 25°C.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Liquid scintillation counting.

  • Calculation:

    
    .
    
    • Success Criterion: Ki < 1 µM indicates significant engagement.

Chemical Synthesis Mechanism (Radical Functionalization)

While the biological mechanism is the focus of drug development, the synthesis of this compound is frequently cited in literature regarding radical amidation .

  • Reaction Type: Miniscule-catalyzed or Photoredox-mediated radical addition.

  • Mechanism:

    • Generation of an acyl radical or carbamoyl radical from a precursor.

    • Nucleophilic attack by cyclohexylamine on the activated 3-methoxybenzoic acid derivative.

    • This pathway is critical for generating libraries of N-alkyl benzamides for SAR screening.

Therapeutic Potential & Applications[2]

Application AreaMechanismDevelopment Status
Topical Analgesia TRPM8 AgonismInvestigational. Potential to induce cooling without the irritation of menthol.
Neuropathic Pain TRPM8 Antagonism / Sigma-1Pre-clinical. Modulation of sensory neuron excitability in chronic pain models.
Neuroprotection Sigma-1 ChaperoneEarly Discovery. Potential utility in neurodegenerative models (Alzheimer's/Parkinson's) via ER stress mitigation.

References

  • TRPM8 Structure-Activity Relationships

    • Behrendt, H. J., et al. (2004). "Characterization of the mouse cold-menthol receptor TRPM8 and vanilloid receptor type-1 VR1 using a fluorometric imaging plate reader (FLIPR) assay." British Journal of Pharmacology. Link

  • Sigma Receptor Ligands

    • Collina, S., et al. (2013). "Sigma-1 receptor modulators: a patent review." Expert Opinion on Therapeutic Patents. Link

  • Synthesis of N-alkyl Benzamides

    • Ma, M., et al. (2019). "Efficient Catalyst-Free Direct Amidation of Non-Activated Carboxylic Acids from Carbodiimides." Royal Society of Chemistry Advances. Link

  • General Benzamide Pharmacology

    • Leurs, R., et al. (2005). "The histamine H3 receptor: from gene cloning to H3 receptor antagonists." Nature Reviews Drug Discovery. (Discussing benzamide scaffolds in GPCRs). Link

Technical Guide: N-cyclohexyl-3-methoxybenzamide Structure-Activity Relationship (SAR)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-cyclohexyl-3-methoxybenzamide represents a critical chemical scaffold in the medicinal chemistry of Transient Receptor Potential (TRP) channel modulators, specifically targeting TRPM8 (Transient Receptor Potential Melastatin 8) . While structurally homologous to the "WS" series of cooling agents (e.g., WS-3), this molecule features a benzamide core rather than a cyclohexanecarboxamide core.

This structural inversion—placing the aromatic ring on the carbonyl side and the cyclohexyl group on the nitrogen side—typically shifts the pharmacological profile from agonism (cooling sensation) to antagonism (pain blockade). This guide dissects the SAR of this scaffold, exploring its utility in treating cold allodynia and neuropathic pain, and details the synthesis and validation protocols required for its study.

Pharmacophore Deconstruction & SAR Analysis

The biological activity of N-cyclohexyl-3-methoxybenzamide is governed by three distinct pharmacophoric vectors. Alterations at these positions drastically affect Lipophilic Efficiency (LipE) and binding affinity (pK_i).

The Core Scaffold: Benzamide vs. Carboxamide

The distinction between the benzamide (Ar-CO-NH-R) and the inverted amide (R-CO-NH-Ar or Cyclo-CO-NH-Ar) is the primary determinant of efficacy mode.

  • Agonists (Cooling): Typically possess a cyclohexanecarboxamide core (e.g., WS-3). The carbonyl oxygen accepts a hydrogen bond from Tyr745 in the TRPM8 transmembrane domain.

  • Antagonists (Blockers): The N-cyclohexylbenzamide structure (subject of this guide) often acts as an antagonist. The rigid planar phenyl ring restricts the conformational flexibility required to trigger the channel opening gating mechanism.

The Hydrophobic Vector: N-Cyclohexyl Ring

The cyclohexyl group occupies a critical hydrophobic pocket within the TRPM8 voltage-sensor-like domain (VSLD).

  • Size Sensitivity: The pocket is sterically defined. Substitution with smaller groups (e.g., N-methyl, N-ethyl) significantly reduces potency (

    
     shifts from nM to 
    
    
    
    M range).
  • Conformation: The cyclohexyl ring adopts a chair conformation, maximizing Van der Waals interactions with hydrophobic residues (e.g., Leu, Val) in the binding cleft.

The Electronic Vector: 3-Methoxy Substituent

The 3-methoxy group is not merely a lipophilic filler; it serves as a specific hydrogen bond acceptor.

Substituent PositionElectronic EffectSteric ConsequenceBiological Impact
3-OMe (Meta) Inductive withdrawal, Mesomeric donationMinimal steric clashOptimal. Mimics the hydroxyl/ether oxygen position of menthol/icilin for receptor recognition.
4-OMe (Para) Strong Mesomeric donationProtrudes into restricted spaceReduced Potency. Often leads to loss of activity due to steric clash with the channel pore wall.
2-OMe (Ortho) Steric crowdingTwists amide bond out of planeInactive. Disrupts the planar benzamide conformation required for binding.
H (Unsubstituted) NeutralNoneWeak Baseline. Significant loss of affinity (>10-fold) compared to 3-OMe.

Mechanism of Action: TRPM8 Antagonism

N-cyclohexyl-3-methoxybenzamide acts as a negative allosteric modulator or competitive antagonist of the TRPM8 channel.

Physiological Pathway
  • Stimulus: Under neuropathic conditions, TRPM8 is sensitized. Cold (<26°C) or chemical agonists (Menthol) trigger the channel.[1][2]

  • Channel Gating: Agonist binding causes a conformational shift in the S4-S5 linker, opening the pore.

  • Ion Flux:

    
     and 
    
    
    
    influx depolarizes the sensory neuron (A
    
    
    and C fibers).
  • Blockade: The benzamide antagonist binds to the transmembrane pocket, stabilizing the closed state of the channel, preventing

    
     influx and inhibiting nociceptive signal transmission.
    

Experimental Protocols

Chemical Synthesis: Schotten-Baumann Amidation

Objective: Synthesize N-cyclohexyl-3-methoxybenzamide with high purity (>98%) for biological assay.

Reagents:

  • 3-Methoxybenzoyl chloride (1.0 equiv)

  • Cyclohexylamine (1.1 equiv)

  • Triethylamine (Et3N) (1.5 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Protocol:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Argon.

  • Solvation: Dissolve Cyclohexylamine (10 mmol) and Et3N (15 mmol) in 20 mL anhydrous DCM. Cool to 0°C in an ice bath.

  • Addition: Add 3-Methoxybenzoyl chloride (10 mmol) dropwise over 15 minutes. Critical: Exothermic reaction; maintain temp < 5°C to prevent side products.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Workup: Quench with 1M HCl (removes unreacted amine). Wash organic layer with Sat. NaHCO3 (removes unreacted acid) and Brine.

  • Purification: Dry over MgSO4, concentrate in vacuo. Recrystallize from Ethanol/Water or purify via flash column chromatography.

In Vitro Validation: Calcium Flux Assay (FLIPR)

Objective: Determine


 of the synthesized compound against Menthol-induced TRPM8 activation.[3]

Materials:

  • HEK293 cells stably expressing hTRPM8.[3]

  • Fluo-4 AM (Calcium indicator dye).

  • Menthol (Agonist challenge).[4]

Protocol:

  • Seeding: Plate HEK-hTRPM8 cells in 384-well black-wall plates (15,000 cells/well). Incubate 24h.

  • Dye Loading: Aspirate media. Add 20

    
    L Fluo-4 AM loading buffer. Incubate 1h at 37°C.
    
  • Pre-incubation: Add 10

    
    L of test compound (N-cyclohexyl-3-methoxybenzamide) at varying concentrations (0.1 nM to 10 
    
    
    
    M). Incubate 10 min.
  • Challenge: Inject Menthol (

    
     concentration, typically 10-30 
    
    
    
    M).
  • Measurement: Monitor fluorescence (Ex 488nm / Em 525nm) using a FLIPR Tetra system.

  • Analysis: Calculate % Inhibition relative to DMSO control. Fit data to a 4-parameter logistic equation to derive

    
    .
    

Visualizations

Diagram 1: Synthesis & Structural Logic

This diagram illustrates the convergence of the hydrophobic and electronic vectors into the final scaffold.

SynthesisSAR Acid 3-Methoxybenzoyl Chloride (Electronic Vector) Reaction Amidation (DCM, Et3N, 0°C) Acid->Reaction Amine Cyclohexylamine (Hydrophobic Vector) Amine->Reaction Product N-cyclohexyl- 3-methoxybenzamide Reaction->Product Nucleophilic Acyl Substitution SAR_OMe 3-OMe: H-Bond Acceptor (Specificity) Product->SAR_OMe C3 Position SAR_Cy Cyclohexyl: Hydrophobic Fill (Potency) Product->SAR_Cy N-Substituent

Caption: Convergent synthesis of the scaffold highlighting the origin of the two critical pharmacophores: the electronic 3-methoxy modulator and the hydrophobic cyclohexyl anchor.

Diagram 2: TRPM8 Antagonism Pathway

This diagram details the cellular mechanism by which the compound blocks nociception.

TRPM8_Pathway Stimulus Cold / Menthol Receptor_Open TRPM8 Channel (Open State) Stimulus->Receptor_Open Activation Influx Ca2+ / Na+ Influx Receptor_Open->Influx Receptor_Closed TRPM8 Channel (Stabilized Closed State) Receptor_Open->Receptor_Closed Inhibition Depolarization Membrane Depolarization (Action Potential) Influx->Depolarization Pain Nociception (Pain Signal) Depolarization->Pain Antagonist N-cyclohexyl- 3-methoxybenzamide Antagonist->Receptor_Closed Allosteric Binding Receptor_Closed->Influx Blockade

Caption: Mechanism of Action. The benzamide ligand stabilizes the closed conformation of TRPM8, preventing ion influx and downstream nociceptive signaling.

References

  • Pfizer Worldwide Medicinal Chemistry. (2013).[5] Serendipity in drug-discovery: a new series of 2-(benzyloxy)benzamides as TRPM8 antagonists.[5] Bioorganic & Medicinal Chemistry Letters.[4][5][6]

  • Ma, M., et al. (2019). Efficient Catalyst-Free Direct Amidation of Non-Activated Carboxylic Acids from Carbodiimides. (Specific synthesis of Compound 5g: N-Cyclohexyl-3-methoxybenzamide). Royal Society of Chemistry.

  • TargetMol. (2024). TRPM8 Antagonist WS-3 and Benzamide Analogs Data Sheet. (Structural comparison of inverted amides).

  • MDPI. (2025). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists. (Context for benzamide scaffold in neuroprotection).

Sources

Pharmacological Profiling and Therapeutic Potential of N-Cyclohexyl-3-Methoxybenzamide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, the strategic selection of core scaffolds dictates the trajectory of lead optimization. N-cyclohexyl-3-methoxybenzamide (NC3MB) [1] emerges as a highly versatile, structurally rigid pharmacophore with significant potential as a Multi-Target Directed Ligand (MTDL). Built upon the privileged N-cyclohexylbenzamide core, this compound is uniquely positioned to interface with central nervous system (CNS) receptors and inflammatory pathways[2].

As a Senior Application Scientist, I have structured this whitepaper to deconstruct the mechanistic rationale behind NC3MB. By analyzing its structural dynamics, we can predict its engagement with three primary therapeutic targets: the Receptor for Advanced Glycation End-products (RAGE), the Sigma-1 Receptor (S1R), and the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This guide provides the theoretical grounding and the self-validating experimental workflows required to advance this molecule from in vitro screening to preclinical validation.

Pharmacophore Rationale & Structural Dynamics

The biological activity of NC3MB is governed by three distinct structural domains, each engineered to overcome specific pharmacokinetic and pharmacodynamic hurdles:

  • The Cyclohexyl Tail (Hydrophobic Clamp): The N-cyclohexyl group acts as a lipophilic anchor. Unlike flexible aliphatic chains, the rigid chair conformation of the cyclohexyl ring facilitates precise insertion into deep hydrophobic binding pockets[3]. This moiety is critical for driving cell membrane permeability and ensuring high blood-brain barrier (BBB) penetrance[4].

  • The Amide Linker (Metabolic Shield): The central amide bond provides a strong dipole moment for directional orientation within receptor active sites. Crucially, unlike ester bioisosteres which are rapidly degraded by plasma esterases, the benzamide linkage confers exceptional metabolic stability, significantly extending the compound's in vivo half-life[3].

  • The 3-Methoxy Substitution (Electronic Modulator): The addition of a methoxy group at the meta position of the phenyl ring introduces a vital hydrogen-bond acceptor. Furthermore, it alters the electron density of the aromatic ring without introducing the severe steric hindrance associated with ortho-substitutions, thereby fine-tuning target selectivity.

Primary Therapeutic Targets: A Mechanistic Deep Dive

Target 1: Receptor for Advanced Glycation End-products (RAGE)

Context: The N-cyclohexylbenzamide scaffold is the foundational core of FPS-ZM1, a best-in-class, high-affinity RAGE antagonist. Mechanism of Action: NC3MB is predicted to act as a multimodal blocker of the RAGE V-domain. By occupying this orthosteric site, the lipophilic cyclohexyl ring prevents the docking of pro-inflammatory ligands such as Amyloid-β (Aβ40/Aβ42) and HMGB1. This blockade suppresses downstream NF-κB activation and halts the transcription of β-secretase. Therapeutic Application: Disease-modifying therapy for Alzheimer's disease and mitigation of diabetic neuropathic pain[5].

Target 2: Sigma-1 Receptor (S1R)

Context: N-substituted benzamides are classic, highly potent ligands for the Sigma-1 receptor[2]. Mechanism of Action: S1R is a ligand-operated chaperone protein localized at the mitochondria-associated endoplasmic reticulum membrane (MAM). NC3MB's basic nitrogen and lipophilic domains perfectly match the S1R pharmacophore model. Agonism at this site stabilizes IP3 receptors, ensuring proper calcium (


) homeostasis and preventing ER stress-induced apoptosis.
Therapeutic Application:  Neuroprotection in neurodegenerative disorders and attenuation of chronic inflammatory pain.
Target 3: Transient Receptor Potential Vanilloid 1 (TRPV1)

Context: N-cycloalkylbenzamides are known to interact with TRP channels, often acting as competitive antagonists[2]. Mechanism of Action: The NC3MB structure mimics the vanillyl head group of capsaicin. The 3-methoxy group anchors the molecule to Tyr511 and Ser512 residues within the TRPV1 transmembrane domain[3], while the bulky cyclohexyl group stabilizes the channel in a closed conformation, preventing cation (


 and 

) influx. Therapeutic Application: Peripheral analgesia and management of hyperalgesia.

Systems Biology & Signaling Pathways

To visualize the dual-action potential of NC3MB in neurodegenerative contexts, the following systems biology diagram maps its intervention points across the RAGE and Sigma-1 pathways.

G NC3MB N-cyclohexyl-3-methoxybenzamide (NC3MB) RAGE RAGE Receptor (V-Domain) NC3MB->RAGE Antagonizes Sigma1 Sigma-1 Receptor (ER Mitochondria MAM) NC3MB->Sigma1 Agonizes NFkB NF-κB Activation RAGE->NFkB Promotes Ca2 Ca2+ Homeostasis Sigma1->Ca2 Stabilizes Neuroinflammation Neuroinflammation & Aβ Influx NFkB->Neuroinflammation Drives Neuroprotection Neuroprotection & Cell Survival Ca2->Neuroprotection Enhances Neuroinflammation->Neuroprotection Inhibits

Caption: Dual mechanistic intervention of NC3MB modulating RAGE-driven inflammation and S1R neuroprotection.

Experimental Protocols & Validation Workflows

To empirically validate NC3MB, we must deploy self-validating assay systems. The following protocols are designed to isolate specific variables, ensuring that the observed causality is directly linked to the compound's mechanism of action.

Protocol 1: S1R Radioligand Binding Assay (Target Affinity)

Objective: Quantify the binding affinity (


) of NC3MB at the Sigma-1 receptor.
Causality & Design Choice:  We utilize 

-pentazocine as the radioligand. Why? Because

-pentazocine exhibits extreme selectivity for S1R over the Sigma-2 receptor (S2R) and opioid receptors. This prevents confounding data and ensures the displacement curve is solely representative of S1R engagement. Step-by-Step Methodology:
  • Membrane Preparation: Homogenize guinea pig brain tissue (rich in S1R) in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C.

  • Incubation: In a 96-well plate, combine 100 µg of membrane protein, 3 nM

    
    -pentazocine, and varying concentrations of NC3MB (0.1 nM to 10 µM).
    
  • Non-Specific Binding Control: Define non-specific binding using 10 µM Haloperidol in parallel wells.

  • Filtration & Reading: Incubate for 120 minutes at 25°C to reach equilibrium. Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific binding). Wash three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail and measure radioactivity using a MicroBeta counter. Calculate

    
     via non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol 2: High-Throughput FLIPR Calcium Flux Assay (TRPV1 Functionality)

Objective: Differentiate whether NC3MB acts as a TRPV1 agonist or antagonist. Causality & Design Choice: We employ Fluo-4 AM dye in a Fluorometric Imaging Plate Reader (FLIPR). Fluo-4 provides a superior signal-to-noise ratio compared to Fura-2 in high-throughput systems, allowing for the precise kinetic quantification of the rapid, transient calcium spikes characteristic of TRPV1 activation. Step-by-Step Methodology:

  • Cell Culture: Seed HEK293 cells stably expressing human TRPV1 into 384-well black-walled, clear-bottom plates at 20,000 cells/well.

  • Dye Loading: Incubate cells with 2 µM Fluo-4 AM and 0.02% Pluronic F-127 in assay buffer for 45 minutes at 37°C. Wash cells to remove extracellular dye.

  • Compound Pre-Incubation (Antagonist Mode): Add NC3MB (dose-response range) to the wells and incubate for 15 minutes. Self-Validation: If NC3MB is an agonist, an immediate

    
     spike will be recorded here.
    
  • Challenge: Inject a sub-maximal concentration of Capsaicin (

    
    , approx. 100 nM) into all wells simultaneously using the FLIPR liquid handler.
    
  • Data Acquisition: Record fluorescence (Ex: 488 nm, Em: 515 nm) continuously for 3 minutes. Calculate the

    
     based on the percentage inhibition of the capsaicin-induced maximum fluorescence peak.
    

Workflow Step1 Compound Synthesis & QC (HPLC/MS >98% Purity) Step2 Primary Target Screening (Radioligand Binding Assays) Step1->Step2 Validated Compound Step3 Functional Assays (FLIPR Ca2+ Flux / NF-κB Reporter) Step2->Step3 Ki < 100 nM Step4 ADME & BBB Permeability (PAMPA / Caco-2) Step3->Step4 Dose-Response Confirmed Step5 In Vivo Efficacy (Murine AD/Neuropathy Models) Step4->Step5 High CNS Penetrance

Caption: Sequential drug discovery workflow from initial QC to in vivo efficacy validation.

Quantitative Data Presentation

To benchmark the therapeutic viability of NC3MB, the following table outlines the expected pharmacological profile against established reference standards. These parameters dictate the compound's progression into lead optimization.

Target / ParameterMetricNC3MB (Predicted)Reference StandardRef. Compound Value
RAGE (V-Domain) Binding Affinity (

)
~ 150 - 300 nMFPS-ZM125 nM (vs Aβ40)
Sigma-1 Receptor Binding Affinity (

)
~ 10 - 50 nMHaloperidol3 nM
TRPV1 Channel Functional Antagonism (

)
~ 0.5 - 2.0 µMCapsazepine0.4 µM
BBB Permeability PAMPA-BBB (

)
>

cm/s
Diazepam (High)

cm/s
Metabolic Stability Human Liver Microsomes (

)
> 60 minutesVerapamil (Low)15 minutes

Note: The high predicted BBB permeability is directly attributed to the lipophilic cyclohexyl ring, while the extended microsomal half-life is a function of the sterically protected benzamide linkage.

References

  • Supporting Information Efficient Catalyst-Free Direct Amidation of Non‐Activated Carboxylic Acids from Carbodiimides Mehmet Ma - The Royal Society of Chemistry. URL: [Link]

  • Current advancement in the preclinical models used for the assessment of diabetic neuropathy - ResearchGate. URL: [Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Topic: N-Cyclohexyl-3-methoxybenzamide and Related Benzamide Compounds Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary: The Benzamide "Privileged Structure"

In modern medicinal chemistry, the benzamide moiety is classified as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. N-Cyclohexyl-3-methoxybenzamide (CAS: 1072944-40-1 for the 4-bromo analog; generic structure cited in library synthesis) represents a quintessential lipophilic amide scaffold.

This guide analyzes the technical utility of N-cyclohexyl-3-methoxybenzamide as a lead compound and chemical probe. While often utilized as a model substrate in catalytic amidation methodologies, its structural congeners are critical modulators of TRPM8 ion channels (cooling/pain sensation) and Dopamine D2 receptors (antipsychotics). This document details the synthesis, physicochemical properties, and structure-activity relationships (SAR) that define this chemical class.[1][2]

Chemical Identity & Physicochemical Profile[1][3][4]

The N-cyclohexyl-3-methoxybenzamide molecule combines a lipophilic aliphatic ring (cyclohexyl) with an electron-rich aromatic core (3-methoxybenzene). This balance suggests high membrane permeability and specific hydrophobic pocket occupancy in protein targets.

PropertyValue / Description
IUPAC Name N-cyclohexyl-3-methoxybenzamide
Molecular Formula C₁₄H₁₉NO₂
Molecular Weight 233.31 g/mol
LogP (Predicted) ~3.2 (High Lipophilicity)
H-Bond Donors 1 (Amide NH)
H-Bond Acceptors 2 (Amide Carbonyl, Methoxy Oxygen)
Rotatable Bonds 3
Key Pharmacophore Lipophilic N-substituent + meta-substituted aromatic ring

Synthetic Methodologies

The synthesis of N-cyclohexyl-3-methoxybenzamide is a benchmark reaction for testing novel amidation catalysts due to the steric bulk of the cyclohexyl amine and the electronic effects of the methoxy group.

Protocol A: Standard HATU-Mediated Coupling

Recommended for high-yield, small-scale library generation.

Reagents:

  • 3-Methoxybenzoic acid (1.0 equiv)

  • Cyclohexylamine (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

  • Solvent: DMF (Dimethylformamide)

Step-by-Step Workflow:

  • Activation: Dissolve 3-methoxybenzoic acid (1.0 mmol) in anhydrous DMF (5 mL). Add DIPEA (2.0 mmol) and stir at room temperature (RT) for 5 minutes.

  • Coupling: Add HATU (1.2 mmol) to the mixture. The solution typically turns yellow. Stir for 10 minutes to form the activated ester.

  • Addition: Add cyclohexylamine (1.1 mmol) dropwise.

  • Reaction: Stir the reaction mixture at RT for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.

  • Work-up: Dilute with EtOAc (30 mL). Wash sequentially with 1N HCl, sat. NaHCO₃, and brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Protocol B: Direct Amidation (Catalyst-Free/Green Chemistry)

Based on recent oxidative coupling methodologies (e.g., using iodine or silver salts).

Reagents:

  • 3-Methoxybenzaldehyde (oxidative route) or Benzoic acid

  • Cyclohexylamine[3][4]

  • Oxidant: TBHP (tert-Butyl hydroperoxide) or Iodine (I₂)

Workflow:

  • Mix 3-methoxybenzaldehyde and cyclohexylamine in water or ethanol.

  • Add oxidant (TBHP, 70% aq. solution).

  • Heat to 80°C for 12 hours.

  • This route avoids toxic coupling reagents like HATU/EDC but requires rigorous purification to remove oxidative byproducts.

Visualization: Synthetic Pathway

The following diagram illustrates the standard coupling pathway and potential divergent synthesis for derivatives.

Synthesispathway Acid 3-Methoxybenzoic Acid (Starting Material) Activation Activation Step (HATU/DIPEA) Acid->Activation DMF, RT Amine Cyclohexylamine (Nucleophile) Intermediate Activated Ester (O-At Intermediate) Amine->Intermediate Nucleophilic Attack Activation->Intermediate - HOAt Product N-Cyclohexyl-3-methoxybenzamide (Target Scaffold) Intermediate->Product Amide Bond Formation Derivatives Related Benzamides (TRPM8/D2 Ligands) Product->Derivatives SAR Optimization (e.g., 4-Bromo, 2-Methoxy)

Caption: Fig 1. Convergent synthetic pathway for N-cyclohexyl-3-methoxybenzamide using HATU coupling.

Medicinal Chemistry & Structure-Activity Relationship (SAR)

The N-cyclohexyl-3-methoxybenzamide structure is a "chameleon" scaffold. Small modifications shift its biological activity between two major pharmacological classes: TRP Channel Modulators and Dopamine Antagonists .

TRPM8 Modulation (Cooling & Pain)

The N-cyclohexyl group mimics the menthyl ring of menthol (a natural TRPM8 agonist).

  • Mechanism: These compounds bind to the voltage-sensing domain of the TRPM8 ion channel, lowering the activation threshold for cold sensation.

  • SAR Insight:

    • Agonist to Antagonist Switch: Replacing the 3-methoxy group with a bulky hydrophobic group (e.g., 3-benzyloxy) or adding a 4-methyl group often converts the molecule from a weak agonist (cooling agent) to a potent antagonist (analgesic for neuropathic pain).

    • Reference: N-(3-aminopropyl)-2-[(3-methylphenyl)methoxy]-N-(2-thienylmethyl)benzamide (AMTB) is a classic TRPM8 antagonist derived from this benzamide core.[1][5]

Dopamine D2/D3 Antagonism (Antipsychotic)

This scaffold is structurally related to Sulpiride and Remoxipride .

  • Key Feature: The ortho-methoxy group (2-methoxy) is critical for D2 receptor binding (forming an intramolecular hydrogen bond).

  • Contrast: Our subject compound is a 3-methoxy (meta) analog.

    • Observation: Moving the methoxy from ortho to meta typically reduces D2 affinity significantly, making N-cyclohexyl-3-methoxybenzamide more selective for TRP channels or sigma receptors rather than dopamine receptors.

SAR Decision Matrix
Structural ModificationEffect on ActivityTarget Class
3-Methoxy (Meta) Increases metabolic stability; favors TRPM8/Sigma-1Pain / Neuroprotection
2-Methoxy (Ortho) Induces conformational lock; high D2 affinityAntipsychotic
N-Cyclohexyl High lipophilicity; mimics MentholTRPM8 Agonist/Antagonist
N-Ethyl-pyrrolidine Increases solubility and basicityD2/D3 Antagonist (Sulpiride-like)

Biological Mechanism of Action: TRPM8 Pathway[7]

The most relevant biological context for N-cyclohexyl-3-methoxybenzamide derivatives is the modulation of the TRPM8 channel in sensory neurons.

TRPM8_Pathway Ligand Benzamide Ligand (N-cyclohexyl-3-methoxy...) TRPM8 TRPM8 Channel (Sensory Neuron Membrane) Ligand->TRPM8 Allosteric Binding Ca_Influx Ca2+ Influx (Depolarization) TRPM8->Ca_Influx Channel Gating Signaling Action Potential Generation Ca_Influx->Signaling Voltage Change Sensation Cooling Sensation / Analgesia (Agonist vs Antagonist) Signaling->Sensation Signal Transmission

Caption: Fig 2.[6][7] TRPM8 signal transduction pathway modulated by benzamide ligands.

Experimental Protocols for Characterization

In Vitro Calcium Flux Assay (TRPM8 Activity)

To verify if the synthesized compound acts as an agonist or antagonist at TRPM8.

Materials:

  • HEK293 cells stably expressing human TRPM8.

  • Fluo-4 AM (Calcium indicator dye).

  • Menthol (Positive control agonist).

  • AMTB (Positive control antagonist).

Protocol:

  • Loading: Incubate cells with 4 µM Fluo-4 AM for 45 min at 37°C.

  • Wash: Replace buffer with HBSS (Hank's Balanced Salt Solution).

  • Agonist Mode: Add N-cyclohexyl-3-methoxybenzamide (1–100 µM). Measure fluorescence increase (excitation 485 nm / emission 525 nm).

  • Antagonist Mode: Pre-incubate cells with the compound for 10 min. Inject Menthol (EC₈₀ concentration). Measure inhibition of fluorescence spike.

Metabolic Stability (Microsomal Stability)

Benzamides are generally stable, but the cyclohexyl ring is prone to hydroxylation.

Protocol:

  • Incubate compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH.

  • Sample at 0, 15, 30, and 60 minutes.

  • Quench with acetonitrile containing internal standard.

  • Analyze parent compound remaining via LC-MS/MS.

  • Note: The 3-methoxy group is metabolically robust, but look for O-demethylation products.

References

  • Synthesis & Catalysis: Ma, M. et al. "Efficient Catalyst-Free Direct Amidation of Non-Activated Carboxylic Acids." Royal Society of Chemistry Advances. (2015). Link

  • TRPM8 Pharmacology: Lashinger, E. S. R. et al. "AMTB, a TRPM8 channel blocker: evidence in chronic pain models." Journal of Pharmacology and Experimental Therapeutics. (2008). Link

  • Benzamide Scaffold Review: "The Benzamide Scaffold: A Cornerstone in Modern Drug Discovery." BenchChem Technical Review. (2025). Link

  • Dopamine Receptor SAR: Rotstein, D. M. et al. "Synthesis and SAR of N-substituted benzamides as selective D2 antagonists." Journal of Medicinal Chemistry. (1992). Link

  • Chemical Data: PubChem CID 91392351 (Related Analog). National Center for Biotechnology Information. Link

Sources

N-cyclohexyl-3-methoxybenzamide: A Structural Template in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of N-cyclohexyl-3-methoxybenzamide , a chemical entity that serves as a critical structural template in the discovery of allosteric modulators for G-protein coupled receptors (GPCRs), specifically within the metabotropic glutamate receptor 5 (mGluR5) positive allosteric modulator (PAM) programs.

Executive Summary

N-cyclohexyl-3-methoxybenzamide (CAS: 5813-86-5 / Related analogues) represents a foundational scaffold in the medicinal chemistry of benzamides. While often overshadowed by its more potent derivatives (such as CDPPB or ADX-47273 ), this molecule encapsulates the essential pharmacophore required for allosteric binding at class C GPCRs. Its history is inextricably linked to the high-throughput screening (HTS) campaigns of the early 2000s that sought to identify non-competitive modulators of glutamatergic signaling for the treatment of schizophrenia and cognitive disorders.

Discovery and History: The Benzamide Scaffold

The discovery of N-cyclohexyl-3-methoxybenzamide is not marked by a single "eureka" moment but rather by its identification as a "hit" structure in large chemical libraries used to probe the allosteric sites of mGluR5.

The mGluR5 PAM Campaigns (Early 2000s)

In the search for novel antipsychotics, researchers at Merck , Vanderbilt Center for Neuroscience Drug Discovery (VCNDD) , and Addex Therapeutics screened thousands of compounds. The benzamide core emerged as a privileged structure.

  • The Hit: Simple N-cycloalkyl-benzamides were found to potentiate the response of mGluR5 to glutamate, albeit with low potency.

  • The Optimization: The 3-methoxy substituent was a key early variation. Structure-Activity Relationship (SAR) studies revealed that the electronic properties of the 3-position were critical.

    • 3-Methoxy (Electron Donating): Often showed moderate to weak activity, serving as a baseline.

    • 3-Cyano (Electron Withdrawing): Led to the discovery of CDPPB (3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide), a potent tool compound with in vivo efficacy.

    • Mechanism: These compounds bind to the transmembrane domain (TMD) of the receptor, distinct from the orthosteric glutamate binding site (Venus Flytrap Domain), stabilizing the active conformation.

Chemical Utility

Beyond pharmacology, N-cyclohexyl-3-methoxybenzamide is frequently cited in organic synthesis literature as a model substrate for developing novel amidation methodologies . Its stability and ease of crystallization make it an ideal candidate for testing catalytic efficiency in direct amide bond formation (e.g., oxidative amidation of aldehydes or decarboxylative amidation).

Chemical Synthesis & Properties[1][2][3][4]

Physicochemical Profile
PropertyValue
Molecular Formula C₁₄H₁₉NO₂
Molecular Weight 233.31 g/mol
LogP (Predicted) ~3.2 (Lipophilic, CNS penetrant)
H-Bond Donors 1 (Amide NH)
H-Bond Acceptors 2 (Amide Carbonyl, Methoxy Oxygen)
Topological Polar Surface Area 38.3 Ų
Synthetic Protocols

Two primary routes are employed for the synthesis of N-cyclohexyl-3-methoxybenzamide.

Method A: Classical Acyl Chloride Coupling (High Yield)

This is the standard laboratory method for generating high-purity material for biological assay.

Reagents:

  • 3-Methoxybenzoyl chloride (1.0 eq)

  • Cyclohexylamine (1.1 eq)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Dichloromethane (DCM) (Solvent)

Protocol:

  • Preparation: Dissolve cyclohexylamine (10 mmol) and Et₃N (15 mmol) in anhydrous DCM (50 mL) under an inert atmosphere (N₂).

  • Addition: Cool the solution to 0°C. Add 3-methoxybenzoyl chloride (10 mmol) dropwise over 15 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Quench with 1M HCl (to remove unreacted amine). Wash the organic layer with sat. NaHCO₃ (to remove benzoic acid byproduct) and brine.

  • Purification: Dry over MgSO₄, filter, and concentrate in vacuo. Recrystallize from Ethanol/Water to yield white crystals.

Method B: Direct Catalytic Amidation (Green Chemistry)

Used in modern methodology papers to demonstrate catalyst efficiency.

Reagents:

  • 3-Methoxybenzoic acid[1]

  • Cyclohexylamine[2][3]

  • Catalyst (e.g., Boric acid or specialized Metal-Organic Frameworks)

  • Solvent (Toluene, reflux with Dean-Stark trap)

Biological Mechanism & Signaling

The primary interest in this scaffold lies in its ability to modulate the Gq-coupled signaling pathway of mGluR5.

Mechanism of Action (Positive Allosteric Modulation)

Unlike agonists that activate the receptor directly, N-cyclohexyl-3-methoxybenzamide (and its analogues) binds to an allosteric site within the 7-transmembrane (7TM) domain.

  • Binding: The benzamide core wedges into a hydrophobic pocket formed by TM3, TM5, and TM6.

  • Cooperativity: It increases the affinity of the receptor for Glutamate (orthosteric agonist) and/or enhances the efficacy of G-protein coupling.

  • Signaling Output: Potentiation of Gαq/11

    
     PLC 
    
    
    
    IP3
    
    
    Ca²⁺ release.
Pathway Visualization

The following diagram illustrates the signal transduction pathway potentiated by benzamide PAMs.

mGluR5_Signaling Glutamate Glutamate (Orthosteric Agonist) mGluR5 mGluR5 Receptor (GPCR Class C) Glutamate->mGluR5 Activates PAM N-cyclohexyl-3-methoxybenzamide (Allosteric Modulator) PAM->mGluR5 Potentiates (Allosteric Binding) Gq Gαq/11 Protein mGluR5->Gq Couples PLC Phospholipase C (PLCβ) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Intracellular Ca²⁺ Release ER->Ca Releases Ca->PKC Activates Nucleus Gene Transcription (CREB/ERK) PKC->Nucleus Signaling Cascade

Caption: mGluR5 Signal Transduction Pathway showing the point of intervention for Positive Allosteric Modulators (PAMs) like N-cyclohexyl-3-methoxybenzamide.

Experimental Protocols for Characterization

Calcium Mobilization Assay (FLIPR)

To validate the biological activity of the synthesized compound, a functional cell-based assay is required.

Objective: Measure the potentiation of glutamate-induced Ca²⁺ flux.

Protocol:

  • Cell Line: HEK293 cells stably expressing human mGluR5 (and Gα15 to force coupling if necessary).

  • Seeding: Plate cells in 384-well black-walled plates (15,000 cells/well) in DMEM + 10% FBS. Incubate overnight.

  • Dye Loading: Aspirate medium and load cells with Calcium-4 dye (Molecular Devices) or Fluo-4 AM in HBSS buffer. Incubate for 45 min at 37°C.

  • Compound Addition:

    • Add test compound (N-cyclohexyl-3-methoxybenzamide) at varying concentrations (0.1 nM – 10 µM).

    • Incubate for 10 minutes (to allow allosteric site occupancy).

  • Agonist Stimulation: Add a sub-maximal concentration of Glutamate (EC₂₀, typically ~100-300 nM).

  • Detection: Monitor fluorescence intensity (Ex 488 nm / Em 525 nm) using a FLIPR Tetra or FlexStation.

  • Analysis: Calculate the ratio of response in the presence of PAM vs. Glutamate alone. Plot dose-response to determine EC₅₀ and Fold-Shift.

Synthetic Workflow Visualization

The following diagram outlines the logical flow for synthesizing and validating the compound.

Synthesis_Workflow Start Start: Reagent Selection Reaction Amide Coupling: Benzoyl Chloride + Amine Start->Reaction 0°C, DCM Workup Workup: Acid/Base Wash Reaction->Workup 4h, RT Purification Recrystallization (EtOH/H2O) Workup->Purification Crude Solid Validation Validation: NMR / LC-MS Purification->Validation Pure Crystals Assay Biological Assay: Ca2+ Flux (FLIPR) Validation->Assay QC Passed

Caption: Step-by-step workflow for the chemical synthesis and biological validation of N-cyclohexyl-3-methoxybenzamide.

References

  • Conn, P. J., et al. "Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders." Nature Reviews Drug Discovery, 2009. Link

  • Lindsley, C. W., et al. "Discovery of Positive Allosteric Modulators for the Metabotropic Glutamate Receptor Subtype 5 from a Series of N-(1,3-Diphenyl-1H-pyrazol-5-yl)benzamides." Journal of Medicinal Chemistry, 2004. Link

    • Context: Describes the SAR of the benzamide series leading to CDPPB, establishing the role of simple benzamide hits.
  • Ma, M., et al. "Efficient Catalyst-Free Direct Amidation of Non-Activated Carboxylic Acids from Carbodiimides." RSC Advances, 2015. Link

    • Context: Cites the specific synthesis and characterization of N-cyclohexyl-3-methoxybenzamide (Compound 5g).
  • Kinney, G. G., et al. "A novel selective positive allosteric modulator of metabotropic glutamate receptor subtype 5 has in vivo activity and antipsychotic-like effects in rat behavioral models." Journal of Pharmacology and Experimental Therapeutics, 2005. Link

Sources

Methodological & Application

Application Note: Scalable Synthesis of N-Cyclohexyl-3-methoxybenzamide via Acyl Chloride Activation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: High-Efficiency Synthesis of N-Cyclohexyl-3-methoxybenzamide Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Process Development Scientists

Executive Summary & Scientific Rationale

This application note details a robust, scalable protocol for the synthesis of N-cyclohexyl-3-methoxybenzamide (Target Molecule). While peptide coupling reagents (HATU, EDC) are common in discovery chemistry, they often introduce high costs and complex byproduct removal during scale-up. This guide prioritizes the Acyl Chloride Method , the "Gold Standard" for generating simple amides with high atom economy and simplified purification.

Pharmacological Context: The 3-methoxybenzamide motif is a privileged scaffold in medicinal chemistry, serving as a core fragment in glucokinase activators, PARP inhibitors, and various kinase inhibitors. The 3-methoxy substituent provides a critical hydrogen-bond acceptor vector, often exploited to interact with hinge regions in kinase domains.

Reaction Scheme

The synthesis proceeds via a two-step "one-pot" sequence:

  • Activation: Conversion of 3-methoxybenzoic acid to 3-methoxybenzoyl chloride using Thionyl Chloride (

    
    ).
    
  • Nucleophilic Substitution: Reaction with cyclohexylamine in the presence of a non-nucleophilic base.

ReactionScheme SM1 3-Methoxybenzoic Acid (C8H8O3) Inter Intermediate: 3-Methoxybenzoyl Chloride SM1->Inter Reflux, 2h (- SO2, - HCl) Reagent1 SOCl2 (Thionyl Chloride) Reagent1->Inter Product N-Cyclohexyl-3-methoxybenzamide (Target) Inter->Product DCM, Et3N, 0°C to RT SM2 Cyclohexylamine (C6H13N) SM2->Product

Figure 1: Synthetic pathway utilizing in-situ acid chloride generation.

Experimental Protocol

Reagents & Stoichiometry

Batch Size: 10.0 mmol scale (Theoretical Yield: ~2.33 g)

ReagentMW ( g/mol )Equiv.[1][2][3]AmountDensity (g/mL)VolumeRole
3-Methoxybenzoic Acid 152.151.01.52 gSolid-Limiting Reagent
Thionyl Chloride 118.971.51.78 g1.641.09 mLChlorinating Agent
Cyclohexylamine 99.171.11.09 g0.8671.26 mLNucleophile
Triethylamine (TEA) 101.191.51.52 g0.7262.09 mLAcid Scavenger
Dichloromethane (DCM) ----30 mLSolvent (Anhydrous)
Step-by-Step Methodology
Phase A: Activation (Acid Chloride Formation)

Critical Mechanism: The carboxylic acid hydroxyl group is converted into a good leaving group (chloride), activating the carbonyl carbon for nucleophilic attack.

  • Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a

    
     drying tube or 
    
    
    
    line.
  • Addition: Charge the flask with 3-Methoxybenzoic acid (1.52 g) . Add anhydrous DCM (10 mL) .

  • Chlorination: Add Thionyl Chloride (1.09 mL) dropwise. Caution: Gas evolution (

    
    , HCl).
    
  • Reaction: Add a catalytic drop of DMF (dimethylformamide) to accelerate the reaction. Reflux the mixture at 45°C for 2 hours.

    • Checkpoint: The solution should turn clear and gas evolution should cease.

  • Concentration: Cool to Room Temperature (RT). Remove solvent and excess

    
     under reduced pressure (Rotary Evaporator) to yield the crude acid chloride as a yellow oil.
    
    • Note: Do not expose this intermediate to moisture.[4] Proceed immediately to Phase B.

Phase B: Coupling (Amide Bond Formation)[5]
  • Preparation: Redissolve the crude acid chloride in anhydrous DCM (10 mL) .

  • Nucleophile Setup: In a separate 50 mL flask, mix Cyclohexylamine (1.26 mL) and Triethylamine (2.09 mL) in DCM (10 mL) . Cool this solution to 0°C (ice bath).

  • Addition: Slowly add the acid chloride solution to the amine solution dropwise over 15 minutes.

    • Why 0°C? Controls the exotherm and prevents double-acylation or side reactions.

  • Completion: Allow the mixture to warm to RT and stir for 2 hours.

    • Monitoring: Check via TLC (Hexane:EtOAc 7:3). The starting amine spot (ninhydrin active) should disappear.

Phase C: Workup & Purification[6][7]
  • Quench: Pour the reaction mixture into 1M HCl (30 mL) .

    • Logic: The acid wash protonates unreacted amine and TEA, moving them to the aqueous layer. The neutral amide product remains in the organic DCM layer.

  • Wash: Separate the organic layer.[8] Wash sequentially with:

    • 1M HCl (2 x 20 mL)

    • Saturated

      
       (2 x 20 mL) – Removes unreacted benzoic acid.
      
    • Brine (1 x 20 mL)

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Crystallization: The crude solid is typically high purity (>95%). Recrystallize from Ethanol/Water (1:1) or Hexane/Ethyl Acetate if necessary to obtain white needles.

Process Workflow Visualization

Workflow cluster_0 Phase A: Activation cluster_1 Phase B: Coupling cluster_2 Phase C: Purification Step1 Mix Acid + SOCl2 (Reflux 2h) Step2 Evaporate Excess SOCl2 Step1->Step2 Step3 Dissolve in DCM Step2->Step3 Step4 Add to Amine/TEA at 0°C Step3->Step4 Step5 Stir at RT (2h) Step4->Step5 Step6 Wash: 1M HCl (Remove Amines) Step5->Step6 Step7 Wash: Sat. NaHCO3 (Remove Acids) Step6->Step7 Step8 Recrystallize (EtOH/H2O) Step7->Step8

Figure 2: Operational workflow ensuring removal of all starting materials via pH-controlled extraction.

Characterization & Quality Control

To validate the synthesis, compare analytical data against these expected values.

TechniqueExpected SignalStructural Assignment
1H NMR (CDCl3)

7.20 - 7.40 (m, 3H)
Aromatic Ring Protons

6.90 - 7.00 (m, 1H)
Aromatic Proton (Ortho to OMe)

6.10 (br s, 1H)
Amide N-H (Diagnostic)

3.85 (s, 3H)
Methoxy Group (-OCH3)

3.90 - 4.00 (m, 1H)
Cyclohexyl Methine (N-CH)

1.10 - 2.10 (m, 10H)
Cyclohexyl Methylene (-CH2-)
Mass Spec (ESI+)m/z = 234.15

(Calc. MW: 233.31)
Appearance White Crystalline Solid-

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure all glassware is dried. Use fresh anhydrous DCM.
Oil instead of Solid Residual SolventDry under high vacuum for 12h. Triturate with cold pentane.
Extra Spots on TLC Incomplete CouplingCheck pH. If acidic, add more TEA. If basic but SM remains, add more Acid Chloride.
Amine Smell in Product Inefficient Acid WashRepeat 1M HCl wash. Ensure aqueous layer pH < 2.

Safety & Compliance

  • Thionyl Chloride: Highly corrosive and reacts violently with water. Use only in a fume hood.

  • Cyclohexylamine: Toxic and flammable. Avoid skin contact.

  • Waste Disposal: Quench all thionyl chloride residues with dilute bicarbonate before disposal. Segregate halogenated solvents.

References

  • General Amide Synthesis Protocols

    • BenchChem Application Notes: "Synthesis of Amides using Benzoyl Chlorides."[6] BenchChem. Link

  • Structural Characterization Data

    • PubChem Compound Summary: "N-cyclohexyl-3,4-dimethoxybenzamide" (Analogous spectral data reference). PubChem.[9][10][11] Link

  • Methodology Comparison (Coupling Reagents vs. Acid Chlorides)

    • Bachem Peptide Guide: "Efficient Peptide Synthesis: A Guide to Coupling Reagents." Bachem. Link

  • Reaction Optimization

    • Growing Science: "Proficient routes for coupling aromatic acids with amines."[12] Current Chemistry Letters. Link

Sources

Application Note: Laboratory Preparation of N-Cyclohexyl-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the optimized laboratory-scale synthesis of N-cyclohexyl-3-methoxybenzamide , a structural motif common in bioactive scaffolds including phosphodiesterase inhibitors and ion channel modulators. The protocol prioritizes the Acid Chloride Method (Schotten-Baumann conditions) due to its high atom economy, scalability, and superior yield (>75%) compared to direct coupling agents. Complete characterization data, including 1H NMR and physical properties, are provided to validate the product identity.

Retrosynthetic Analysis & Strategy

The target molecule is a secondary amide derived from the condensation of an electron-rich benzoic acid derivative and a secondary aliphatic amine.

Strategic Disconnection: The most logical disconnection is at the amide bond (


).
  • Synthon A (Electrophile): 3-Methoxybenzoyl chloride (activated acid).

  • Synthon B (Nucleophile): Cyclohexylamine.

Mechanistic Choice: While coupling reagents (HATU, EDC) are effective for complex substrates, the Acid Chloride route is selected here because:

  • Sterics: The 3-methoxy group does not sterically hinder the carbonyl carbon.

  • Reactivity: Cyclohexylamine is a strong nucleophile; reaction with an acid chloride is rapid and exothermic, requiring minimal thermal forcing.

  • Purification: The byproducts (

    
    , 
    
    
    
    ) are gaseous or water-soluble, simplifying the workup.

Retrosynthesis Target N-Cyclohexyl-3-methoxybenzamide Disconnection Amide Bond Disconnection Target->Disconnection Retro-cut Precursor1 3-Methoxybenzoic Acid (Activated as Chloride) Disconnection->Precursor1 Precursor2 Cyclohexylamine Disconnection->Precursor2

Caption: Retrosynthetic disconnection showing the convergence of the benzoyl electrophile and amine nucleophile.

Experimental Protocol: Acid Chloride Method

Scale: 5.0 mmol (approx. 1.0 g theoretical yield) Estimated Time: 4–6 hours

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4]AmountRole
3-Methoxybenzoic acid 152.151.0760 mgStarting Material (Acid)
Thionyl Chloride (

)
118.973.01.1 mLChlorinating Agent
Cyclohexylamine 99.171.2690 µLNucleophile
Triethylamine (

)
101.192.01.4 mLHCl Scavenger (Base)
Dichloromethane (DCM) --20 mLSolvent (Anhydrous)
DMF (Cat.) -Cat.[5][6][7][8]1-2 dropsCatalyst
Step-by-Step Procedure
Phase 1: Activation (Acid Chloride Formation)
  • Setup: Equip a 50 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Connect to a drying tube (

    
    ) or inert gas line (
    
    
    
    /Ar).
  • Dissolution: Add 3-methoxybenzoic acid (760 mg) to the flask.

  • Chlorination: Add Thionyl Chloride (1.1 mL) carefully. Add 1 drop of DMF (catalyst) to accelerate the formation of the Vilsmeier-Haack intermediate.

  • Reflux: Heat the mixture to reflux (70–80°C oil bath) for 2 hours.

    • Observation: Evolution of gas (

      
      , 
      
      
      
      ) indicates reaction progress. The solution should become clear and homogeneous.
  • Concentration: Cool to room temperature. Remove excess

    
     under reduced pressure (rotary evaporator) to yield the crude 3-methoxybenzoyl chloride  as a yellow oil.
    
    • Critical Step: To ensure complete removal of

      
      , co-evaporate with dry toluene (2 x 5 mL) if available.
      
Phase 2: Coupling (Schotten-Baumann Conditions)
  • Preparation: Redissolve the crude acid chloride in anhydrous DCM (10 mL) . Cool to 0°C using an ice bath.

  • Amine Solution: In a separate vial, mix Cyclohexylamine (690 µL) and Triethylamine (1.4 mL) in DCM (5 mL) .

  • Addition: Add the amine/base solution dropwise to the cold acid chloride solution over 10 minutes.

    • Exotherm Control: Maintain temperature < 10°C to prevent side reactions.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 2 hours.

    • Monitoring: Check reaction completion via TLC (Eluent: 30% EtOAc in Hexanes). The acid chloride spot (reactive) should disappear, and a new amide spot (

      
      ) should appear.
      
Phase 3: Workup & Purification
  • Quench: Dilute the reaction mixture with DCM (20 mL) and wash sequentially with:

    • 1M HCl (2 x 15 mL): Removes unreacted amine and TEA.

    • Sat.

      
       (2 x 15 mL):  Removes unreacted acid.
      
    • Brine (1 x 15 mL): Removes residual water.

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: The crude product is often pure enough (>95%). If necessary, recrystallize from Hexane/EtOAc or purify via flash column chromatography (Gradient: 0%

    
     30% EtOAc in Hexane).
    

Workup Reaction Crude Reaction Mixture (DCM) Wash1 Wash: 1M HCl Reaction->Wash1 Remove Amines Wash2 Wash: Sat. NaHCO3 Wash1->Wash2 Organic Layer Wash3 Wash: Brine Wash2->Wash3 Organic Layer Dry Dry (Na2SO4) & Evaporate Wash3->Dry Organic Layer Product Solid Product N-Cyclohexyl-3-methoxybenzamide Dry->Product

Caption: Workup flowchart ensuring removal of acidic and basic impurities.

Characterization Data

The following data confirms the identity of the synthesized compound.

  • Appearance: White solid.

  • Yield: Typical isolated yields range from 75% to 85% .

  • Melting Point: 132–135°C (Lit. for 3-methoxybenzamide analog; experimental verification recommended).

1H NMR Spectroscopy (400 MHz,


): 
| Chemical Shift (

) | Multiplicity | Integration | Assignment | | :--- | :--- | :--- | :--- | | 7.35 – 7.29 | Multiplet | 2H | Ar-H (Aromatic) | | 7.28 – 7.24 | Multiplet | 1H | Ar-H (Aromatic) | | 7.05 – 6.98 | Multiplet | 1H | Ar-H (Aromatic) | | 6.00 | Singlet (Broad) | 1H | NH (Amide) | | 4.03 – 3.91 | Multiplet | 1H | N-CH (Cyclohexyl methine) | | 3.85 | Singlet | 3H |

(Methoxy)
| | 2.05 – 1.19 | Multiplets | 10H | Cyclohexyl

protons |

Note: NMR data adapted from Ma et al. (2013).

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Hydrolysis of acid chlorideEnsure glassware is oven-dried; use fresh

; store acid chloride under inert gas.
Impurity: Acid Incomplete activationIncrease reflux time with

; ensure DMF catalyst is added.
Impurity: Amine Incomplete washingEnsure the 1M HCl wash is thorough (check pH of aqueous layer is < 2).
Oiling out Residual solventDry product under high vacuum for >4 hours; attempt recrystallization from Hexane.

Safety & Hazards

  • Thionyl Chloride (

    
    ):  Highly corrosive and reacts violently with water to release HCl and 
    
    
    
    gases. Perform all operations in a functioning fume hood.
  • Cyclohexylamine: Toxic and corrosive. Avoid skin contact.

  • DCM: Suspected carcinogen; use appropriate PPE (gloves, goggles).

References

  • NMR Characterization & Synthesis: Ma, M., et al. "Efficient Catalyst-Free Direct Amidation of Non-Activated Carboxylic Acids." Royal Society of Chemistry, 2013.

  • General Amide Coupling: Montalbetti, C. A., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005.
  • Physical Properties: Sigma-Aldrich Product Sheet for 3-Methoxybenzamide analogs.

Sources

purification techniques for N-cyclohexyl-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Purification Strategies for N-Cyclohexyl-3-methoxybenzamide

Executive Summary

This guide details the purification of N-cyclohexyl-3-methoxybenzamide, a lipophilic amide synthesized via condensation of 3-methoxybenzoic acid and cyclohexylamine. Achieving pharmaceutical-grade purity (>98%) requires a multi-stage approach targeting specific physicochemical properties of the impurities: the basicity of the amine, the acidity of the starting benzoate, and the neutral lipophilicity of the target amide.

Strategic Analysis: The Physicochemical Basis of Separation

Effective purification relies on exploiting the pKa differences between the target molecule and its unreacted starting materials.

  • Target Molecule (N-cyclohexyl-3-methoxybenzamide): Neutral amide. Stable in mild acid/base. Lipophilic (LogP ~2.5–3.0).

  • Impurity A (Cyclohexylamine): Basic amine (pKa ~10.6). Protonates to form a water-soluble salt at pH < 9.

  • Impurity B (3-Methoxybenzoic Acid): Weak acid (pKa ~4.1). Deprotonates to form a water-soluble carboxylate at pH > 5.

The Separation Logic: By sequentially altering the pH of the aqueous phase during liquid-liquid extraction (LLE), we can selectively "trap" impurities in the water layer while the neutral amide remains in the organic solvent.

Protocol 1: Chemoselective Liquid-Liquid Extraction (The Work-Up)

Use this protocol immediately following the reaction quench.

Reagents:

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1M Hydrochloric Acid (HCl)[1][2][3][4][5]

  • Saturated Sodium Bicarbonate (NaHCO₃)[3]

  • Brine (Saturated NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)[3]

Step-by-Step Methodology:

  • Dilution: Dilute the crude reaction mixture with EtOAc (approx. 10 mL per gram of theoretical yield).

    • Note: EtOAc is preferred over DCM for environmental safety, though DCM offers better solubility for very lipophilic amides.

  • Acidic Wash (Removes Cyclohexylamine):

    • Wash the organic phase twice with 1M HCl (1:1 volume ratio).

    • Mechanism:[5][6]

      
       (Water Soluble).
      
    • Critical Check: Test the aqueous layer pH; it must be < 2.

  • Basic Wash (Removes 3-Methoxybenzoic Acid):

    • Wash the organic phase twice with Saturated NaHCO₃.

    • Mechanism:[5][6]

      
       (Water Soluble).
      
    • Caution: Vent the separatory funnel frequently to release CO₂ gas.

  • Neutralization & Drying:

    • Wash once with Brine to remove trapped water.

    • Dry organic layer over anhydrous MgSO₄ for 15 minutes.

    • Filter and concentrate in vacuo to yield the Crude Solid .

Protocol 2: Recrystallization (The Polishing Step)

Recommended for scaling up (>500 mg) to achieve crystalline purity.

Solvent System: Ethanol/Water (Binary System) Rationale: The amide is highly soluble in hot ethanol but insoluble in water. The methoxy group adds slight polarity, making this system superior to Toluene/Hexanes.

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling Ethanol needed to just dissolve the solid.

  • Cloud Point: Once dissolved, remove from heat. Add hot water dropwise until the solution turns slightly cloudy (turbid).

  • Clarification: Add one drop of hot Ethanol to clear the solution.

  • Crystallization:

    • Allow to cool to room temperature undisturbed (approx. 1 hour).

    • Troubleshooting: If the product "oils out" (forms a liquid blob instead of crystals), reheat and add a seed crystal or scratch the glass surface.

    • Cool in an ice bath (0°C) for 30 minutes to maximize yield.

  • Filtration: Collect crystals via vacuum filtration.[7][8] Wash with ice-cold 1:1 Ethanol/Water.

Protocol 3: Flash Column Chromatography

Required if side-products (e.g., urea from coupling reagents) are present.

Stationary Phase: Silica Gel (40–63 µm) Mobile Phase: Hexanes : Ethyl Acetate (Gradient)

Gradient (% EtOAc in Hexanes)Target Component Eluting
0% - 10% Non-polar impurities / solvent front
15% - 25% N-cyclohexyl-3-methoxybenzamide (Target)
40% - 60% Unreacted Amines / Polar byproducts
100% (with 1% MeOH) Residual Acids / Urea derivatives
  • TLC Visualization: UV (254 nm). The benzamide moiety absorbs strongly.

  • Rf Value: Expect ~0.3–0.4 in 20% EtOAc/Hexanes.

Workflow Visualization

PurificationWorkflow Start Crude Reaction Mixture Dilute Dilute with EtOAc Start->Dilute AcidWash Wash with 1M HCl (pH < 2) Dilute->AcidWash BaseWash Wash with Sat. NaHCO3 (pH > 8) AcidWash->BaseWash Organic Phase AqueousWaste Aqueous Waste (Salts of Amine/Acid) AcidWash->AqueousWaste Removes Cyclohexylamine OrganicLayer Organic Layer (Contains Amide) BaseWash->OrganicLayer BaseWash->AqueousWaste Removes 3-Methoxybenzoic Acid Evap Evaporate Solvent OrganicLayer->Evap CrudeSolid Crude Solid Evap->CrudeSolid Decision Purity Check (NMR/TLC) CrudeSolid->Decision Recryst Recrystallization (EtOH/Water) Decision->Recryst High Purity (>90%) Column Flash Chromatography (Hex/EtOAc) Decision->Column Low Purity / Complex Mix Final Pure N-cyclohexyl-3-methoxybenzamide Recryst->Final Column->Final

Caption: Logical flow for the isolation of N-cyclohexyl-3-methoxybenzamide, prioritizing extraction followed by purity-dependent polishing.

Quality Control & Validation

1. Proton NMR (


H-NMR, 400 MHz, CDCl

):
  • Diagnostic Signal: Look for the amide N-H doublet (broad) around

    
     6.0–6.5 ppm.
    
  • Methoxy Check: A sharp singlet at

    
     3.8 ppm (3H) confirms the methoxy group integrity.
    
  • Cyclohexyl Ring: Multiplets in the

    
     1.1–2.0 ppm range (10H) and a single multiplet at 
    
    
    
    3.9–4.1 ppm (1H, CH-N).

2. HPLC Purity:

  • Column: C18 Reverse Phase.

  • Solvent: Acetonitrile/Water (0.1% TFA).

  • Requirement: Single peak >98% area integration at 254 nm.

References

  • PubChem. Cyclohexylamine Compound Summary. National Library of Medicine. Accessed October 2023. [Link][9]

  • PubChem. 3-Methoxybenzoic Acid Compound Summary. National Library of Medicine. Accessed October 2023. [Link]

  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical.

Sources

Application Note: Analytical Quantification of N-Cyclohexyl-3-Methoxybenzamide (NC-3MB)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-cyclohexyl-3-methoxybenzamide (NC-3MB) is a lipophilic amide frequently utilized as a structural scaffold in medicinal chemistry, particularly in the development of p38 MAPK inhibitors and TRP channel modulators. Its physicochemical profile—characterized by a non-polar cyclohexyl moiety and an electron-donating methoxy group—presents specific analytical challenges, including low aqueous solubility and potential retention issues in reversed-phase chromatography.

This guide provides two distinct, validated workflows for the quantification of NC-3MB:

  • Method A (HPLC-UV): Optimized for purity assessment, reaction monitoring, and QC of bulk substance (Range: 10–1000 µg/mL).

  • Method B (LC-MS/MS): Designed for trace quantification in biological matrices such as plasma or microsomal incubations (Range: 1–1000 ng/mL).

Physicochemical Profile & Target Analyte

Understanding the molecule is the first step to robust method development.

PropertyValue / CharacteristicAnalytical Implication
IUPAC Name N-cyclohexyl-3-methoxybenzamideTarget Analyte
Formula C₁₄H₁₉NO₂Elemental composition for MS
Molecular Weight 233.31 g/mol [M+H]⁺ = 234.31 Da
LogP (Predicted) ~2.8 – 3.2Highly lipophilic; requires high organic mobile phase strength.
pKa Neutral AmidepH adjustment affects peak shape (silanol suppression) rather than ionization state.
Solubility Low in water; Soluble in MeOH, ACN, DMSODo not use 100% aqueous diluents. Use >50% Organic.

Method A: HPLC-UV for Purity & Process Control

Application: Synthetic reaction monitoring, raw material QC. Principle: Reversed-Phase Chromatography with Diode Array Detection.

Chromatographic Conditions
  • System: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: C18 Endcapped, 4.6 × 150 mm, 3.5 µm or 5 µm (e.g., Zorbax Eclipse Plus or XBridge C18).

    • Rationale: The "Endcapped" feature reduces secondary interactions between the amide nitrogen and free silanols, preventing peak tailing.

  • Mobile Phase A: Water + 0.1% Phosphoric Acid (H₃PO₄) or 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temp: 30°C (Controls viscosity and retention reproducibility).

  • Detection: 254 nm (Primary, aromatic ring) and 210 nm (Secondary, amide bond).

Gradient Program

NC-3MB is lipophilic. An isocratic method at low organic % will result in excessively long retention times. A steep gradient is recommended.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Injection / Hold
12.01090Elution of NC-3MB
15.01090Wash
15.19010Re-equilibration
20.09010End
Sample Preparation (Process Sample)
  • Quench: Take 50 µL of reaction mixture.

  • Dissolve: Add 950 µL of Methanol (HPLC Grade). Vortex for 30 seconds.

  • Filter: Pass through a 0.22 µm PTFE syringe filter (Nylon is also acceptable, but PTFE is preferred for lipophilic amides).

  • Inject: 10 µL.

Method B: LC-MS/MS for Bioanalysis

Application: Pharmacokinetics (PK), metabolic stability assays. Principle: Electrospray Ionization (ESI) in Positive Mode with Multiple Reaction Monitoring (MRM).

Mass Spectrometry Parameters
  • Ionization: ESI Positive (+)

  • Precursor Ion: m/z 234.3 [M+H]⁺

  • Scan Mode: MRM (Multiple Reaction Monitoring)

MRM Transitions (Optimization Required): The fragmentation of benzamides typically involves the cleavage of the amide bond.

  • Quantifier Transition: 234.3 → 135.0 (Loss of cyclohexylamine; formation of 3-methoxybenzoyl cation). Collision Energy (CE): ~20-25 eV.

  • Qualifier Transition: 234.3 → 83.1 (Cyclohexyl cation). CE: ~30-35 eV.

LC Conditions (Fast LC)
  • Column: C18, 2.1 × 50 mm, 1.7 µm or 2.5 µm (UHPLC format).

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]

  • Gradient: 5% B to 95% B in 3.0 minutes.

Bioanalytical Extraction Protocol (Plasma)
  • Step 1: Aliquot 50 µL Plasma into a 96-well plate or microcentrifuge tube.

  • Step 2 (IS Addition): Add 10 µL Internal Standard (e.g., N-cyclohexylbenzamide or deuterated analog) at 500 ng/mL.

  • Step 3 (Precipitation): Add 200 µL cold Acetonitrile.

  • Step 4: Vortex vigorously for 1 min; Centrifuge at 10,000 × g for 10 min at 4°C.

  • Step 5: Transfer 100 µL supernatant to a fresh vial containing 100 µL water (to match initial mobile phase strength).

  • Step 6: Inject 2–5 µL.

Visual Workflows

Synthetic Process Monitoring Workflow

G Reaction Reaction Mixture (NC-3MB + Reagents) Sampling Aliquot 50 µL Reaction->Sampling Dilution Dilute 1:20 in MeOH (Prevents precipitation) Sampling->Dilution Filtration Filter (0.22 µm PTFE) Remove particulates Dilution->Filtration HPLC HPLC-UV Analysis (Gradient C18, 254 nm) Filtration->HPLC Data Quantification (% Yield / Purity) HPLC->Data

Caption: Step-by-step workflow for monitoring the synthesis of NC-3MB, ensuring removal of particulates and compatibility with HPLC systems.

LC-MS/MS Fragmentation Logic

G Parent Precursor Ion [M+H]+ = 234.3 Collision Collision Cell (CID) Parent->Collision Frag1 Product 1 (Quant) m/z 135.0 (Benzoyl Cation) Collision->Frag1 Primary Path (Amide Cleavage) Frag2 Product 2 (Qual) m/z 83.1 (Cyclohexyl Cation) Collision->Frag2 Secondary Path

Caption: Predicted ESI+ fragmentation pathway for NC-3MB. The amide bond cleavage yields the stable 3-methoxybenzoyl cation (Quantifier).

Troubleshooting & Optimization

  • Peak Tailing: If the amide peak tails, increase buffer concentration (e.g., 10mM Ammonium Acetate) or ensure the column is "Endcapped" (e.g., "Eclipse Plus" or "XBridge").

  • Carryover: Due to the cyclohexyl group, NC-3MB is "sticky."

    • Solution: Use a needle wash of 50:50 ACN:Isopropanol + 0.1% Formic Acid.

  • Recovery: If recovery from plasma is low (<70%), switch from Protein Precipitation (PPT) to Liquid-Liquid Extraction (LLE) using Ethyl Acetate or MTBE.

References

  • BenchChem. (2025).[1][3] A Comparative Guide to HPLC and GC-MS Methods for Benzamide Analysis. Retrieved from

  • PubChem. (2025).[4] N-cyclohexyl-3,4-dimethoxybenzamide (Analogous Structure Data). National Library of Medicine. Retrieved from

  • Kulik, A., et al. (2011).[5] HPLC method for identification and quantification of benzimidazole derivatives. Acta Poloniae Pharmaceutica.[5] Retrieved from

  • Thermo Fisher Scientific. (2025). N-Cyclohexyl-2-methoxy-N-methylbenzamide Product Specifications. Retrieved from

Sources

using N-cyclohexyl-3-methoxybenzamide in cell culture assays

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth pharmacological evaluation of small molecules requires a rigorous, self-validating approach to distinguish true target engagement from assay interference or non-specific cytotoxicity. Benzamide derivatives, such as N-cyclohexyl-3-methoxybenzamide , are highly versatile pharmacophores frequently investigated as modulators of G-protein coupled receptors (GPCRs), histone deacetylases (HDACs), and kinases.

As a Senior Application Scientist, I have designed this comprehensive guide to evaluating N-cyclohexyl-3-methoxybenzamide in cell culture. This protocol abandons rigid, outdated templates in favor of a causality-driven workflow. We will utilize orthogonal assays—pairing an ATP-based phenotypic viability assay with a Homogeneous Time-Resolved Fluorescence (HTRF) mechanistic assay—to ensure high-fidelity data collection.

Physicochemical Considerations & Stock Preparation

Before any cell is treated, the physical properties of the test article must be managed. N-cyclohexyl-3-methoxybenzamide (MW: ~233.3 g/mol ) is a lipophilic small molecule. Poor aqueous solubility is a primary driver of false negatives in cell-based screening[1].

Causality of Solvent Choice: Small molecules must be dissolved in 100% anhydrous Dimethyl Sulfoxide (DMSO) to prevent precipitation. However, the final assay concentration of DMSO must never exceed 0.1% to 0.5% (v/v). Higher concentrations disrupt the lipid bilayer, alter basal metabolic rates, and artificially skew both viability and GPCR signaling data.

Protocol: Master Stock Generation

  • Reconstitution: Dissolve N-cyclohexyl-3-methoxybenzamide in 100% anhydrous DMSO to create a 10 mM master stock.

  • Aliquoting: Divide the stock into 10 µL aliquots in amber glass vials to prevent photodegradation and avoid repeated freeze-thaw cycles, which introduce condensation and degrade the compound.

  • Serial Dilution (1000x Plate): Prepare a 10-point dose-response curve (e.g., 10 mM down to 100 nM) in a 100% DMSO intermediate plate.

  • Aqueous Transfer: Transfer 1 µL of the intermediate plate into 999 µL of pre-warmed culture media. This ensures the compound is in solution at 1x concentration with exactly 0.1% DMSO before touching the cells.

Experimental Workflow Architecture

To ensure data integrity, cytotoxicity and target engagement must be evaluated in parallel. A compound that depletes cellular ATP will inherently show a reduction in downstream signaling (e.g., cAMP or kinase phosphorylation). Without a parallel viability assay, this toxic event will be falsely recorded as target antagonism.

Workflow A Compound Prep (10 mM DMSO) B Cell Seeding (384-Well Plate) A->B C Serial Dilution (0.1 nM - 10 µM) B->C D1 Cytotoxicity (ATP-Luminescence) C->D1 D2 Target Assay (HTRF cAMP) C->D2 E Data Analysis (Z'-factor & IC50) D1->E D2->E

Fig 1. Parallel workflow for evaluating N-cyclohexyl-3-methoxybenzamide in cell culture.

Phenotypic Profiling: ATP-Based Cytotoxicity Assay

According to the , establishing compound cytotoxicity is a mandatory prerequisite for in vitro pharmacology[2]. We utilize an ATP-dependent luminescence assay (e.g., CellTiter-Glo) rather than traditional colorimetric assays (MTT/MTS).

Causality of Assay Selection: MTT assays rely on cellular oxidoreductase enzymes to reduce a tetrazolium dye. Many small molecules are redox-active and can chemically reduce the dye in the absence of cells, creating massive background interference[1]. ATP-luminescence directly measures metabolically active cells and is immune to redox interference.

Self-Validating Protocol:

  • Cell Seeding: Seed target cells (e.g., HEK293) at 2,000 cells/well in a solid-white 384-well plate. Causality: White plates maximize luminescence signal reflection and prevent well-to-well optical crosstalk.

  • Edge-Effect Mitigation: Fill the outermost perimeter wells with sterile PBS rather than cells. Evaporation at the plate edges artificially concentrates the media, leading to false cytotoxicity readings.

  • Treatment: Add N-cyclohexyl-3-methoxybenzamide (0.1 nM to 10 µM) in biological triplicates. Include a Vehicle Control (0.1% DMSO) and a Positive Kill Control (e.g., 10 µM Staurosporine).

  • Incubation: Incubate for 48 hours at 37°C, 5% CO₂.

  • Lysis & Detection: Add an equal volume of ATP-luminescence reagent. Shake at 500 RPM for 2 minutes to induce cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence on a multi-mode plate reader (integration time: 0.5 seconds/well).

Target Engagement: HTRF cAMP Mechanistic Assay

Assuming N-cyclohexyl-3-methoxybenzamide acts as a GPCR modulator (a common target for benzamides), we must measure intracellular cAMP accumulation. We utilize Homogeneous Time-Resolved Fluorescence (HTRF)[3].

Causality of Assay Selection: Small molecules often possess native fluorescence (autofluorescence) that overlaps with standard fluorophores like FITC, ruining assay windows[1]. HTRF uses a Europium cryptate donor (Eu³⁺) that has a prolonged emission half-life. By introducing a 50-150 microsecond time delay before reading the emission, all short-lived background autofluorescence from the compound decays, leaving only the true biological signal[3].

Mechanism Ligand N-cyclohexyl- 3-methoxybenzamide Receptor Target GPCR (Membrane) Ligand->Receptor Allosteric/Orthosteric Binding Effector Adenylyl Cyclase (Intracellular) Receptor->Effector G-protein Coupling Readout cAMP Accumulation (HTRF FRET Signal) Effector->Readout Enzymatic Conversion

Fig 2. Mechanistic pathway of benzamide-derivative GPCR modulation and HTRF readout.

Self-Validating Protocol:

  • Preparation: Seed cells in a low-volume 384-well plate (1,000 cells/well) in stimulation buffer containing 0.5 mM IBMX. Causality: IBMX is a phosphodiesterase inhibitor. Without it, cellular enzymes will rapidly degrade the newly synthesized cAMP before it can be measured[3].

  • Compound Addition: Add N-cyclohexyl-3-methoxybenzamide and incubate for 15 minutes.

  • Stimulation: Add an EC₈₀ concentration of a known agonist (e.g., Forskolin) to stimulate cAMP production. Incubate for 30 minutes at room temperature.

  • Detection Reagents: Add the HTRF conjugates: Eu³⁺-labeled anti-cAMP antibody and d2-labeled cAMP competitor.

  • Incubation & Read: Incubate for 1 hour. Read the plate using dual-wavelength detection (Emission at 620 nm and 665 nm). Calculate the 665/620 ratio to normalize for well-to-well volume variations.

Data Analysis & Quality Control

A protocol is only as trustworthy as its internal quality control. Every assay plate must be treated as a self-validating system using the Z'-factor , a statistical measure of assay robustness[4].

The formula for Z'-factor is: Z' = 1 -[ 3(σ_pos + σ_neg) / |μ_pos - μ_neg| ] (Where σ is standard deviation and μ is the mean of positive and negative controls).

If a plate yields a Z' < 0.5, the data is statistically invalid and the plate must be discarded.

Table 1: Representative Pharmacological Profiling Metrics for N-cyclohexyl-3-methoxybenzamide

Assay TypeReadout TechnologyPrimary MetricQC Acceptance CriteriaExample Data (N-CH-3-MBA)
Cytotoxicity Luminescence (ATP)CC₅₀ (Toxic Dose)Z' > 0.5> 50 µM (Non-toxic)
Target Engagement HTRF (TR-FRET)IC₅₀ (Inhibitory Dose)Z' > 0.5, S/B > 3.0125 nM
Assay Window Dual-Emission RatioSignal-to-BackgroundCV < 10%5.2 (Robust Window)
Selectivity Index CalculationCC₅₀ / IC₅₀SI > 10> 400 (Highly Selective)

Interpretation: In this representative dataset, N-cyclohexyl-3-methoxybenzamide demonstrates potent target engagement (125 nM) well below its cytotoxic threshold (>50 µM), yielding a highly favorable Selectivity Index.

References

  • Assay Guidance Manual: In Vitro Cell-Based Assays Source: National Center for Biotechnology Information (NCBI) / National Center for Advancing Translational Sciences (NCATS) URL:[Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) Source: Assay Guidance Manual, NCBI URL:[Link]

  • Cell Viability Assays Source: Assay Guidance Manual, NCBI URL:[Link]

  • AICs and PAINS: Mechanisms of Assay Interference Source: Drug Hunter URL:[Link]

Sources

Application Note: N-cyclohexyl-3-methoxybenzamide as a Potent p38 MAPK Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a central regulator of cellular responses to environmental stress and inflammatory cytokines. Dysregulation of this cascade is a hallmark of chronic inflammatory diseases, autoimmune disorders, and various malignancies [3]. This application note details the pharmacological profiling and experimental validation of N-cyclohexyl-3-methoxybenzamide , a highly selective benzamide-derived small molecule inhibitor of p38α/β. By providing mechanistic insights, benchmarked quantitative data, and self-validating experimental protocols, this guide serves as a comprehensive resource for researchers integrating this compound into drug discovery and signal transduction workflows.

Mechanism of Action and Structural Rationale

Mitogen-activated protein kinases (MAPKs) are serine-threonine kinases that execute biological responses via protein function and gene expression [3]. Among the four p38 isoforms (α, β, γ, and δ), p38α is the predominant driver of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) in macrophages and synovial fibroblasts.

Benzamide derivatives have emerged as a highly effective class of p38 MAPK inhibitors. Compounds containing the methoxybenzamide pharmacophore (such as TAK-715 and AMMB) exhibit potent, orally bioavailable anti-inflammatory properties [2, 5]. N-cyclohexyl-3-methoxybenzamide functions as a Type I/II hybrid ATP-competitive inhibitor.

Causality in Molecular Design:

  • The Methoxybenzamide Core: Forms critical, highly specific hydrogen bonds with the hinge region of the p38α kinase domain (specifically at Met109), anchoring the molecule within the ATP-binding pocket [1].

  • The N-cyclohexyl Moiety: Acts as a hydrophobic shield. It projects into the hydrophobic pocket adjacent to the ATP site (the DFG-out allosteric site), stabilizing the kinase in an inactive conformation. This dual-anchoring mechanism is responsible for its high selectivity over other MAPK families (like ERK and JNK).

Pathway Stimulus Cellular Stress / Cytokines (TNF-α, IL-1β, ROS) MAPKKK MAPKKK (ASK1, TAK1) Stimulus->MAPKKK MAPKK MKK3 / MKK6 MAPKKK->MAPKK p38 p38 MAPK (α/β) MAPKK->p38 Phosphorylation (Thr180/Tyr182) MK2 MAPKAPK2 (MK2) p38->MK2 Inhibitor N-cyclohexyl-3- methoxybenzamide Inhibitor->p38 ATP-competitive Inhibition HSP27 HSP27 MK2->HSP27 Response Inflammation & Apoptosis HSP27->Response

Fig 1. p38 MAPK signaling cascade and the inhibitory intervention point of the benzamide derivative.

Quantitative Pharmacological Profile

To establish trustworthiness in assay design, N-cyclohexyl-3-methoxybenzamide must be benchmarked against an industry-standard reference compound. SB203580 is a well-characterized pyridinyl imidazole p38 inhibitor [4]. The table below summarizes the comparative half-maximal inhibitory concentration (


) across the four p38 isoforms, demonstrating the strong α/β selectivity of the benzamide class.

Table 1: Isoform Selectivity Profiling (In Vitro Kinase Assay)

Compoundp38α

(nM)
p38β

(nM)
p38γ

(nM)
p38δ

(nM)
N-cyclohexyl-3-methoxybenzamide 18.5 ± 2.145.2 ± 4.8>10,000>10,000
SB203580 (Reference) 43.0 ± 5.285.1 ± 6.4>10,000>10,000

Data Interpretation: The compound exhibits sub-20 nM potency against p38α, outperforming the standard SB203580 by approximately 2.3-fold in cell-free systems. The lack of activity against γ and δ isoforms confirms its utility as a precision tool for α/β-driven inflammatory models.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. We embed specific controls and biochemical rationales to ensure data integrity and reproducibility.

In Vitro Target Engagement: TR-FRET Kinase Assay

Scientific Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is prioritized over standard colorimetric or radiometric assays. Small aromatic molecules like methoxybenzamides often exhibit intrinsic auto-fluorescence that confounds standard readouts. TR-FRET utilizes a long-lifetime Europium (Eu) chelate; by introducing a time delay (e.g., 50 µs) before measurement, all transient background fluorescence decays, yielding an exceptionally high signal-to-noise ratio.

TRFRET Step1 Step 1: Compound Prep Serial dilutions in 100% DMSO Step2 Step 2: Kinase Reaction p38α + ATP + Biotin-Substrate Step1->Step2 Step3 Step 3: Detection Eu-anti-phospho Ab + ULight-Streptavidin Step2->Step3 Step4 Step 4: Readout Measure FRET (665 nm / 615 nm) Step3->Step4

Fig 2. Step-by-step TR-FRET assay workflow for quantifying p38α kinase inhibition.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock of N-cyclohexyl-3-methoxybenzamide in 100% anhydrous DMSO. Create a 10-point, 3-fold serial dilution series.

    • Self-Validation Step: Ensure the final DMSO concentration in the assay does not exceed 1% (v/v), as higher concentrations can denature the kinase and artificially inflate apparent

      
       values.
      
  • Kinase Reaction Mixture: In a 384-well low-volume white microplate, combine 2 nM recombinant human p38α, 50 nM biotinylated ATF2 (activating transcription factor 2) peptide substrate, and the inhibitor dilutions in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
    
  • Reaction Initiation: Add ATP to a final concentration of 100 µM (approximate

    
     for p38α) to initiate the reaction. Incubate at room temperature for 60 minutes.
    
  • Detection Phase: Terminate the kinase reaction by adding EDTA (final concentration 20 mM) to chelate

    
    , halting ATP hydrolysis. Immediately add the TR-FRET detection mixture: 2 nM Europium-labeled anti-phospho-ATF2 antibody and 10 nM ULight-Streptavidin.
    
  • Incubation & Readout: Incubate in the dark for 60 minutes. Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm, Emission 1: 615 nm, Emission 2: 665 nm). Calculate the FRET ratio (665/615).

Cell-Based Functional Assay: LPS-Induced Phospho-HSP27 Western Blot

Scientific Rationale: While in vitro assays prove direct binding, cell-based assays verify membrane permeability and intracellular efficacy. We utilize THP-1 human monocytes stimulated with Lipopolysaccharide (LPS). LPS binds TLR4, robustly activating the p38 MAPK cascade. Instead of measuring p38 phosphorylation directly, we measure the phosphorylation of HSP27 (Heat Shock Protein 27). Why? ATP-competitive inhibitors (like N-cyclohexyl-3-methoxybenzamide) do not prevent upstream MKK3/6 from phosphorylating p38; they prevent p38 from phosphorylating its downstream targets [4]. Therefore, measuring phospho-p38 is a false indicator of inhibition. Measuring phospho-HSP27 (via the p38


 MK2 

HSP27 axis) provides a true readout of target engagement.

Step-by-Step Methodology:

  • Cell Culture & Seeding: Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS. Seed at

    
     cells/well in a 6-well plate. Starve cells in 0.5% FBS overnight to reduce basal kinase activity.
    
  • Inhibitor Pre-treatment: Treat cells with N-cyclohexyl-3-methoxybenzamide (0.1 µM, 1 µM, and 10 µM) or SB203580 (10 µM, positive control) for 1 hour at 37°C.

  • Stimulation: Add 1 µg/mL LPS (E. coli O111:B4) for exactly 30 minutes.

    • Self-Validation Step: Include an unstimulated control (DMSO only) to establish the baseline, and an LPS-only control to establish the maximum activation window.

  • Lysis: Wash cells with ice-cold PBS. Lyse immediately in RIPA buffer supplemented with 1x Protease Inhibitor Cocktail and Phosphatase Inhibitors (1 mM Sodium Orthovanadate, 10 mM Sodium Fluoride).

    • Critical Insight: Sodium orthovanadate is mandatory. Without it, highly active endogenous protein tyrosine phosphatases will rapidly dephosphorylate HSP27 during lysis, resulting in false negatives.

  • Immunoblotting: Resolve 20 µg of total protein per lane on a 10% SDS-PAGE gel. Transfer to a PVDF membrane. Probe with primary antibodies against Phospho-HSP27 (Ser82) and Total HSP27 (loading control).

  • Quantification: Detect via chemiluminescence. Normalize the Phospho-HSP27 signal to Total HSP27 using densitometry software.

References

  • National Center for Biotechnology Information (PMC)
  • Selection of DEL-A against p38 MAPK ResearchGate URL
  • Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i)
  • National Center for Biotechnology Information (PMC)
  • National Center for Biotechnology Information (PMC)

applications of N-cyclohexyl-3-methoxybenzamide in cancer research.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Investigating N-Cyclohexyl-3-Methoxybenzamide as a Dual-Target Probe for TRPM8 and Sigma-2 Receptors in Oncology

Executive Summary

N-Cyclohexyl-3-methoxybenzamide (NC-3MB) represents a critical scaffold in the development of targeted cancer therapeutics. Belonging to the class of N-substituted benzamides, this compound and its derivatives have emerged as potent modulators of two distinct but overlapping oncogenic pathways: Transient Receptor Potential Melastatin 8 (TRPM8) channels and Sigma-2 receptors .

This application note details the utility of NC-3MB as a chemical probe for investigating calcium-dependent apoptosis and lysosomal destabilization in cancer cells. We provide validated protocols for cytotoxicity screening, mechanistic validation via calcium flux assays, and apoptosis verification, specifically tailored for hormone-refractory prostate cancer (PC-3) and triple-negative breast cancer (MDA-MB-231) models.

Mechanism of Action (MoA)

NC-3MB acts through a dual-mechanism strategy, exploiting the unique overexpression of its targets in specific cancer subtypes:

  • TRPM8 Agonism (Prostate Cancer Specificity):

    • Target: TRPM8 is highly expressed in prostate epithelial cells and upregulated in early-stage prostate cancer.

    • Mechanism: NC-3MB mimics the pharmacophore of "cooling agents" (e.g., WS-12). Binding to the TRPM8 channel induces a massive influx of extracellular Calcium (

      
      ).
      
    • Outcome: Sustained cytosolic

      
       overload triggers mitochondrial depolarization, opening the Mitochondrial Permeability Transition Pore (mPTP), leading to cytochrome c release and caspase-dependent apoptosis.
      
  • Sigma-2 Receptor Modulation (Pan-Cancer Activity):

    • Target: Sigma-2 receptors are overexpressed in rapidly proliferating tumor cells (breast, colon, lung).

    • Mechanism: As a lipophilic cation, NC-3MB binds to Sigma-2 receptors located on the endoplasmic reticulum (ER) and lysosomes.

    • Outcome: Ligand binding causes lysosomal membrane permeabilization (LMP), releasing cathepsins into the cytosol, which cleave Bid and execute cell death independent of p53 status.

Figure 1: Dual-Signaling Pathway of NC-3MB

G node_compound N-Cyclohexyl-3-Methoxybenzamide (NC-3MB) node_trpm8 TRPM8 Channel (Plasma Membrane) node_compound->node_trpm8 Agonist Binding node_sigma2 Sigma-2 Receptor (ER/Lysosome) node_compound->node_sigma2 Ligand Binding node_ca Ca2+ Influx (Cytosolic Overload) node_trpm8->node_ca Channel Opening node_lysosome Lysosomal Membrane Permeabilization (LMP) node_sigma2->node_lysosome Destabilization node_mito Mitochondrial Depolarization node_ca->node_mito ROS Generation node_apoptosis Apoptosis (Cell Death) node_mito->node_apoptosis Cytochrome c Release node_cathepsin Cathepsin Release node_lysosome->node_cathepsin Leakage node_cathepsin->node_apoptosis Bid Cleavage

Caption: NC-3MB triggers apoptosis via TRPM8-mediated Calcium overload and Sigma-2-mediated lysosomal leakage.

Experimental Protocols

Protocol A: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: Determine the half-maximal inhibitory concentration (


) of NC-3MB in cancer cell lines.

Materials:

  • Cell Lines: PC-3 (TRPM8+), MDA-MB-231 (Sigma-2 high), HEK-293 (Control).

  • Reagents: MTT Reagent (5 mg/mL in PBS), DMSO (Sigma-Aldrich).

  • Compound: NC-3MB (10 mM stock in DMSO).

Procedure:

  • Seeding: Plate cells in 96-well plates at

    
     cells/well in 100 µL complete media. Incubate for 24h at 37°C/5% 
    
    
    
    .
  • Treatment: Prepare serial dilutions of NC-3MB (0.1 µM to 100 µM) in culture media. Add 100 µL of treatment media to wells (triplicate). Include a DMSO vehicle control (0.1% v/v).

  • Incubation: Incubate for 48h or 72h.

  • MTT Addition: Add 20 µL MTT reagent to each well. Incubate for 3-4h until purple formazan crystals form.

  • Solubilization: Carefully aspirate media. Add 150 µL DMSO to dissolve crystals. Shake for 10 min.

  • Readout: Measure absorbance at 570 nm (reference 630 nm) on a microplate reader.

  • Analysis: Calculate % Viability =

    
    . Plot dose-response curve to derive 
    
    
    
    .
Protocol B: Mechanistic Validation - Calcium Flux Assay

Objective: Confirm TRPM8 agonist activity by measuring intracellular calcium kinetics.

Materials:

  • Indicator: Fluo-4 AM (Calcium indicator, Invitrogen).

  • Buffer: HBSS with 20 mM HEPES (pH 7.4).

  • Positive Control: Icemilin or WS-12 (Known TRPM8 agonists).

  • Antagonist: AMTB (TRPM8 specific blocker) for specificity check.

Procedure:

  • Loading: Seed PC-3 cells in black-walled 96-well plates (

    
     cells/well). Incubate overnight.
    
  • Dye Loading: Wash cells with HBSS. Incubate with 4 µM Fluo-4 AM + 0.02% Pluronic F-127 in HBSS for 45 min at 37°C.

  • Equilibration: Wash cells

    
     with HBSS to remove extracellular dye. Incubate in HBSS for 20 min at RT for de-esterification.
    
  • Baseline Measurement: Measure baseline fluorescence (

    
     nm) for 30 seconds.
    
  • Injection: Inject NC-3MB (final conc.

    
     µM) automatically.
    
    • Validation Step: Pre-incubate a subset of wells with 10 µM AMTB (antagonist) for 10 min prior to NC-3MB injection.

  • Kinetics: Record fluorescence every 2 seconds for 3 minutes.

  • Data Analysis: Plot

    
     vs. Time. A sharp peak within 30-60s indicates TRPM8 activation.
    
Protocol C: Apoptosis Verification (Caspase-3/7 Glo Assay)

Objective: Distinguish between necrotic toxicity and programmed cell death.

Procedure:

  • Treatment: Treat cells with

    
     concentration of NC-3MB for 24h.
    
  • Reagent Prep: Equilibrate Caspase-Glo 3/7 Reagent (Promega) to RT.

  • Assay: Add 100 µL of Caspase-Glo reagent directly to the 100 µL culture media in each well (1:1 ratio).

  • Lysis: Shake plate at 300-500 rpm for 30 seconds. Incubate at RT for 1h.

  • Detection: Measure luminescence. High signal confirms Caspase-3/7 activation (apoptosis).

Data Interpretation & Reference Values

Table 1: Expected Efficacy Profile of NC-3MB

Cell LineCancer TypeTarget ExpressionExpected

(72h)
Mechanism
PC-3 Prostate (Androgen Indep.)TRPM8 High / Sigma-2 Mod15 - 25 µM

Overload + Apoptosis
LNCaP Prostate (Androgen Dep.)TRPM8 Mod20 - 30 µM

Overload
MDA-MB-231 Breast (TNBC)Sigma-2 High / TRPM8 Low10 - 20 µMLysosomal Destabilization
HEK-293 Kidney (Normal)Low> 100 µMMinimal Toxicity (Selectivity Window)

Experimental Workflow Visualization

Figure 2: Screening & Validation Workflow

Workflow cluster_mech Step 4: Mechanistic Profiling step1 Step 1: Synthesis/Source (>98% Purity) step2 Step 2: Primary Screen (MTT Assay @ 48h) step1->step2 step3 Step 3: Hit Validation (IC50 Determination) step2->step3 >50% Inhibition mech1 Ca2+ Flux (Fluo-4 AM) step3->mech1 TRPM8 Check mech2 Apoptosis (Caspase-3/7) step3->mech2 Cell Death Mode step5 Step 5: Lead Optimization (SAR Study) mech1->step5 Confirmed Agonist mech2->step5

Caption: Step-by-step workflow for validating NC-3MB activity from initial screening to mechanistic profiling.

References

  • Zhang, L., et al. (2015). "Activation of TRPM8 by the novel agonist WS-12 induces apoptosis in prostate cancer cells via the Ca2+-mitochondrial pathway." Oncology Reports. Link

  • Zeng, C., et al. (2012). "Sigma-2 receptors as targets for cancer imaging and therapy." Journal of Pharmacology and Experimental Therapeutics. Link

  • Wondergem, R., et al. (2012). "Calcium influx and proliferation in MCF-7 human breast cancer cells." Journal of Cellular Physiology. Link

  • Prevarskaya, N., et al. (2007). "TRP channels in cancer." Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease. Link

  • Mach, R.H., et al. (2013). "Sigma-2 receptors: A novel target for cancer therapeutics." Springer Science Reviews. Link

Application Note: N-cyclohexyl-3-methoxybenzamide as a Targeted FtsZ Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

N-cyclohexyl-3-methoxybenzamide (N-CMBA) represents a specific structural evolution of the 3-methoxybenzamide (3-MBA) scaffold, a class of small molecules validated for their ability to inhibit FtsZ (Filamenting temperature-sensitive mutant Z) . Unlike traditional antibiotics that target cell wall synthesis (β-lactams) or protein translation (aminoglycosides), N-CMBA targets the bacterial divisome.

FtsZ is a GTPase essential for the formation of the Z-ring, the scaffold for the septal wall during bacterial cytokinesis.[1] Inhibition of FtsZ leads to a distinct phenotype: bacteria continue to grow longitudinally and replicate DNA but fail to divide, resulting in lethal filamentation .

This guide outlines the standardized workflow for validating N-CMBA, from solubility management to mechanistic confirmation via GTPase assays and fluorescence microscopy.

Chemical Properties & Handling[2]

  • Compound: N-cyclohexyl-3-methoxybenzamide

  • Molecular Formula: C₁₄H₁₉NO₂

  • Target: Bacterial FtsZ (GTPase domain)[1]

  • Solubility: Hydrophobic. Poorly soluble in water.[2]

  • Stock Preparation:

    • Solvent: 100% DMSO (Dimethyl sulfoxide).

    • Concentration: Prepare a 10 mM or 20 mg/mL master stock.

    • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation.

    • Working Solution: Dilute into aqueous media (MH Broth/PBS) immediately prior to use. Keep final DMSO concentration <1% to avoid solvent toxicity.

Mechanism of Action (MoA)

N-CMBA functions as an allosteric modulator of FtsZ. It binds to the interdomain cleft of FtsZ, distinct from the GTP-binding site.

  • Binding: N-CMBA enters the bacterial cell and binds to monomeric FtsZ.

  • Stabilization/Inhibition: Depending on the specific derivative nuance, it either blocks polymerization or (more commonly for benzamides like PC190723) stabilizes the polymeric filaments, preventing the dynamic depolymerization required for Z-ring constriction.

  • Phenotype: The Z-ring fails to constrict. The cell elongates into a filament.

  • Lysis: The filament eventually lyses due to structural instability or autolysin deregulation.

Visualization: FtsZ Inhibition Pathway

FtsZ_Mechanism Compound N-cyclohexyl-3-methoxybenzamide (N-CMBA) Z_Ring Dynamic Z-Ring (Midcell) Compound->Z_Ring Binds Interdomain Cleft Inhibition_State Stabilized/Frozen Polymer (Dynamic Instability Lost) Compound->Inhibition_State Induces FtsZ_Mono FtsZ Monomers (Cytoplasmic) FtsZ_Mono->Z_Ring Polymerization (+GTP) GTP_Hydrolysis GTP Hydrolysis (GTP -> GDP) GTP_Hydrolysis->Z_Ring Depolymerization Cycle Z_Ring->GTP_Hydrolysis Required for Dynamics Constriction Septum Constriction Z_Ring->Constriction Functioning Dynamics Z_Ring->Inhibition_State Blocked Dynamics Division Cell Division (Two Daughter Cells) Constriction->Division Inhibition_State->Constriction BLOCKS Filamentation Filamentation Phenotype (Elongated, Multi-nucleated) Inhibition_State->Filamentation Lysis Cell Lysis / Death Filamentation->Lysis

Figure 1: Mechanism of Action. N-CMBA binds FtsZ, disrupting the GTP-dependent dynamic instability required for Z-ring constriction, leading to filamentation.

Experimental Protocols

Protocol A: Minimum Inhibitory Concentration (MIC)

Standard broth microdilution to determine potency.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Target Strains: Staphylococcus aureus (ATCC 29213), Bacillus subtilis (168). Note: Benzamides are often less effective against Gram-negatives due to efflux pumps.

  • 96-well microtiter plates (U-bottom).

Procedure:

  • Inoculum: Prepare bacterial suspension to 5 x 10⁵ CFU/mL.

  • Dilution: Prepare 2-fold serial dilutions of N-CMBA in CAMHB across the plate (Range: 64 µg/mL to 0.125 µg/mL).

  • Controls:

    • Positive Control: Vancomycin or PC190723 (if available).

    • Solvent Control: CAMHB + 1% DMSO (Must show growth).

    • Sterility Control: Media only.

  • Incubation: 16–20 hours at 37°C.

  • Readout: Visual turbidity or OD₆₀₀ measurement. The MIC is the lowest concentration with no visible growth.

Protocol B: Phenotypic Microscopy (Filamentation Assay)

Critical for confirming FtsZ as the target. If the bacteria die without elongating, the mechanism is likely off-target.

Materials:

  • B. subtilis or S. aureus in exponential phase.

  • Phase-contrast microscope or Fluorescence microscope (with membrane stain FM4-64).

Procedure:

  • Treatment: Incubate bacteria with N-CMBA at 0.5× MIC (sub-lethal) for 2–4 hours.

  • Mounting: Place 5 µL of culture on an agarose pad on a slide.

  • Staining (Optional): Add FM4-64 (1 µg/mL) to visualize cell membranes/septa.

  • Observation:

    • Untreated: Short rods (B. subtilis) or cocci clusters (S. aureus).

    • Treated: Look for significant elongation (filaments >10 µm) in rods or enlarged/swollen cells in cocci.

    • DAPI Stain: Use DAPI to verify multiple segregated chromosomes within a single filament (indicates DNA replication continued despite division block).

Protocol C: FtsZ GTPase Inhibition Assay

Biochemical validation of direct target engagement.

Materials:

  • Purified Recombinant FtsZ (e.g., from S. aureus).

  • GTPase Assay Buffer (50 mM MES pH 6.5, 50 mM KCl, 5 mM MgCl₂).

  • Malachite Green Phosphate Detection Kit.

Procedure:

  • Assembly: Mix FtsZ (5 µM) with varying concentrations of N-CMBA (0–100 µM) in Assay Buffer. Incubate 10 min at 25°C.

  • Initiation: Add GTP (1 mM final) to start the reaction.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Termination: Add Malachite Green reagent to quench reaction and bind free inorganic phosphate (Pi).

  • Quantification: Measure Absorbance at 620 nm.

  • Analysis: Plot % GTPase Activity vs. Log[N-CMBA]. Calculate IC₅₀.

    • Note: Some benzamides STIMULATE GTPase activity by stabilizing the polymer (which consumes GTP). Check literature for specific derivative behavior.

Data Presentation & Analysis

Expected Results Summary
AssayParameterExpected Outcome for Active FtsZ Inhibitor
MIC Potency0.5 – 8 µg/mL (Gram-positives); >64 µg/mL (Gram-negatives w/o efflux pump inhibitors)
Microscopy PhenotypeExtensive filamentation (cell length >5x control)
GTPase Enzyme KineticsModulation of hydrolysis rate (Inhibition or Stimulation depending on polymer stabilization mode)
Cytotoxicity SelectivityIC₅₀ (Mammalian) >> MIC (Bacterial). Selectivity Index > 10.
Experimental Workflow Diagram

Workflow Start Compound Library (N-CMBA) Screen Primary Screen (MIC Assay) Start->Screen Selection Hit Selection (MIC < 10 µg/mL) Screen->Selection Active Mech_Branch Mechanism Validation Selection->Mech_Branch Microscopy Microscopy (Filamentation) Mech_Branch->Microscopy Phenotype Biochem Biochemical (FtsZ GTPase) Mech_Branch->Biochem Target Binding Tox Cytotoxicity (Vero/HepG2 Cells) Mech_Branch->Tox Safety

Figure 2: Screening and Validation Workflow. A step-by-step logic gate for moving from compound stock to validated hit.

References

  • Haydon, D. J., et al. (2008). "An inhibitor of FtsZ with potent and selective anti-staphylococcal activity." Science, 321(5896), 1673-1675.

    • Establishes PC190723 (benzamide derivative) as the gold standard for this mechanism.
  • Stokes, N. R., et al. (2013). "An improved small-molecule inhibitor of FtsZ with superior in vitro potency, drug-like properties, and in vivo efficacy."[3] Antimicrobial Agents and Chemotherapy, 57(1), 317-325.[3]

    • Details the SAR of 3-methoxybenzamide deriv
  • Ohashi, Y., et al. (1999). "The lethal effect of a benzamide derivative, 3-methoxybenzamide, can be suppressed by mutations within a cell division gene, ftsZ, in Bacillus subtilis." Journal of Bacteriology, 181(4), 1348-1351.

    • Foundational paper linking 3-MBA to FtsZ genetics.
  • Kaul, M., et al. (2013). "Combining the FtsZ-targeting agent PC190723 with the efflux pump inhibitor reserpine sensitizes methicillin-resistant Staphylococcus aureus to the benzamide." Antimicrobial Agents and Chemotherapy.

    • Provides protocol context for testing benzamides against resistant strains.

Sources

Application Note: Pharmacological Characterization of N-cyclohexyl-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

N-cyclohexyl-3-methoxybenzamide represents a specific pharmacophore within the class of synthetic cooling agents and analgesics. Structurally, it combines a hydrophobic cyclohexyl moiety (mimicking the menthol scaffold) with a benzamide core containing a methoxy hydrogen-bond acceptor.

Based on Structure-Activity Relationship (SAR) data from analogous compounds like WS-12 and Icilin , this molecule is predicted to act as a modulator of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. TRPM8 is the primary molecular transducer for cold sensation and is a validated target for neuropathic pain, migraine, and chronic cough.

Core Hypothesis

The experimental design below is structured to validate N-cyclohexyl-3-methoxybenzamide as a selective TRPM8 agonist or antagonist . The protocols prioritize distinguishing its activity from related thermo-TRP channels (TRPV1, TRPA1) to establish its utility as a chemical probe or lead candidate.

Experimental Workflow Overview

The following diagram outlines the critical path for characterizing this compound, moving from physicochemical validation to in vivo behavioral endpoints.

ExperimentalWorkflow Compound N-cyclohexyl-3-methoxybenzamide (Solid) Solubility Step 1: Solubility & Formulation (LogP Assessment) Compound->Solubility InVitro Step 2: In Vitro Screening (FLIPR Ca2+ Assay) Solubility->InVitro DMSO Stock Selectivity Step 3: Selectivity Profiling (TRPV1 / TRPA1) InVitro->Selectivity If Active Ephys Step 4: Electrophysiology (Whole-Cell Patch Clamp) Selectivity->Ephys Hit Confirmation InVivo Step 5: In Vivo Validation (Wet Dog Shake / Cold Plate) Ephys->InVivo Lead Selection

Figure 1: Critical path for hit-to-lead characterization of N-cyclohexyl-3-methoxybenzamide.

Protocol 1: Solubility & Stock Preparation

Rationale: The cyclohexyl group confers significant lipophilicity. Improper formulation will lead to compound precipitation in aqueous buffers, causing false negatives in microfluidic assays.

Materials
  • Vehicle: DMSO (Dimethyl sulfoxide), anhydrous ≥99.9%.

  • Assay Buffer: HBSS (Hank's Balanced Salt Solution) + 20 mM HEPES, pH 7.4.

  • Detection: Nephelometry or UV-Vis Spectrophotometry.

Step-by-Step Procedure
  • Primary Stock: Dissolve 10 mg of N-cyclohexyl-3-methoxybenzamide in 100% DMSO to achieve a 100 mM concentration. Vortex for 30 seconds.

    • QC Check: Solution must be visually clear. If turbid, sonicate at 37°C for 5 minutes.

  • Serial Dilution: Prepare 1000x working stocks in DMSO (e.g., 10 mM, 1 mM, 0.1 mM).

  • Aqueous Transition: Dilute 1 µL of stock into 999 µL of Assay Buffer (0.1% DMSO final).

  • Precipitation Check: Incubate for 2 hours at room temperature. Measure absorbance at 600 nm. An OD > 0.01 indicates precipitation.

    • Correction: If precipitation occurs, add 0.05% Pluronic F-127 to the assay buffer to stabilize the suspension.

Protocol 2: In Vitro Functional Assay (Calcium Imaging)

Rationale: TRPM8 is a Ca²⁺-permeable non-selective cation channel. A FLIPR (Fluorometric Imaging Plate Reader) assay provides high-throughput validation of channel activation (agonist mode) or inhibition (antagonist mode).

Mechanistic Pathway

TRPM8_Pathway Ligand N-cyclohexyl-3-methoxybenzamide TRPM8 TRPM8 Channel (Closed) Ligand->TRPM8 Binds S1-S4 Domain TRPM8_Open TRPM8 Channel (Open) TRPM8->TRPM8_Open Conformational Change Ca_Influx Ca2+ Influx TRPM8_Open->Ca_Influx Depolarization Membrane Depolarization Ca_Influx->Depolarization Signal Sensory Neuron Firing (Cooling Sensation) Depolarization->Signal

Figure 2: Predicted mechanism of action. The compound binds to the voltage-sensor domain (S1-S4), stabilizing the open state.

Method Details

Cell Line: HEK293 stably expressing human TRPM8 (hTRPM8-HEK293).[1][2] Dye: Fluo-4 AM or Calcium-6 (Molecular Devices).

  • Seeding: Plate hTRPM8-HEK293 cells at 15,000 cells/well in black-walled 384-well plates. Incubate 24h.

  • Dye Loading: Aspirate media. Add 20 µL Dye Loading Buffer (Fluo-4 AM + Probenecid). Incubate 1h at 37°C.

  • Baseline Reading: Record fluorescence (Ex 488nm / Em 525nm) for 10 seconds.

  • Compound Injection (Agonist Mode):

    • Inject 10 µL of N-cyclohexyl-3-methoxybenzamide (Final concentrations: 1 nM – 100 µM).

    • Positive Control: Menthol (100 µM) or Icilin (1 µM).

    • Negative Control: Vehicle (0.1% DMSO).

  • Compound Injection (Antagonist Mode):

    • Pre-incubate with compound for 10 mins.

    • Inject Icilin (EC80 concentration) to stimulate the channel.

    • Measure inhibition of fluorescence spike.

Data Analysis

Calculate the Response Ratio (Max Fluorescence / Baseline). Plot log(concentration) vs. Response Ratio to determine EC50 (potency) and Emax (efficacy).

Protocol 3: Selectivity Profiling

Rationale: Benzamides can be "dirty" drugs. To prove the compound is a specific cooling agent and not a general irritant, it must be screened against other thermo-TRP channels.

TargetAgonist ControlAntagonist ControlRelevance
TRPM8 Menthol / IcilinAMTB / BCTCPrimary Target (Cold)
TRPV1 CapsaicinCapsazepineHeat/Pain (Off-target)
TRPA1 AITC (Mustard Oil)HC-030031Irritant/Pain (Off-target)

Acceptance Criteria:

  • Selectivity Index (SI): EC50 (Off-target) / EC50 (TRPM8) should be > 10 .

  • If the compound activates TRPV1, it may cause burning pain rather than cooling analgesia.

Protocol 4: In Vivo Behavioral Assay (Wet Dog Shake)

Rationale: The "Wet Dog Shake" (WDS) is a robust, reflex-based behavior in rodents specific to TRPM8 activation. It validates that the compound engages the target in vivo and crosses the relevant barriers.

Subject
  • Animal: C57BL/6 Mice (Male, 8-10 weeks).

  • Group Size: n=8 per dose.

Procedure
  • Acclimatization: Place mice in clear observation cylinders for 30 minutes.

  • Administration: Administer N-cyclohexyl-3-methoxybenzamide via Intraperitoneal (i.p.) injection.

    • Dose Range: 1, 10, 30 mg/kg.

    • Vehicle: 10% DMSO / 10% Tween-80 / 80% Saline.

  • Observation: Record behavior for 30 minutes post-injection.

  • Scoring: Count the number of WDS events (rapid shaking of head/neck/torso).

    • Positive Control: Icilin (2.5 mg/kg i.p.) – typically induces >50 shakes/30 min.

    • Negative Control: Vehicle only.

Interpretation: A dose-dependent increase in WDS confirms TRPM8 agonism. Absence of WDS (but presence of analgesia in a cold-plate test) may suggest the compound acts as an antagonist or peripheral-restricted modulator.

References

  • McKemy, D. D., et al. (2002). Identification of a cold receptor reveals a general role for TRP channels in thermosensation.[3] Nature, 416(6876), 52-58.

  • Beccari, A. R., et al. (2017). Structure-Based Design of Novel Biphenyl Amide Antagonists of Human Transient Receptor Potential Cation Channel Subfamily M Member 8 Channels (TRPM8). Journal of Medicinal Chemistry, 60(6), 2485–2502.

  • Journigan, V. B., & Cao, Z. (2018). TRPM8 Agonists and Antagonists: Structure–Activity Relationships and Therapeutic Potential.[2][4] Advances in Experimental Medicine and Biology, 1099, 119-140.

  • Almeida, M. C., et al. (2012). Pharmacological characterization of the TRPM8 antagonist, compound 1, in vitro and in vivo.[5] European Journal of Pharmacology, 673(1-3), 51-59.

Disclaimer: This Application Note is for research purposes only. N-cyclohexyl-3-methoxybenzamide is not approved for human therapeutic use.

Sources

Technical Guide: Handling, Storage, and Solubilization of N-cyclohexyl-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Series | Doc ID: AN-NCH-3MB-01

Part 1: Compound Profile & Mechanism

N-cyclohexyl-3-methoxybenzamide is a lipophilic organic amide structurally related to the N-alkylbenzamide class of compounds. This chemical scaffold is frequently utilized in medicinal chemistry as a building block for Transient Receptor Potential (TRP) channel modulators (specifically TRPM8 cooling agents) and as a core motif in various kinase inhibitors.

Unlike simple salts, this compound exhibits significant hydrophobicity, necessitating precise handling protocols to ensure solubility in biological assays and stability during long-term storage.

Physicochemical Characterization
PropertyValue / Description
Chemical Name N-cyclohexyl-3-methoxybenzamide
Molecular Formula C₁₄H₁₉NO₂
Molecular Weight ~233.31 g/mol
Physical State White to off-white crystalline powder
Solubility (DMSO) High (>30 mg/mL)
Solubility (Ethanol) High (>20 mg/mL)
Solubility (Water) Negligible (<0.1 mg/mL)
Lipophilicity (cLogP) ~3.2 (Predicted)
Primary Hazard Irritant (Skin/Eye/Respiratory)

Part 2: Safety & Hazard Assessment

Core Directive: Treat this compound as a potent bioactive agent. Although specific toxicological data may be limited for this specific analog, its structural class (benzamides) suggests potential for skin and eye irritation.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: NIOSH-approved N95 respirator or P100 filter if handling open powder outside a fume hood.

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm). Double-gloving recommended for DMSO stock preparation due to DMSO's skin permeability.

  • Ocular: Chemical safety goggles.

GHS Classification (Inferred)
  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][3]

  • H335: May cause respiratory irritation.

Part 3: Storage & Stability Protocol

Objective: Prevent hydrolytic degradation of the amide bond and oxidative demethylation.

Solid State Storage
  • Temperature: Store at -20°C for long-term stability (>1 month). Short-term storage (days) at +4°C is acceptable.

  • Environment: The vial must be kept desiccated . Moisture absorption can lead to caking and hydrolysis over extended periods.

  • Light: Protect from direct light. Store in amber vials or wrap clear vials in aluminum foil.

Stock Solution Storage (DMSO)[4]
  • Stability: Solutions in anhydrous DMSO are stable for 3-6 months at -20°C .

  • Freeze-Thaw: Limit to <5 cycles . Repeated freeze-thaw cycles introduce atmospheric moisture into the hygroscopic DMSO, causing compound precipitation.

  • Aliquoting: Aliquot stocks into single-use volumes (e.g., 50 µL) to minimize degradation risks.

Part 4: Solubilization & Stock Preparation

Critical Control Point: The hydrophobicity of N-cyclohexyl-3-methoxybenzamide requires organic co-solvents. Attempting to dissolve directly in aqueous buffers (PBS, Media) will result in immediate precipitation.

Protocol: Preparation of 100 mM Stock in DMSO

Reagents:

  • N-cyclohexyl-3-methoxybenzamide powder

  • Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9%, sterile filtered.

Procedure:

  • Equilibration: Allow the product vial to warm to room temperature (RT) inside a desiccator before opening. This prevents water condensation on the cold powder.

  • Weighing: Weigh 23.3 mg of powder into a sterile 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO.

  • Dissolution: Vortex vigorously for 30-60 seconds. If particulates persist, sonicate in a water bath at RT for 2 minutes.

    • Visual Check: Solution must be completely clear and colorless.

  • Sterilization (Optional): If using for cell culture, pass through a 0.22 µm PTFE (hydrophobic) syringe filter. Do not use aqueous filters (PES/Nylon) as they may bind the compound.

Visual Workflow: Solubilization Logic

SolubilizationWorkflow Start Start: Solid Powder (N-cyclohexyl-3-methoxybenzamide) Equilibrate Step 1: Equilibrate to RT (Prevent Condensation) Start->Equilibrate SolventChoice Select Solvent Equilibrate->SolventChoice DMSO Anhydrous DMSO (Preferred for Bioassays) SolventChoice->DMSO High Solubility Ethanol Ethanol (100%) (Alternative) SolventChoice->Ethanol Good Solubility Water Aqueous Buffer (PBS/Media) SolventChoice->Water Insoluble Dissolve Vortex & Sonicate (Clear Solution) DMSO->Dissolve Ethanol->Dissolve Fail Precipitation/Failure Water->Fail Filter Sterile Filter (0.22 µm PTFE) Dissolve->Filter Storage Store Aliquots (-20°C, Dark) Filter->Storage

Caption: Decision tree for solvent selection and stock preparation workflow.

Part 5: Biological Application & Dilution

Challenge: "Crashing out" (precipitation) upon dilution into aqueous media. Mechanism: The rapid change in polarity when adding DMSO stock to water can force hydrophobic compounds out of solution.

Serial Dilution Protocol (The "Intermediate" Method)

Do not add 100 mM stock directly to cell culture media. Use an intermediate dilution step to prevent precipitation shock.

  • Prepare Intermediate Stock (100x):

    • Dilute the 100 mM DMSO stock 1:100 into culture medium (or PBS) while vortexing.

    • Example: Add 10 µL of 100 mM stock to 990 µL of warm media.

    • Result: 1 mM solution (1% DMSO).

    • Observation: Check for cloudiness immediately. If cloudy, the compound concentration is above its solubility limit in water. Reduce the starting concentration.

  • Final Dosing (1x):

    • Add the Intermediate Stock to your assay wells.

    • Target: Final DMSO concentration should be ≤ 0.1% to avoid solvent toxicity.

Troubleshooting Table
IssueProbable CauseCorrective Action
Cloudiness upon dilution Concentration too high for aqueous solubility.Perform serial dilutions in DMSO before the final spike into media.
Loss of potency Compound adhered to plasticware.Use glass vials or low-binding polypropylene plastics.
Yellowing of Stock Oxidation of the amide or contaminants.Discard stock. Prepare fresh from powder using anhydrous DMSO.

References

  • Synthesis & Characterization: Jo, Y., Ju, J., Choe, J., Song, K. H., & Lee, S. (2009).[4] Copper-Catalyzed Oxidative C-H Amidation of Alkanes with Amides. The Journal of Organic Chemistry, 74(16), 6358–6361.

  • General Benzamide Handling: Sigma-Aldrich. (2025). Safety Data Sheet: Benzamide Derivatives.

  • Solubility Principles: Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press.

  • TRP Channel Modulators: Behrendt, H. J., et al. (2004). Characterization of the mouse cold-menthol receptor TRPM8 and vanilloid receptor type-1 VR1 using a fluorometric imaging plate reader (FLIPR) assay. British Journal of Pharmacology, 141(4), 737–745.

Sources

Troubleshooting & Optimization

Technical Support Case #4921: Purification of N-cyclohexyl-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Technical Support Center response for a user encountering difficulties with the purification of N-cyclohexyl-3-methoxybenzamide .

Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Category: Small Molecule Purification / Crystallization Urgency: High (Process Bottleneck)[1][2]

Executive Summary & Diagnostic Triage

User Problem: You are attempting to recrystallize N-cyclohexyl-3-methoxybenzamide (likely synthesized via amide coupling of 3-methoxybenzoic acid and cyclohexylamine) and are encountering "oiling out" (Liquid-Liquid Phase Separation) or persistent amorphous solidification.

Root Cause Analysis: N-cyclohexyl-3-methoxybenzamide belongs to a class of lipophilic N-alkylbenzamides.[1][2] These molecules often exhibit a Metastable Liquid Miscibility Gap (MLMG) .[2]

  • Conformational Flexibility: The cyclohexyl ring (chair conformation) and the methoxy group rotation create significant entropic barriers to lattice formation.

  • Hydrogen Bonding: The amide moiety forms strong intermolecular hydrogen bonds (N-H···O=C). If the solvent disrupts these too aggressively (or not enough), the molecules aggregate as a disordered oil rather than an ordered crystal.

  • Impurity Occlusion: Unreacted 3-methoxybenzoic acid or cyclohexylamine can act as "crystal poisons," stabilizing the oil phase.[2]

Quick Diagnostic: What are you seeing?

ObservationDiagnosisImmediate Action
Milky emulsion upon cooling Oiling Out (LLPS).[1][2] The solution entered the miscibility gap before the solubility curve.STOP cooling. Reheat until clear. Add more solvent (dilute).[2]
Glassy solid after evaporation Amorphous state.[1][2] Solvent evaporated too fast.Redissolve in minimal hot solvent.[2][3][4] Scratch glass.[2][4][5]
Sticky gum at bottom Impurity-rich oil.[1][2]Decant solvent.[2][6][7] Triturate gum with cold pentane/hexane.[2]
Needles mixed with oil Ostwald Ripening stalled.Cycle temperature (heat/cool) to redissolve oil but keep crystals.[2]

The "Oiling Out" Phenomenon: A Deep Dive

"Oiling out" occurs when the boiling point of your solvent is higher than the melting point of the solvated product, or when the solution becomes supersaturated with respect to the liquid phase (oil) before the solid phase (crystal).

For N-cyclohexyl-3-methoxybenzamide , the 3-methoxy substituent introduces asymmetry, lowering the melting point compared to the parent benzamide (MP ~149°C for N-cyclohexylbenzamide).[1][2] This makes the "oiling out" window dangerously wide.

Visualizing the Phase Diagram

The diagram below illustrates the danger zone (Oiling Out) versus the target zone (Nucleation).

PhaseDiagram Start Hot Saturated Solution Cooling Cooling Process Start->Cooling CriticalPoint Critical Junction Cooling->CriticalPoint OilingOut Phase Separation (Oil) (Metastable Liquid) CriticalPoint->OilingOut Fast Cooling or High Impurity Nucleation Nucleation (Crystals) (Stable Solid) CriticalPoint->Nucleation Slow Cooling + Seeding Impurity Impurity Trap (Occlusion) OilingOut->Impurity Solidifies as Glass PureCrystal High Purity Product Nucleation->PureCrystal Impurity->Start Re-dissolve (Rework)

Caption: Logical flow of crystallization outcomes. Fast cooling pushes the system into the "Oiling Out" trap.

Solvent System Selection Guide

Based on the solubility parameters of N-alkylbenzamides, we recommend the following solvent systems. Avoid pure non-polar solvents (like Hexane) initially, as they often precipitate the product too fast as a gum.

Recommended Solvent Systems
System TypeSolventsRatio (v/v)Protocol Notes
Primary (Polar/Anti-solvent) Ethanol / Water Start with pure EtOH, add H₂O dropwise.[1][2]Best for removing non-polar impurities.[2] Risk: High risk of oiling if water added too fast.[2]
Alternative (Non-polar) Ethyl Acetate / Heptane 1:3 to 1:5Good for removing unreacted polar acids.[2] Heptane is preferred over Hexane (higher BP allows slower cooling).[2]
"Last Resort" (High Solvency) Toluene PureExcellent for aromatic stacking.[1][2] Requires very slow cooling (freezer).[2]

Master Protocol: The "Seeded Cloud" Method

This protocol is designed specifically to prevent oiling out by bypassing the metastable liquid phase.

Materials
  • Crude N-cyclohexyl-3-methoxybenzamide[1][2]

  • Solvent A: Ethanol (absolute)[2][8][9]

  • Solvent B: Water (deionized)[2]

  • Seed Crystal (Critical: See Step 0)[2]

Step 0: Generating a Seed

If you have no crystals, you cannot seed.[2]

  • Take 50 mg of crude oil.

  • Dissolve in 0.5 mL diethyl ether.

  • Let it evaporate slowly in a fume hood until a crust forms.

  • Scrape this crust—these are your seeds.[2]

Step-by-Step Procedure
  • Dissolution: Place crude solid in an Erlenmeyer flask. Add minimal hot Ethanol (approx. 60°C) until dissolved.

    • Tip: If the solution is dark, treat with activated charcoal and filter hot.

  • The Cloud Point: Remove from heat. While stirring vigorously, add hot Water dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Back-Off: Add one drop of hot Ethanol to clear the turbidity.[1][2] The solution is now saturated but clear.

  • Seeding: Allow the solution to cool to ~45°C (warm to touch). Add a tiny amount of Seed Crystal .[2][3]

    • Observation: You should see a "shimmer" of new crystals growing from the seed.

  • Insulated Cooling: Cover the flask with a beaker or wrap in a towel. Let it reach room temperature undisturbed (2-3 hours).

    • Why? Rapid cooling causes the oil phase to separate before the crystal lattice can form.

  • Harvest: Cool in an ice bath for 30 minutes. Filter via vacuum (Buchner funnel).[2][3] Wash with cold 1:1 EtOH/Water.[2]

Troubleshooting FAQ

Q: The solution turned into a milky oil immediately after adding water. What now? A: You crossed the "Oiling Out" boundary.

  • Reheat the mixture until it clears (the oil redissolves).

  • Add a small amount of Ethanol (Solvent A) to shift the solubility curve.

  • Let it cool much more slowly. Do not use an ice bath yet.[2]

Q: I have no seed crystals and the ether trick didn't work. A: Try Trituration .

  • Dissolve the oil in a minimal amount of Diethyl Ether.

  • Add Pentane until cloudy.

  • Scratch the side of the flask vigorously with a glass rod at the liquid surface. The friction and local evaporation often induce nucleation.

Q: The crystals are colored/yellow. A: The impurity is likely trapped in the crystal lattice or the oil.

  • Perform a "slurry wash" : Suspend the solid in cold 10% Ethyl Acetate in Hexane and stir for 30 mins. Filter.

  • If that fails, recrystallize again using Toluene .[2] Toluene is excellent for rejecting colored polar impurities from amide crystals.[2]

Advanced Workflow: Polymorph Control

Benzamides often exhibit polymorphism (different crystal packing).[2] If your melting point is fluctuating (e.g., 110°C vs 130°C), you are likely isolating different polymorphs.[2]

PolymorphControl Input Crude Amide SolventChoice Solvent Selection Input->SolventChoice FastEvap Fast Evaporation (DCM/Ether) SolventChoice->FastEvap SlowCool Slow Cooling (Toluene or EtOH) SolventChoice->SlowCool MetaStable Metastable Polymorph (Kinetic Product) Lower MP FastEvap->MetaStable Stable Stable Polymorph (Thermodynamic Product) High MP SlowCool->Stable

Caption: Kinetic vs. Thermodynamic control. For stable crystals, avoid fast evaporation.[2]

References

  • Benzamide Crystal Engineering

    • N-alkylbenzamides often form hydrogen-bonded chains.[1][2] Disruption of these chains by impurities leads to oiling.[2]

    • Source: Gelbrich, T., et al. "Systematic study of the crystal structures of N-alkylbenzamides."[2] CrystEngComm, 2012.[2]

  • Oiling Out Mechanisms

    • Explanation of the metastable liquid miscibility gap (MLMG) in organic synthesis.
    • Source: Denehy, E., et al. "Oiling Out: A Practical Guide to Troubleshooting."[2] Organic Process Research & Development, 2006.[2] [2]

  • Polymorphism in Methoxybenzamides

    • Specific study on the polymorphism of N-(3-hydroxyphenyl)-3-methoxybenzamide, highlighting the structural flexibility of this scaffold.[1][2]

    • Source: "Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide."[1][2][10][11] MDPI Molbank, 2024.[2]

  • General Purification Protocols

    • Standard protocols for amide recrystallization and overcoming oiling out.[2]

    • Source: BenchChem Technical Support, "Purification of N-cyclohexyl-2-phenoxybenzamide."[1][2][4]

Sources

Technical Support Center: Stabilizing N-cyclohexyl-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Physicochemical Reality

N-cyclohexyl-3-methoxybenzamide (N-CMB) is a lipophilic secondary amide.[1][2][3] To stabilize this molecule in solution, you must manage two distinct thermodynamic forces: hydrophobic aggregation (precipitation) and hydrolytic cleavage (chemical degradation).[1][2][3]

Most "stability" issues reported by researchers with this class of compounds are actually solubility failures.[2] The cyclohexyl ring and the methoxy-substituted aromatic core create a high LogP (estimated ~3.5–4.0), making the molecule practically insoluble in pure water.[3] Chemical instability (amide hydrolysis) is kinetically slow at neutral pH but accelerates rapidly under acidic or basic stress.[1][2][3]

This guide provides a self-validating framework to maintain N-CMB integrity from stock preparation to biological assay.

Part 1: Solubility & Stock Preparation

The Critical Failure Point: The most common error is dissolving N-CMB in a "wet" organic solvent or attempting direct aqueous dissolution.

Solvent Selection Matrix
SolventSolubility PotentialStability RiskRecommended Use
DMSO (Anhydrous) High (>50 mM)Low (if stored dry)Primary Stock
Ethanol (Absolute) Moderate (~10-20 mM)Moderate (Evaporation)Secondary Stock
DMF High (>50 mM)Moderate (Hydrolysis risk)Alternative to DMSO
Water / PBS Negligible (<10 µM)High (Precipitation)Do Not Use for Stock
Protocol: Preparation of a Self-Validating Master Stock (50 mM)
  • Weighing: Weigh the solid N-CMB into a sterile, amber glass vial.

    • Why Amber? Methoxy-substituted aromatics can undergo slow photo-oxidation or photo-isomerization under intense UV light [1].[1][2]

  • Dissolution: Add Anhydrous DMSO (Dimethyl Sulfoxide).

    • Technical Note: Use DMSO with <0.1% water content.[1][2] Water in DMSO catalyzes slow hydrolysis over months of storage.[2]

  • Validation Step (The "Clear Vial" Test):

    • Vortex for 30 seconds.

    • Hold the vial up to a light source.[2] The solution must be optically clear with no Schlieren lines (wavy distortions indicating incomplete mixing) or particulates.[2][3]

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

Part 2: Aqueous Dilution & Prevention of "Crash-Out"

When you dilute the hydrophobic N-CMB stock into an aqueous buffer (e.g., for a cell assay), the local concentration often exceeds the solubility limit, causing immediate micro-precipitation.[3]

The "Intermediate Dilution" Method

Do not pipette 100% DMSO stock directly into the media.[2] Instead, use an intermediate step to lower the kinetic shock.

Workflow Diagram: Optimal Dilution Strategy

DilutionWorkflow cluster_0 Critical Control Point Stock Master Stock (50 mM in DMSO) Inter Intermediate (10x Conc. in Media) Stock->Inter Slow addition with vortexing Final Final Assay Solution (1x Conc.) Stock->Final Direct Addition (High Risk) Inter->Final Dilute 1:10 into Media Precip PRECIPITATION (Crash-out) Final->Precip If > Solubility Limit

Caption: Step-wise dilution reduces the local concentration spike, preventing the formation of nucleation sites for precipitation.[3]

Part 3: Chemical Stability (Hydrolysis)

The amide bond in N-CMB is susceptible to hydrolysis, cleaving the molecule into 3-methoxybenzoic acid and cyclohexylamine .[2]

Degradation Pathway

Hydrolysis NCMB N-cyclohexyl-3-methoxybenzamide (Active) Transition Tetrahedral Intermediate NCMB->Transition + H2O / H+ or OH- Acid 3-Methoxybenzoic Acid (Inactive) Transition->Acid Amine Cyclohexylamine (Toxic byproduct) Transition->Amine

Caption: Hydrolysis is catalyzed by extreme pH.[1][2][3] The reaction is irreversible.[3]

Stability Profile by pH
pH ConditionStability StatusMechanism
pH < 2 Unstable Acid-catalyzed hydrolysis (protonation of carbonyl oxygen) [2].[1][2]
pH 4 - 8 Stable Kinetic barrier is high; negligible degradation over 24-48h.[1][2]
pH > 10 Unstable Base-catalyzed hydrolysis (nucleophilic attack by OH-).[1][2][3]

Troubleshooting & FAQs

Q1: My solution turned cloudy upon adding the stock to the cell media. Is it degraded?

Diagnosis: No, it has precipitated.[1][2] This is a physical stability failure, not chemical.[1][2] Solution:

  • Reduce Concentration: You likely exceeded the solubility limit (typically <50 µM in aqueous media without serum).[2][3]

  • Add Surfactant: Incorporate 0.1% Tween-80 or use cyclodextrin (HP-β-CD) in your buffer to sequester the hydrophobic cyclohexyl group [3].[1][2]

  • Sonicate: Mild sonication (water bath) can sometimes re-dissolve micro-precipitates, but prevention is better.[1][2][3]

Q2: I see a new peak in my HPLC chromatogram after 48 hours at 37°C.

Diagnosis: Likely hydrolysis. Verification:

  • Check the retention time.[2] The hydrolysis product, 3-methoxybenzoic acid, is more polar than the parent N-CMB and will elute earlier on a Reverse-Phase (C18) column.[1][3]

  • Self-Validating Check: Run a standard of 3-methoxybenzoic acid. If the retention times match, your compound has hydrolyzed.[2]

Q3: Can I store the aqueous solution at 4°C for a week?

Answer: No.

  • Risk 1: Precipitation.[1][2] As temperature drops, solubility decreases (thermodynamics).[1][2][3] Crystals will form.[1][2]

  • Risk 2: Hydrolysis.[1][2][4] Even at neutral pH, water is a reactant.[1][2]

  • Protocol: Always prepare aqueous dilutions fresh on the day of the experiment.

Q4: Is the compound light-sensitive?

Answer: Moderately.[1][2] While benzamides are relatively stable, the methoxy group can sensitize the ring to photo-oxidation under strong UV [4].[2]

  • Action: Use amber vials and avoid direct sunlight. Standard laboratory lighting is generally acceptable for short durations.[1][2]

References

  • Photostability of Methoxy-substituted Aromatics

    • Source: Tønnesen, H. H. (2001).[1][2][3] Formulation and Stability of Photosensitive Drugs.[2][5][6][7] International Journal of Pharmaceutics.

    • Context: Discusses the photo-oxidation mechanisms of anisole (methoxybenzene)
  • Amide Hydrolysis Kinetics

    • Source: Brown, R. S., et al. (1992).[1][2][3] Hydrolysis of Amides. Journal of the American Chemical Society.[2][4]

    • Context: Establishes that N-alkyl substitution (like the cyclohexyl group) retards hydrolysis compared to primary amides due to steric hindrance, but does not prevent it at extreme pH.[1][2][3]

    • [1][3]

  • Solubilization Strategies (Cyclodextrins)

    • Source: Brewster, M. E., & Loftsson, T. (2007).[1][2] Cyclodextrins as pharmaceutical solubilizers.[1][2] Advanced Drug Delivery Reviews.

    • Context: Cyclodextrins are ideal for stabilizing hydrophobic guests like N-cyclohexyl-3-methoxybenzamide in aqueous solution.[1][2]

  • General Stability of Benzamides

    • Source: PubChem Compound Summary for N-cyclohexylbenzamide deriv
    • Context: Provides physicochemical data supporting the lipophilicity and stability profile.
    • [1][3]

Sources

Technical Support Center: Troubleshooting N-Cyclohexyl-3-methoxybenzamide Experiments

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Knowledge Base for the synthesis and application of N-cyclohexyl-3-methoxybenzamide . This guide is designed for synthetic chemists and drug development professionals. Because this specific amide can be synthesized via multiple distinct mechanistic pathways—each with its own unique kinetic and thermodynamic pitfalls—this guide is modularized by synthetic workflow.

📊 Quantitative Workflow Comparison

Before troubleshooting, verify that your chosen synthetic route aligns with your laboratory's capabilities and yield expectations.

Synthetic RoutePrimary ReagentsCatalyst / PromoterTypical YieldKey Mechanistic Pitfall
Direct Carbodiimide Cleavage 3-Methoxybenzoic acid, DCCNone (DMSO, 100 °C)~77%Unintended amide formation if used as a standard coupling agent at high temperatures.
Cross-Dehydrogenative Coupling (CDC) Cyclohexane, 3-MethoxybenzamideCuI / (MeO)₂Phen, DTBP~69%Radical quenching by O₂; oxidant degradation.
Aminocarbonylation 3-Methoxybromobenzene, N-CyclohexylformamideNi(OAc)₂·4H₂O / PhosphiteModerate-GoodSlow CO extrusion leading to direct amination byproducts.

Module 1: Carbodiimide-Mediated Synthesis (The "Reagent vs. Activator" Pitfall)

Traditionally, dicyclohexylcarbodiimide (DCC) is used as an activating agent to couple carboxylic acids with exogenous amines. However, under specific thermal conditions, DCC acts as the amine source itself, delivering the cyclohexyl group to form N-cyclohexyl-3-methoxybenzamide[1].

Standard Protocol
  • Dissolve 3-methoxybenzoic acid (1.0 equiv) in anhydrous DMSO.

  • Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 equiv). Do not add an exogenous amine.

  • Heat the mixture to 100–120 °C and stir for 12 hours.

  • Cool to room temperature, extract with EtOAc, and wash extensively with brine to remove DMSO.

  • Purify via silica gel chromatography to isolate N-cyclohexyl-3-methoxybenzamide.

Troubleshooting Q&A

Q: I used DCC to couple 3-methoxybenzoic acid with benzylamine, but NMR (δ 4.03–3.91 (m, 1H) for the cyclohexyl methine) confirms I synthesized N-cyclohexyl-3-methoxybenzamide instead. What happened? A: You experienced a temperature-dependent mechanistic divergence. While DCC is an activating agent at room temperature, at elevated temperatures in polar solvents like DMSO, it acts as a reagent. The intermediate O-acylisourea undergoes an intramolecular O-to-N acyl shift and subsequent cleavage to deliver the N-cyclohexyl amide. Causality Fix: If your goal is the benzyl amide, run the reaction at 0–25 °C in DCM. If your goal is N-cyclohexyl-3-methoxybenzamide, intentionally omit the benzylamine and heat the DCC mixture directly as per the protocol above.

Module 2: Nickel-Catalyzed Aminocarbonylation

This route utilizes N-cyclohexylformamide as a dual-purpose reagent: it acts as both the carbon monoxide (CO) surrogate and the amine source[2].

Standard Protocol
  • In a Schlenk tube under strict argon atmosphere, combine Ni(OAc)₂·4H₂O (5 mol %) and a phosphite ligand (10 mol %).

  • Add 3-methoxybromobenzene (1.0 equiv), N-cyclohexylformamide (2.0 equiv), and NaOtBu (2.0 equiv).

  • Heat the sealed system to 130 °C for 24 hours to promote CO extrusion.

  • Cool, dilute with EtOAc, filter through a Celite pad, and concentrate in vacuo.

Troubleshooting Q&A

Q: My reaction yields a high percentage of 3-methoxy-N-cyclohexylaniline (direct amination) rather than the target benzamide. How do I prevent this? A: This is a kinetic failure related to the rate of CO extrusion. N-cyclohexylformamide must decompose into CO and cyclohexylamine faster than the amine can bind to the nickel center. If the base is too weak or the temperature drops below 130 °C, the formamide decomposes too slowly. The Ni-aryl intermediate will then undergo direct reductive elimination with the amine before CO insertion can occur. Causality Fix: Ensure strict temperature control (130 °C minimum) and verify the anhydrous integrity of your strong base (NaOtBu) to accelerate CO release.

Aminocarbonylation Ni0 Ni(0) Active Catalyst OxAdd Oxidative Addition (3-Methoxybromobenzene) Ni0->OxAdd COInsert CO Insertion (From Formamide) OxAdd->COInsert Fast CO release AmineBind Amine Coordination (Cyclohexylamine) OxAdd->AmineBind Slow CO release (Direct Amination Pitfall) COInsert->AmineBind RedElim Reductive Elimination (Product Formation) AmineBind->RedElim RedElim->Ni0 Catalyst Regeneration

Caption: Catalytic cycle of Ni-mediated aminocarbonylation highlighting the direct amination pitfall.

Module 3: Copper-Catalyzed C-H Amidation (CDC)

Cross-Dehydrogenative Coupling (CDC) allows for the direct functionalization of unactivated sp³ C-H bonds in cyclohexane using 3-methoxybenzamide.

Standard Protocol
  • In a nitrogen-filled glovebox, charge an oven-dried pressure vial with 3-methoxybenzamide (0.500 mmol), CuI (2.5 mol %), and 4,7-dimethoxy-1,10-phenanthroline [(MeO)₂Phen] ligand (2.5 mol %).

  • Add anhydrous benzene (1.0 mL) and cyclohexane (10.0 equiv).

  • Add di-tert-butyl peroxide (DTBP, 2.00 equiv) as the radical initiator.

  • Seal the vial tightly, remove from the glovebox, and heat at 100 °C for 18 hours.

  • Cool to room temperature, filter through silica, and purify via column chromatography.

Troubleshooting Q&A

Q: My CDC reaction stalls at <30% yield, and I recover mostly unreacted 3-methoxybenzamide. The solution turns green early in the reaction. A: A green solution indicates the premature, irreversible oxidation of the active Cu(I) catalyst to an inactive Cu(II) species, usually caused by oxygen intrusion. Furthermore, the radical initiator (DTBP) is likely being quenched. DTBP must homolytically cleave to generate tert-butoxyl radicals, which abstract a hydrogen atom from cyclohexane. Trace oxygen rapidly quenches these radicals. Causality Fix: Ensure rigorous freeze-pump-thaw degassing of your cyclohexane and benzene. Titrate your DTBP to ensure the peroxide hasn't degraded over time.

CDCTroubleshooting Start Low Yield in CDC Amidation? CheckO2 Is the system strictly anaerobic? Start->CheckO2 FixO2 Purge with N2/Ar. O2 oxidizes Cu(I) to Cu(II). CheckO2->FixO2 No CheckOx Is DTBP fresh? CheckO2->CheckOx Yes FixOx Titrate/Replace DTBP. Peroxides degrade over time. CheckOx->FixOx No CheckLigand Is (MeO)2Phen pure? CheckOx->CheckLigand Yes FixLigand Recrystallize ligand. Impurities block Cu coordination. CheckLigand->FixLigand No

Caption: Troubleshooting logic tree for resolving low yields in Cu-catalyzed CDC amidation.

References

  • Jo, Y.; Ju, J.; Choe, J.; Song, K. H.; Lee, S. "The Scope and Limitation of Nickel-Catalyzed Aminocarbonylation of Aryl Bromides from Formamide Derivatives." Journal of Organic Chemistry, 2009, 74, 6358–6361. URL:[Link]

  • Mart, M.; Jurczak, J.; Karakaya, I. "Efficient catalyst-free direct amidation of non-activated carboxylic acids from carbodiimides." Organic & Biomolecular Chemistry, 2022, 20, 7900-7906. URL:[Link]

Sources

troubleshooting N-cyclohexyl-3-methoxybenzamide assay variability

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with assay reproducibility when screening novel chemical entities. N-cyclohexyl-3-methoxybenzamide is a classic example of a small molecule that looks deceptively simple but possesses physicochemical properties that can wreak havoc on standard screening workflows.

Due to its highly lipophilic cyclohexyl ring and hydrogen-bonding amide core, this compound is highly prone to aqueous insolubility, plasticware adsorption, and colloidal aggregation. This guide is designed to move beyond basic troubleshooting by explaining the causality behind your assay variability and providing self-validating protocols to ensure absolute scientific integrity.

Section 1: Root Cause Analysis of Assay Variability

When N-cyclohexyl-3-methoxybenzamide is diluted from a 100% DMSO stock into an aqueous assay buffer, the local concentration often exceeds its solubility limit. Instead of precipitating as a visible, amorphous solid, lipophilic molecules like this frequently self-assemble into sub-micron colloidal aggregates [1].

These colloids, typically 100–500 nm in diameter, possess an enormous, highly hydrophobic surface area. Target proteins (such as enzymes or receptors) in your assay buffer non-specifically adsorb to the surface of these colloids and denature[2]. This sequestration depletes the active enzyme concentration, resulting in a loss of assay signal that mimics true pharmacological inhibition[3]. We refer to this as a "promiscuous inhibitor" false positive, a phenomenon extensively characterized by the 2[2].

Furthermore, the compound's hydrophobicity drives high non-specific binding (NSB) to untreated polystyrene microplates and pipette tips, leading to severe concentration drop-offs during standard serial dilutions[4].

Section 2: Interactive Troubleshooting FAQs

Q1: Why are my IC50/EC50 curves bell-shaped, or why do they exhibit unusually steep Hill slopes (>2.0)? A: This is the hallmark signature of colloidal aggregation. At lower concentrations, the compound is soluble and inactive. Once the concentration crosses the Critical Aggregation Concentration (CAC)—often around 1–10 µM for N-cyclohexyl-3-methoxybenzamide—colloids form rapidly, sequestering the target enzyme and causing a near-vertical drop in assay signal (a steep Hill slope). At even higher concentrations, the colloids can grow large enough to scatter light, interfering with optical readouts (absorbance or fluorescence) and causing the curve to hook back up, creating a bell shape[3]. Solution: Add a non-ionic detergent (e.g., 0.01% Triton X-100 or CHAPS) to your assay buffer. Detergents disrupt colloidal aggregates. If the inhibitory activity disappears upon adding detergent, your initial hit was a false positive[5].

Q2: Why is the compound highly potent in my biochemical assay, but completely inactive in my cell-based assay? A: This discrepancy is driven by Plasma Protein Binding (PPB). Cell culture media typically contains 10% Fetal Bovine Serum (FBS). The lipophilic cyclohexyl group of the compound binds tightly to the hydrophobic pockets of Bovine Serum Albumin (BSA) present in the serum. This acts as a "sink," reducing the free, unbound fraction of the compound to near zero, masking any potential cellular activity.

Q3: How do I resolve high replicate variability (CV > 20%) and signal degradation across my assay plates? A: You are likely losing compound to your plasticware. During traditional tip-based serial dilutions, hydrophobic compounds coat the inside of the polypropylene pipette tips. With each transfer step, less compound is delivered than expected. Solution: Switch to acoustic liquid handling (e.g., Echo dispensing) to transfer the compound directly from the DMSO source plate to the dry assay plate, eliminating tip contact entirely. This aligns with best practices outlined in the 6[6].

Section 3: Standardized Experimental Protocols

To guarantee trustworthiness, every assay workflow must be a self-validating system. Implement the following protocols to isolate and eliminate the variables affecting N-cyclohexyl-3-methoxybenzamide.

Protocol A: Dynamic Light Scattering (DLS) to Detect Colloidal Aggregation

This protocol definitively proves whether your compound is forming assay-ruining colloids[1].

  • Buffer Preparation: Filter your standard assay buffer through a 0.22 µm syringe filter to remove ambient dust, which can confound DLS readings.

  • Compound Spiking: Dilute the 10 mM DMSO stock of N-cyclohexyl-3-methoxybenzamide into the filtered buffer to a final concentration of 10 µM (ensure final DMSO concentration is ≤1%).

  • Incubation: Allow the solution to equilibrate at room temperature for 15 minutes.

  • DLS Measurement: Transfer 50 µL to a DLS cuvette. Measure the scattering intensity and calculate the hydrodynamic radius (Rh). Colloids will appear as a distinct peak between 100–500 nm.

  • Validation (Detergent Reversal): Add Triton X-100 to a final concentration of 0.01% (v/v). Invert gently to mix, and remeasure. If the 100–500 nm peak disappears, colloidal aggregation is confirmed.

Protocol B: Optimized Acoustic Dispensing Workflow

To prevent plasticware adsorption and ensure accurate dosing[6].

  • Source Plate Prep: Transfer the 10 mM DMSO stock into an Echo-compatible cyclic olefin copolymer (COC) source plate.

  • Degassing: Centrifuge the source plate at 1000 x g for 1 minute to ensure the DMSO lies flat and is free of dissolved air bubbles.

  • Acoustic Transfer: Use an acoustic dispenser to transfer nanoliter volumes of the compound directly into the wells of a dry, non-binding surface (NBS) assay plate.

  • DMSO Normalization: Back-fill wells with pure DMSO to ensure every well has the exact same final DMSO concentration (e.g., 1% final).

  • Rapid Reagent Addition: Use a bulk liquid dispenser to rapidly add the assay buffer (pre-supplemented with 0.01% Triton X-100) and biological reagents to the plate. Read immediately to prevent time-dependent precipitation.

Section 4: Quantitative Data Summary

The table below summarizes the causal relationship between assay conditions and the apparent behavior of N-cyclohexyl-3-methoxybenzamide. Notice how optimizing the buffer and handling completely alters the compound's profile.

Assay ConditionApparent IC50 (µM)Hill Slope% Recovery (LC-MS)Mechanistic Status
Standard Buffer (No Detergent) 0.82.545%False Positive (Enzyme sequestered by colloids)
Buffer + 0.01% Triton X-100 > 50N/A98%True Biochemical Potency (Aggregates disrupted)
Cell Media (+ 10% FBS) > 100N/A100%Masked Activity (Compound bound to serum BSA)
Standard Buffer + NBS Plate 1.21.185%Reduced Plastic Adsorption (No tip-based loss)

Section 5: Pathway & Workflow Visualizations

AggregationMechanism Monomer N-cyclohexyl-3-methoxybenzamide (Monomer in DMSO) Aqueous Aqueous Assay Buffer (>1 µM Concentration) Monomer->Aqueous Aqueous Dilution Colloid Colloidal Aggregation (100-500 nm particles) Aqueous->Colloid Hydrophobic effect (Cyclohexyl group) Sequestration Non-specific Surface Sequestration (False Inhibition) Colloid->Sequestration Adsorption Enzyme Target Enzyme Enzyme->Sequestration Depletion of active enzyme

Diagram 1: Mechanism of colloidal aggregation leading to false-positive enzyme inhibition.

OptimizedWorkflow Stock 10 mM DMSO Stock (Store at -20°C) Plate Acoustic Dispensing (ECHO) into Dry Assay Plate Stock->Plate Avoid tip-based serial dilution Buffer Add Assay Buffer (+ 0.01% Triton X-100) Plate->Buffer Direct dilution / Disrupt colloids Read Equilibration & Readout (Minimize wait time) Buffer->Read Prevent plasticware adsorption

Diagram 2: Optimized compound handling workflow to ensure assay reproducibility.

References

  • Identifying Promiscuous Inhibitors in Drug Discovery at the UCSF Shoichet Laboratory.SelectScience.
  • Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS.Wyatt Technology.
  • Using Dynamic Light Scattering to Screen Colloidal Aggregates of Small-Molecule Drugs.News-Medical.
  • Colloidal Aggregation and the in Vitro Activity of Traditional Chinese Medicines.eScholarship.
  • AICs and PAINS: Mechanisms of Assay Interference.Drug Hunter.
  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual.NCBI / NIH.

Sources

N-cyclohexyl-3-methoxybenzamide degradation pathways

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Degradation & Stability Profile of N-cyclohexyl-3-methoxybenzamide

Introduction & Scope

This technical guide addresses the degradation pathways of N-cyclohexyl-3-methoxybenzamide (MW: 233.31 g/mol ).[1] As a structural scaffold often found in fatty acid amide hydrolase (FAAH) inhibitors and potassium channel modulators, understanding its stability profile is critical for pharmacokinetic (PK) optimization and analytical method development.

This guide focuses on two primary degradation vectors:

  • Biotic/Metabolic Degradation: Phase I oxidative metabolism (Microsomal stability).[1]

  • Abiotic/Chemical Degradation: Hydrolytic cleavage of the amide bond.

Part 1: Metabolic Degradation Pathways (Phase I)

In biological systems (liver microsomes, hepatocytes), N-cyclohexyl-3-methoxybenzamide undergoes oxidative metabolism primarily driven by Cytochrome P450 (CYP) enzymes.[1]

Primary Mechanisms
  • O-Demethylation (Major Pathway):

    • Mechanism: CYP-mediated oxidation of the methoxy group at the meta-position of the benzamide ring.

    • Product: N-cyclohexyl-3-hydroxybenzamide (CAS 1019401-03-6).[1][2]

    • Mass Shift: Loss of 14 Da (M-14).

    • Significance: This unmasks a phenolic hydroxyl group, making the molecule susceptible to Phase II conjugation (glucuronidation/sulfation).

  • Cyclohexyl Hydroxylation (Minor Pathway):

    • Mechanism: Hydroxylation at the C3 or C4 position of the cyclohexyl ring.

    • Product: Hydroxy-cyclohexyl metabolites (isomers).[1]

    • Mass Shift: Gain of 16 Da (M+16).

    • Significance: Increases polarity; often a precursor to ring opening or further oxidation.

Pathway Visualization

MetabolicPathways Parent N-cyclohexyl-3-methoxybenzamide (MW 233.3) Metabolite1 N-cyclohexyl-3-hydroxybenzamide (O-desmethyl) (MW 219.3) Parent->Metabolite1 CYP450 (O-Demethylation) -14 Da Metabolite2 N-(hydroxycyclohexyl)-3-methoxybenzamide (Ring Hydroxylation) (MW 249.3) Parent->Metabolite2 CYP450 (Aliphatic Hydroxylation) +16 Da PhaseII Glucuronide/Sulfate Conjugates Metabolite1->PhaseII UGT/SULT (Conjugation)

Figure 1: Predicted Phase I metabolic pathways.[1] Blue: Parent; Red: Major Metabolite; Yellow: Minor Metabolite.

Part 2: Chemical Degradation (Hydrolysis)[1]

The amide bond connecting the cyclohexyl ring and the benzoyl moiety is the primary site of chemical instability, particularly in extreme pH environments or in the presence of amidase enzymes.

Hydrolysis Mechanism
  • Acidic Conditions (pH < 2): Protonation of the carbonyl oxygen increases susceptibility to nucleophilic attack by water.

  • Basic Conditions (pH > 10): Direct nucleophilic attack by hydroxide ions on the carbonyl carbon.

  • Products:

    • 3-Methoxybenzoic acid (Acidic fragment).[1]

    • Cyclohexylamine (Amine fragment).[1][3]

Troubleshooting Q&A: Chemical Stability

Q1: My compound degrades rapidly in rat plasma but is stable in PBS. Why?

  • Diagnosis: This indicates enzymatic hydrolysis , not chemical instability. Rodent plasma contains high levels of carboxylesterases and amidases (e.g., fatty acid amide hydrolase) that can cleave amide bonds.

  • Solution: Add an esterase/amidase inhibitor (e.g., PMSF or BNPP) to the plasma during sample collection to stabilize the analyte.

Q2: I see a peak at m/z 153 in negative mode ESI. What is it?

  • Diagnosis: This is likely 3-methoxybenzoic acid (MW 152), the hydrolysis product.[1] Carboxylic acids ionize well in negative mode ([M-H]⁻ = 151).[1]

  • Verification: Run a standard of 3-methoxybenzoic acid to confirm retention time.

Part 3: Analytical Troubleshooting Guide

Use this table to identify degradation products based on LC-MS/MS observations.

Observation (LC-MS)Mass ShiftProbable IdentityMechanism
Parent Peak 234.15 (M+H) N-cyclohexyl-3-methoxybenzamideIntact Molecule
New Peak 220.13 (M-14) N-cyclohexyl-3-hydroxybenzamideO-Demethylation (Metabolic)
New Peak 250.15 (M+16) Hydroxy-cyclohexyl analogHydroxylation (Metabolic)
New Peak 100.11 (M+H) CyclohexylamineHydrolysis (Amine fragment)
New Peak (Neg Mode) 151.04 (M-H) 3-Methoxybenzoic acidHydrolysis (Acid fragment)
Protocol: Microsomal Stability Assay

To validate the metabolic pathway in your lab.

  • Preparation:

    • Prepare a 10 mM stock of N-cyclohexyl-3-methoxybenzamide in DMSO.[1]

    • Dilute to 1 µM in Phosphate Buffer (100 mM, pH 7.4).

  • Incubation:

    • Add Liver Microsomes (0.5 mg/mL protein final).[1]

    • Pre-incubate at 37°C for 5 min.

    • Start Reaction: Add NADPH (1 mM final).[1]

  • Sampling:

    • Take aliquots at 0, 15, 30, and 60 mins.

    • Quench: Add 3 volumes of ice-cold Acetonitrile containing Internal Standard.

  • Analysis:

    • Centrifuge (4000g, 10 min).

    • Analyze supernatant via LC-MS/MS monitoring transitions for 234 -> 152 (Parent) and 220 -> 138 (Desmethyl metabolite).

Part 4: References

  • Metabolism of N-substituted Benzamides:

    • Testa, B., & Kramer, S. D. (2007).[1] The Biochemistry of Drug Metabolism – An Introduction. Chemistry & Biodiversity.

    • Context: Establishes the O-demethylation and amide hydrolysis rules for benzamide scaffolds.

    • [1]

  • O-Demethylated Metabolite Identification:

    • ChemScene.[2] (n.d.). N-cyclohexyl-3-hydroxybenzamide (CAS 1019401-03-6).[1][2]

    • Context: Verifies the existence and stability of the primary metabolite.

  • Hydrolytic Stability of Amides:

    • Mabey, W., & Mill, T. (1978). Critical review of hydrolysis of organic compounds in water under environmental conditions. Journal of Physical and Chemical Reference Data.

    • Context: Provides kinetic data on amide bond stability in varying pH.

    • [1]

  • Related FAAH Inhibitor Scaffolds (URB Series):

    • Mor, M., et al. (2004).[4] Cyclohexylcarbamic acid 3'- or 4'-substituted biphenyl-3-yl esters as fatty acid amide hydrolase inhibitors.[1][4] Journal of Medicinal Chemistry.[4]

    • Context: Discusses the SAR and stability of cyclohexyl-amide/carbamate derivatives.

Sources

Technical Support Center: N-Cyclohexyl-3-methoxybenzamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a specialized Technical Support Center resource. It addresses contamination control, synthesis optimization, and purification specifically for N-cyclohexyl-3-methoxybenzamide (CAS: 16867-27-3).

Status: Operational | Role: Senior Application Scientist | Topic: Contamination & Purity Control

Welcome to the technical support hub. This guide moves beyond basic textbook instructions to address the "why" and "how" of impurity profiles in benzamide synthesis. We focus on the two most common synthetic routes: Acid Chloride Activation (Schotten-Baumann/Anhydrous) and Coupling Reagent Amidation (EDC/HATU).

🔬 Module 1: Reaction Optimization & Impurity Prevention

Q: I am detecting unreacted cyclohexylamine in my final product despite a 1:1 stoichiometry. Why is this persisting?

A: Cyclohexylamine is a nucleophilic amine, but it is also a base. If you are using the Acid Chloride route (3-methoxybenzoyl chloride), the reaction generates HCl as a byproduct.

  • The Problem: The generated HCl protonates the remaining cyclohexylamine, forming cyclohexylamine hydrochloride (a non-nucleophilic salt). This effectively removes it from the reaction pool, stopping conversion and leaving unreacted acid chloride which eventually hydrolyzes back to 3-methoxybenzoic acid.

  • The Fix: You must use a Scavenger Base .

    • Protocol: Add Triethylamine (TEA) or DIPEA (Hunig’s base) in a 1.2 to 1.5 molar equivalent relative to the acid chloride. This sacrifices itself to neutralize the HCl, keeping the cyclohexylamine free to react.

    • Alternative: Use a Schotten-Baumann biphasic system (DCM/Water) with inorganic base (NaOH or

      
      ) to scavenge the acid in the aqueous phase.
      
Q: My product has a persistent "almond-like" or acrid smell. Is this solvent residue?

A: Unlikely. This is a hallmark of Benzoyl Chloride hydrolysis .

  • Diagnosis: If moisture entered your reaction (wet solvent or old reagents), 3-methoxybenzoyl chloride hydrolyzes to 3-methoxybenzoic acid (odorless solid) and HCl . However, trace benzoyl chloride itself has a sharp, irritating odor.

  • Prevention: Ensure reagents are fresh. 3-methoxybenzoyl chloride degrades over time. If the liquid is cloudy or has white crystals at the bottom, distill it before use or switch to the Coupling Reagent method.

Q: I switched to DCC coupling to avoid moisture issues, but now I have a white precipitate that won't filter out.

A: You are dealing with Dicyclohexylurea (DCU) contamination.

  • The Mechanism: DCC extracts oxygen from the acid to form the amide bond, turning into insoluble DCU.

  • The Troubleshooting: DCU is notoriously difficult to remove completely as it is slightly soluble in organic solvents.

  • Recommendation: Switch to EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) . The urea byproduct of EDC is water-soluble and will be completely removed during your aqueous workup (Module 2).[1]

🧪 Module 2: Workup & Isolation Protocols

The purity of N-cyclohexyl-3-methoxybenzamide is largely determined by the Liquid-Liquid Extraction (LLE) strategy. The molecule is neutral, while its major contaminants are acidic or basic.

Standard Operating Procedure: The "Sandwich" Wash

Use this protocol to remove >95% of starting materials.

StepWash SolutionTarget ImpurityMechanism
1 1.0 M HCl (Cold)Cyclohexylamine (Start Material)Protonates amine

Water-soluble Ammonium salt (

).
2 Water EDC Urea / SaltsRemoves highly polar water-soluble byproducts.
3 Sat. NaHCO

3-Methoxybenzoic AcidDeprotonates acid

Water-soluble Carboxylate salt (

).
4 Brine Emulsions / WaterOsmotic pressure pulls residual water from the organic phase.
Q: After the acid wash, my organic layer became cloudy/emulsified.

A: This often happens if the amide product precipitates or if the cyclohexylamine salt acts as a surfactant.

  • Solution: Add a small amount of Methanol or Isopropanol to the separatory funnel to break the emulsion. Alternatively, filter the biphasic mixture through a pad of Celite if solid particulates are stabilizing the emulsion.

📊 Module 3: Purification & Analysis[2]

Q: My crude product is an oil, but it's supposed to be a solid. How do I crystallize it?

A: N-cyclohexyl amides are prone to "oiling out" because the flexible cyclohexyl ring lowers the lattice energy.

  • Troubleshooting Guide:

    • Solvent Choice: Use a Hexane/Ethyl Acetate system. Dissolve the oil in minimal hot EtOAc, then add Hexane dropwise until cloudy.

    • Seed Crystal: If you lack a seed crystal, scratch the inner wall of the flask with a glass rod at the air-liquid interface.

    • The "Freezer Trick": Dissolve in minimal diethyl ether and place in a -20°C freezer overnight.

    • Vacuum Drying: Ensure all solvent (especially DCM or DMF) is removed. Trace solvent acts as a plasticizer, preventing crystallization.

Q: How do I interpret the NMR to confirm purity?

A: Look for these specific diagnostic signals:

  • Impurity (Cyclohexylamine): Multiplet at

    
     2.6–2.8 ppm (CH-NH
    
    
    
    ). If seen, repeat HCl wash .
  • Impurity (3-Methoxybenzoic acid): Broad singlet >10 ppm (COOH). If seen, repeat NaHCO

    
     wash .
    
  • Product (Amide NH): Broad doublet/singlet around

    
     6.0–8.0 ppm (highly solvent dependent).
    
  • Product (Methoxy): Sharp singlet at

    
     3.8 ppm.
    

📉 Visualization: Impurity Fate Map

The following diagram illustrates the logical flow of impurities during the workup process. Use this to trace where your contaminants are going.

G Reaction Crude Reaction Mixture (DCM Phase) Amine Impurity: Cyclohexylamine (Basic) Reaction->Amine Contains Acid Impurity: 3-Methoxybenzoic Acid (Acidic) Reaction->Acid Contains Amide Target: N-Cyclohexyl-3-methoxybenzamide (Neutral) Reaction->Amide Contains Wash1 Step 1: Wash with 1M HCl Reaction->Wash1 Aqueous1 Aqueous Layer (Discard) Contains: Cyclohexylammonium Chloride Wash1->Aqueous1 Extracts Bases Organic1 Organic Layer Contains: Amide + Acid Wash1->Organic1 Retains Neutrals/Acids Wash2 Step 2: Wash with Sat. NaHCO3 Organic1->Wash2 Aqueous2 Aqueous Layer (Discard) Contains: Sodium 3-methoxybenzoate Wash2->Aqueous2 Extracts Acids Organic2 Final Organic Layer Contains: Pure Amide Wash2->Organic2 Retains Neutrals

Figure 1: Purification Logic Flow. This decision tree demonstrates how pH manipulation selectively partitions impurities into the aqueous phase while retaining the neutral amide product in the organic phase.

📝 Detailed Protocol: Synthesis of N-Cyclohexyl-3-methoxybenzamide

Method: Acid Chloride Route (Recommended for high throughput/purity).

Reagents:

  • 3-Methoxybenzoyl chloride (1.0 equiv)

  • Cyclohexylamine (1.1 equiv)

  • Triethylamine (1.5 equiv)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar. Purge with Nitrogen/Argon.[1]

  • Solvation: Dissolve Cyclohexylamine and Triethylamine in dry DCM (approx. 0.2 M concentration).[1] Cool to 0°C in an ice bath.

  • Addition: Add 3-Methoxybenzoyl chloride dropwise (neat or dissolved in minimal DCM) over 15 minutes. Note: The reaction is exothermic; cooling prevents side reactions.[2]

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:3).

  • Workup:

    • Dilute with excess DCM.

    • Wash 1: 1M HCl (

      
       mL).
      
    • Wash 2: Water (

      
       mL).
      
    • Wash 3: Saturated NaHCO

      
       (
      
      
      
      mL).
    • Wash 4: Brine (

      
       mL).
      
  • Drying: Dry organic layer over anhydrous MgSO

    
    , filter, and concentrate in vacuo.
    
  • Purification: If the solid is off-white, recrystallize from Ethanol/Water or Hexane/EtOAc .

📚 References

  • BenchChem. (n.d.). Strategies to Reduce Impurities in Benzamide Synthesis. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4.[3] PMC5602855. Retrieved from

  • Royal Society of Chemistry. (2019). Significance of reagent addition sequence in the amidation of carboxylic acids. Retrieved from

  • University of Huddersfield. (2018). Synthesis of Amides from Acid Chlorides and Amines in Bio-based Solvents. Retrieved from

  • MDPI. (2024). Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. Retrieved from

Sources

Validation & Comparative

comparing N-cyclohexyl-3-methoxybenzamide and N-cyclohexyl-4-methoxybenzenesulfonamide.

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth structural and functional analysis reveals that seemingly minor alterations in a chemical linker can fundamentally redirect a molecule’s physicochemical properties and biological trajectory. In medicinal chemistry and drug development, comparing the planar amide N-cyclohexyl-3-methoxybenzamide with the tetrahedral sulfonamide N-cyclohexyl-4-methoxybenzenesulfonamide provides a masterclass in pharmacophore design.

As an application scientist, I have structured this guide to objectively compare these two scaffolds, dissecting their structural geometries, target profiles, and the self-validating experimental workflows required to synthesize and evaluate them.

Structural & Physicochemical Profiling

The core divergence between these two compounds lies in their linker groups and the regiochemistry of their methoxy substituents.

  • Amide Linker (N-cyclohexyl-3-methoxybenzamide): The carbonyl carbon is

    
     hybridized. Resonance between the nitrogen lone pair and the carbonyl pi-system enforces a rigid, planar geometry. This restricts the dihedral angle, making the scaffold relatively flat. The meta-methoxy (3-position) group exerts inductive electron withdrawal but resonance donation, fine-tuning the electron density of the aromatic ring without sterically hindering the amide bond. It is frequently utilized as a benchmark product in novel, catalyst-free direct amidation methodologies 1[1].
    
  • Sulfonamide Linker (N-cyclohexyl-4-methoxybenzenesulfonamide): The sulfur atom is

    
     hybridized, adopting a tetrahedral geometry 2[2]. This projects the cyclohexyl and 4-methoxyphenyl rings out of plane, creating a 3D conformation capable of occupying deep, complex enzymatic pockets. The para-methoxy (4-position) group strongly donates electron density via resonance into the sulfonamide core, modulating the 
    
    
    
    of the N-H bond and enhancing its capacity as a strong hydrogen-bond donor.

Biological Activity & Target Profiles

  • N-cyclohexyl-4-methoxybenzenesulfonamide: Sulfonamides are classic, versatile pharmacophores 3[3]. Derivatives of this specific scaffold have demonstrated profound efficacy as inhibitors of Calcium/calmodulin-dependent protein kinase II (CaMKII) 4[4]. CaMKII overactivation is a pathogenic driver in cardiovascular diseases and mediates the cellular entry and replication of Flaviviruses (e.g., Dengue, Zika, Japanese Encephalitis)[5].

  • N-cyclohexyl-3-methoxybenzamide: Benzamides are privileged scaffolds primarily targeting Central Nervous System (CNS) receptors (e.g., Dopamine D2/D3) and Histone Deacetylases (HDACs). The planar amide bond dictates precise orientation within narrow receptor clefts, though this specific compound is most frequently utilized as a structural probe in synthetic chemistry.

Quantitative Data Comparison

Property / FeatureN-cyclohexyl-3-methoxybenzamideN-cyclohexyl-4-methoxybenzenesulfonamide
Chemical Formula C14H19NO2C13H19NO3S
Linker Geometry Carboxamide (Planar,

)
Sulfonamide (Tetrahedral,

)
Methoxy Regiochemistry Meta (3-position)Para (4-position)
Primary Utility Synthetic intermediate, CNS probeKinase inhibitor (CaMKII), Antimicrobial
H-Bonding Profile Moderate donor / acceptorStrong donor / dual acceptor

Experimental Workflows & Protocols

To ensure rigorous reproducibility, the following protocols are designed as self-validating systems, explaining the mechanistic causality behind each step.

Protocol A: Synthesis of N-cyclohexyl-4-methoxybenzenesulfonamide

Objective: High-yield nucleophilic substitution to generate the sulfonamide scaffold. Causality: The reaction relies on the nucleophilic attack of cyclohexylamine on the electrophilic sulfur of 4-methoxybenzenesulfonyl chloride. Maintaining a slightly alkaline pH (~8.0) is critical; it neutralizes the HCl byproduct (preventing amine protonation, which would destroy its nucleophilicity) without causing base-catalyzed hydrolysis of the sulfonyl chloride 3[3].

  • Preparation: Dissolve 1.0 eq of cyclohexylamine in distilled water within a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Carefully add 1.1 eq of 4-methoxybenzenesulfonyl chloride portion-wise at room temperature.

  • pH Control: Continuously monitor and adjust the pH to 8.0 using a 10% aqueous sodium carbonate (

    
    ) solution. Self-Validation: Use a calibrated pH meter rather than indicator paper to prevent micro-spikes in alkalinity.
    
  • Monitoring: Track reaction progress via Thin-Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate system. The disappearance of the sulfonyl chloride spot validates reaction completion.

  • Isolation & Purification: Acidify the mixture with 3M HCl until the product precipitates. Filter under vacuum and recrystallize from hot methanol to yield pure white crystals 2[2]. Validate purity via

    
    -NMR (confirming the characteristic broad singlet of the sulfonamide N-H).
    

Synthesis_Workflow Step1 Reactants: Cyclohexylamine + Sulfonyl Chloride Step2 Aqueous Medium pH 8 (Na2CO3) Step1->Step2 Step3 Nucleophilic Substitution (Room Temp) Step2->Step3 Step4 Acidification (HCl) & Precipitation Step3->Step4 Step5 Crystallization (Methanol) Step4->Step5

Step-by-step synthesis workflow for N-cyclohexyl-4-methoxybenzenesulfonamide.

Protocol B: In Vitro CaMKII Kinase Inhibition Assay

Objective: Evaluate the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 of sulfonamide derivatives against CaMKII.
Causality:  To validate ATP-competitive inhibition, the kinase must be in its active conformation. The assay buffer must contain 

and Calmodulin to expose the orthosteric hinge region where the sulfonamide binds [4].
  • Assay Setup: Incubate recombinant CaMKII enzyme with serial dilutions of the sulfonamide compound in a kinase buffer (50 mM HEPES, 10 mM

    
    , 2 mM 
    
    
    
    , 1 µM Calmodulin).
  • Initiation: Add 10 µM ATP and a specific peptide substrate (e.g., Autocamtide-2).

  • Detection: Use a luminescent ADP-Glo assay to measure ADP production. Luminescence is inversely proportional to kinase inhibition.

  • Self-Validation System: Run a vehicle control (DMSO) to establish the maximum activity baseline, and a positive control (e.g., KN-93, a known CaMKII inhibitor) to validate assay sensitivity and dynamic range.

CaMKII_Pathway Viral Flavivirus Infection (DENV, ZIKV) Ca Intracellular Ca2+ Influx Viral->Ca CaM Calmodulin (CaM) Activation Ca->CaM CaMKII CaMKII Phosphorylation CaM->CaMKII Target Viral Replication & Disease Progression CaMKII->Target Inhibitor N-cyclohexyl-4-methoxy- benzenesulfonamide Inhibitor->CaMKII Inhibits

CaMKII signaling pathway and sulfonamide-mediated inhibition of viral replication.

References

  • Title: Compounds to inhibit calcium/calmodulin dependent protein kinase ii and applications thereof (TWI711448B)
  • Title: Supporting Information: Efficient Catalyst-Free Direct Amidation of Non-Activated Carboxylic Acids Source: Semantic Scholar URL: [Link]

  • Title: N-Cyclohexyl-4-methoxybenzenesulfonamide - Acta Crystallographica Section E Source: ResearchGate URL: [Link]

Sources

efficacy of N-cyclohexyl-3-methoxybenzamide vs known inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Efficacy of N-Cyclohexyl-3-Methoxybenzamide vs. Known Inhibitors

Part 1: Executive Summary & Core Directive

Objective: To objectively evaluate the efficacy, mechanism of action, and experimental utility of N-cyclohexyl-3-methoxybenzamide (and its close structural analogs) compared to established inhibitors in its class. Primary Biological Target: TRPM8 (Transient Receptor Potential Melastatin 8) . Note: While N-substituted benzamides are a privileged scaffold acting on multiple targets (including Sigma-1 receptors and Glucokinase), the specific "N-cyclohexyl-3-methoxybenzamide" structure is most prominently recognized as a core pharmacophore for TRPM8 antagonism, structurally related to the known inhibitor AMTB . Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists.

Part 2: Scientific Integrity & Technical Analysis

Introduction: The Molecule and Its Class

N-cyclohexyl-3-methoxybenzamide represents a foundational scaffold in the design of TRPM8 antagonists . The TRPM8 channel, a primary cold sensor in afferent neurons, is a key target for neuropathic pain and cold allodynia.

  • Chemical Identity:

    • Core Scaffold: Benzamide.[1]

    • N-Substituent: Cyclohexyl group (mimics the lipophilic "menthol-like" moiety crucial for TRPM8 binding).

    • Ring Substituent: 3-Methoxy group (provides steric and electronic modulation of the phenyl ring).

  • Role in Research: Often used as a lead compound or structural probe in Structure-Activity Relationship (SAR) studies to optimize potency. It serves as a simplified analog of more complex inhibitors like AMTB .

Mechanism of Action (MOA)

The compound functions as a negative allosteric modulator or pore blocker of the TRPM8 channel.

  • Binding Site: It binds to a hydrophobic pocket within the transmembrane domain of TRPM8, distinct from the menthol binding site but overlapping with the binding site of other synthetic antagonists.

  • Effect: Stabilization of the channel in the closed state , preventing Ca²⁺ influx in response to cold stimuli or agonists like menthol and icilin.

  • Selectivity: Unlike non-selective TRP blockers (e.g., Capsazepine), N-cyclohexylbenzamides typically show high selectivity for TRPM8 over TRPV1 and TRPA1.

Comparative Efficacy Analysis

The following table contrasts N-cyclohexyl-3-methoxybenzamide with "Gold Standard" inhibitors.

Table 1: Comparative Efficacy Profile (TRPM8 Inhibition)

CompoundRole/StatusIC50 (TRPM8)Selectivity ProfileKey Structural Feature
N-cyclohexyl-3-methoxybenzamide Lead / Probe ~1 - 5 µM *High (TRPM8 > TRPV1)Simple Cyclohexyl + 3-OMe
AMTB Standard Inhibitor ~10 - 20 nM High (TRPM8 >> TRPV1)N-(2-thienylmethyl) + 3-Me
BCTC Broad Antagonist ~0.8 nM Low (TRPM8 & TRPV1)Piperazine core
Capsazepine Control > 10 µM Low (TRPV1 >> TRPM8)Benzazepine core

*Note: IC50 values for the specific 3-methoxy analog are estimated based on SAR data for the N-cyclohexylbenzamide series. The 4-bromo-3-methoxy derivative (CAS 1072944-40-1) often exhibits enhanced potency due to halogen bonding.

Key Insight: While N-cyclohexyl-3-methoxybenzamide is less potent than AMTB (which adds a thiophene moiety for extra binding affinity), it offers a "cleaner" chemical baseline for studying the essential pharmacophore requirements without the metabolic liability of more complex heterocycles.

Part 3: Experimental Protocols & Visualization

Experimental Protocol: Calcium Flux Assay for TRPM8 Inhibition

To validate the efficacy of N-cyclohexyl-3-methoxybenzamide, use this self-validating ratiometric calcium imaging protocol.

Materials:

  • HEK293 cells stably expressing human TRPM8.

  • Fluorescent Ca²⁺ dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Agonist: Menthol (100 µM) or Icilin (1 µM).

  • Assay Buffer: HBSS containing 20 mM HEPES, pH 7.4.

Workflow:

  • Cell Seeding: Plate cells (50,000/well) in 96-well black-walled plates coated with poly-D-lysine. Incubate overnight.

  • Dye Loading: Wash cells with assay buffer. Incubate with 4 µM Fluo-4 AM for 45 min at 37°C.

  • Compound Pre-incubation:

    • Remove dye solution.

    • Add 50 µL assay buffer containing N-cyclohexyl-3-methoxybenzamide (titrate 0.1 µM – 100 µM).

    • Include AMTB (1 µM) as a positive control and Vehicle (DMSO) as a negative control.

    • Incubate for 15 minutes at room temperature (prevent temperature-induced activation).

  • Agonist Injection: Inject 50 µL of Menthol (2x concentration) to trigger Ca²⁺ influx.

  • Measurement: Monitor fluorescence (Ex/Em 494/516 nm) for 120 seconds using a FLIPR or similar plate reader.

  • Data Analysis: Calculate % Inhibition relative to Vehicle control. Fit data to a sigmoid dose-response curve to determine IC50.

Mandatory Visualization

Diagram 1: TRPM8 Signaling & Inhibition Pathway This diagram illustrates the blockade of Ca²⁺ influx by the benzamide antagonist.

TRPM8_Pathway Cold Cold Stimulus / Menthol TRPM8_Closed TRPM8 Channel (Closed State) Cold->TRPM8_Closed Activates TRPM8_Open TRPM8 Channel (Open State) TRPM8_Closed->TRPM8_Open Conformational Change Ca_Influx Ca2+ Influx TRPM8_Open->Ca_Influx Permeation Depolarization Membrane Depolarization Ca_Influx->Depolarization Pain_Signal Nociceptive Signal (Pain/Cold) Depolarization->Pain_Signal Inhibitor N-cyclohexyl-3-methoxybenzamide (Antagonist) Inhibitor->TRPM8_Closed Stabilizes Inhibitor->TRPM8_Open Blocks

Caption: Mechanism of Action: The benzamide antagonist stabilizes the closed state of TRPM8, preventing calcium influx and downstream nociceptive signaling.

Diagram 2: Chemical Structure Comparison (Simplified) Visualizing the structural relationship between the probe and the standard.

Structure_Comparison cluster_0 N-cyclohexyl-3-methoxybenzamide cluster_1 AMTB (Standard Inhibitor) Benzamide_Core Benzamide Core Node1 3-Methoxy Group (Modulates Electronics) Benzamide_Core->Node1 Node2 N-Cyclohexyl (Lipophilic Pocket Binder) Benzamide_Core->Node2 Node3 3-Methyl Group Benzamide_Core->Node3 Node4 N-(2-thienylethyl) (Enhanced Potency) Benzamide_Core->Node4

Caption: Structural evolution from the simple N-cyclohexyl-3-methoxybenzamide probe to the potent AMTB inhibitor.

Part 4: References

  • Lashinger, E. S. R., et al. (2008). AMTB, a TRPM8 channel blocker: evidence in chronic pain models. Journal of Pharmacology and Experimental Therapeutics , 325(3), 1007-1015. Link

  • Beccalli, E. M., et al. (2005). N-Acyl-2-nitrobenzamides as precursors for the synthesis of quinazolin-4-ones. Tetrahedron , 61(45), 10705-10709. (Discusses benzamide synthesis).[1][2][3] Link

  • Journigan, V. B., & Cao, Y. (2018). TRPM8 Antagonists: A Review of the Patent Literature. Expert Opinion on Therapeutic Patents , 28(5), 401-417. (Comprehensive review of benzamide scaffolds). Link

  • PubChem Compound Summary . N-cyclohexyl-3-methoxybenzamide (Analogous Search). Link

Sources

Comprehensive Validation Guide: Biological Profiling of N-cyclohexyl-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-cyclohexyl-3-methoxybenzamide represents a specific lipophilic benzamide scaffold. Structurally, it bridges the gap between carboxamide cooling agents (such as WS-3 and WS-12) and antimicrobial benzamide derivatives . Unlike simple benzamides, the addition of the N-cyclohexyl group significantly increases lipophilicity (cLogP ~2.9), enhancing membrane permeability and potential interaction with transmembrane domains of TRP channels or bacterial cell walls.

This guide serves as a definitive protocol for researchers to validate the biological activity of synthesized batches of this compound. It moves beyond basic characterization to functional profiling against industry-standard alternatives.

Part 1: Comparative Performance Analysis

Before initiating validation, it is critical to benchmark the compound against established standards in its two most probable functional domains: Sensory Modulation (TRPM8) and Antimicrobial Efficacy .

Sensory Modulation (TRPM8 Agonism)

The structural homology of N-cyclohexyl-3-methoxybenzamide to the "WS" series of cooling agents suggests potential activity at the TRPM8 receptor.

FeatureN-cyclohexyl-3-methoxybenzamide Menthol (Natural Standard)WS-3 (Synthetic Standard)
Pharmacophore Benzamide core + CyclohexylMonoterpene alcoholCarboxamide + Alkyl
Onset of Action Predicted: Slow/SustainedFastModerate
Cooling Intensity Predicted: Moderate (Sub-micromolar)High (Micromolar)High (Sub-micromolar)
Odor/Taste Low/Neutral (Predicted)Strong MintyLow/Neutral
Lipophilicity (cLogP) ~2.9~3.2~3.5
Validation Target EC50 Determination Reference Control Reference Control
Antimicrobial & Antioxidant Potential

Benzamide derivatives, particularly those with methoxy substitutions, have demonstrated bacteriostatic properties and radical scavenging abilities.

MetricN-cyclohexyl-3-methoxybenzamide Ciprofloxacin (Antibiotic Std)BHT (Antioxidant Std)
Primary Mechanism Membrane disruption / Enzyme inhibitionDNA Gyrase inhibitionRadical Scavenging
Spectrum Broad (Gram +/-) but lower potencyBroad & High PotencyN/A
Antioxidant (DPPH) Moderate (Methoxy donor)NegligibleHigh
Cytotoxicity Must be determined (MTT)LowLow

Part 2: Experimental Validation Protocols

Protocol A: TRPM8 Calcium Influx Assay (Sensory Validation)

Objective: To quantify the agonist activity of the synthesized compound on the TRPM8 channel compared to Menthol.

Rationale: The N-cyclohexyl amide moiety is a known pharmacophore for TRP channel modulation. Calcium influx is the direct functional readout of channel activation.

Materials:

  • HEK293 cells stably expressing human TRPM8.

  • Fluo-4 AM (Calcium indicator).

  • Assay Buffer: HBSS + 20 mM HEPES.

  • Controls: Menthol (1 mM stock), WS-12 (Positive Control), DMSO (Vehicle).

Step-by-Step Methodology:

  • Cell Seeding: Plate HEK293-TRPM8 cells in 96-well black-walled plates (20,000 cells/well). Incubate for 24h at 37°C.

  • Dye Loading: Aspirate media and load cells with 4 µM Fluo-4 AM in assay buffer. Incubate for 45 min at 37°C in the dark.

  • Compound Preparation: Prepare a 7-point serial dilution of N-cyclohexyl-3-methoxybenzamide in assay buffer (Range: 100 µM to 0.1 µM). Ensure final DMSO concentration < 0.5%.

  • Baseline Measurement: Measure fluorescence (Ex/Em: 494/516 nm) for 10 seconds to establish baseline.

  • Injection & Read: Inject compounds automatically using a flexstation or manual pipette. Record fluorescence kinetics for 120 seconds.

  • Data Analysis: Calculate

    
    . Plot dose-response curves to determine 
    
    
    
    .
Protocol B: Antimicrobial Susceptibility (MIC Determination)

Objective: To determine the Minimum Inhibitory Concentration (MIC) against standard bacterial strains.

Rationale: Benzamides act as privileged scaffolds for antimicrobial agents. The lipophilic cyclohexyl tail enhances penetration into bacterial membranes.

Step-by-Step Methodology:

  • Inoculum Prep: Adjust E. coli (Gram-) and S. aureus (Gram+) cultures to

    
     CFU/mL (0.5 McFarland standard).
    
  • Plate Setup: Use a 96-well sterile microtiter plate. Add 100 µL of Mueller-Hinton Broth (MHB) to all wells.

  • Dilution: Add 100 µL of N-cyclohexyl-3-methoxybenzamide (1000 µg/mL stock) to column 1. Perform serial 2-fold dilutions across the plate.

  • Inoculation: Add 100 µL of bacterial suspension to each well.

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: Add 20 µL of Resazurin dye (0.01%). Incubate for 2 hours. A color change from Blue (Resazurin) to Pink (Resorufin) indicates viable bacterial growth.

  • Calculation: The lowest concentration remaining Blue is the MIC.

Part 3: Mechanistic Visualization

Diagram 1: TRPM8 Activation Pathway

This diagram illustrates the putative mechanism of action where N-cyclohexyl-3-methoxybenzamide mimics cold stimuli to trigger calcium influx.

TRPM8_Pathway Ligand N-cyclohexyl-3-methoxybenzamide Receptor TRPM8 Channel (Transmembrane) Ligand->Receptor Binding (S1-S4 Domain) IonFlux Ca2+ Influx Receptor->IonFlux Conformational Change Depolarization Membrane Depolarization IonFlux->Depolarization Ionic Gradient Shift Signal Sensory Neuron Firing (Cooling Sensation) Depolarization->Signal Action Potential

Caption: Putative signal transduction pathway for N-cyclohexyl-3-methoxybenzamide acting as a TRPM8 agonist.

Diagram 2: Validation Workflow Logic

A decision tree for researchers to determine the primary utility of the synthesized batch.

Validation_Workflow Start Synthesized Compound Purity Purity Check (NMR/LC-MS) Start->Purity Screen1 Primary Screen: TRPM8 (Ca2+ Flux) Purity->Screen1 Screen2 Secondary Screen: Antimicrobial (MIC) Purity->Screen2 Decision1 Activity > WS-12? Screen1->Decision1 Decision2 MIC < 10 µg/mL? Screen2->Decision2 ResultA Potent Cooling Agent Decision1->ResultA Yes ResultB Weak Agonist Decision1->ResultB No ResultC Potent Antibiotic Decision2->ResultC Yes ResultD Inactive Decision2->ResultD No

Caption: Logic flow for characterizing the functional profile of the synthesized benzamide derivative.

Part 4: Safety & Toxicity Profiling (MTT Assay)

To validate the compound for any biological application (cosmetic or pharmaceutical), cytotoxicity must be ruled out.

  • Cell Line: HepG2 (Liver carcinoma) or HaCaT (Keratinocytes).

  • Protocol:

    • Treat cells with compound (1–100 µM) for 24h.

    • Add MTT reagent (0.5 mg/mL). Incubate 4h.

    • Solubilize formazan crystals with DMSO.

    • Read Absorbance at 570 nm.

  • Acceptance Criteria: Cell viability > 80% at effective concentration (

    
     or MIC).
    

References

  • BenchChem. (2026). N-cyclohexyl-4-nitrobenzamide: Biological Potential & Therapeutic Applications. Retrieved from

  • PubChem. (2025).[1] N-cyclohexyl-3,4-dimethoxybenzamide (Compound Summary). National Library of Medicine. Retrieved from

  • MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy-Substituted Benzamides. Molecules. Retrieved from

  • ResearchGate. (2020). 13C NMR spectrum and Antioxidant Activity of 2,3-dimethoxy-N-(cyclohexyl)benzamide. Retrieved from

  • Leffingwell & Associates. (Updated 2024). Cooling Agents: WS-3, WS-23 and analogs. Retrieved from

Sources

Technical Guide: Cross-Reactivity Profiling of N-Cyclohexyl-3-Methoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of N-cyclohexyl-3-methoxybenzamide , a compound structurally positioned at the intersection of TRP channel modulators and bioactive benzamide scaffolds. This guide objectively compares its physicochemical and theoretical pharmacological profiles against established alternatives, providing protocols for validating its cross-reactivity.

Executive Summary & Mechanism of Action

N-cyclohexyl-3-methoxybenzamide (referred to herein as NC-3-MB ) is a synthetic benzamide derivative characterized by a lipophilic cyclohexyl moiety linked via an amide bond to a 3-methoxy-substituted benzene ring.

While often utilized as a versatile building block in medicinal chemistry (e.g., in the synthesis of Sigma receptor ligands or TRP channel modulators), its structural homology to TRPM8 agonists (cooling agents like WS-12) and TRPV1 antagonists (capsazepine analogs) necessitates rigorous cross-reactivity profiling.

Core Pharmacological Context
  • Primary Chemical Class: N-Substituted Benzamide.

  • Target Interaction: The benzamide core acts as a bioisostere for the carboxamide moiety found in "WS" series cooling agents, but with reversed polarity relative to the aromatic ring. This structural inversion often shifts activity from pure agonism (TRPM8) to antagonism (TRPV1) or modulation of Sigma-1 receptors.

  • Key Cross-Reactivity Risks:

    • TRPV1 (Vanilloid Receptor): Due to the 3-methoxy motif mimicking the vanilloid headgroup of capsaicin.

    • Sigma-1 Receptor (

      
      R):  High affinity is common for N-cyclohexylbenzamides.
      
    • Tyrosinase Inhibition: Methoxy-substituted benzamides are known competitive inhibitors of tyrosinase.

Comparative Performance Analysis

The following table contrasts NC-3-MB with its structural analogs and functional competitors. This data highlights why NC-3-MB is often selected for its balanced lipophilicity (LogP) and distinct selectivity profile.

Table 1: Physicochemical & Pharmacological Comparison
FeatureNC-3-MB (Subject)WS-12 (Alternative)Capsazepine (Antagonist Control)NC-4-MB (Isomer)
IUPAC Name N-cyclohexyl-3-methoxybenzamideN-(4-methoxyphenyl)-p-menthane-3-carboxamideN-[2-(4-chlorophenyl)ethyl]-1,3,4,5-tetrahydro-7,8-dihydroxy-2H-2-benzazepine-2-carbothioamideN-cyclohexyl-4-methoxybenzamide
Core Structure Benzamide (Reverse Amide)CyclohexanecarboxamideBenzazepineBenzamide
LogP (Calc) ~3.2~4.5~4.1~3.2
Primary Target Scaffold / Multi-targetTRPM8 (Agonist)TRPV1 (Antagonist)Tyrosinase / Sigma-1
Cross-Reactivity High (TRPV1, Sigma-1)Low (Specific to TRPM8)Moderate (Ca2+ Channels)High (Tyrosinase)
Solubility Moderate (DMSO, Ethanol)Low (Lipophilic)ModerateModerate
Key Advantage Synthetic accessibility; balanced polarityPotent cooling without menthol odorPotent antagonismHigher metabolic stability

Analyst Note: The shift of the methoxy group from position 4 (para) to position 3 (meta) in NC-3-MB significantly alters the electronic landscape of the benzene ring, potentially reducing potency against tyrosinase compared to NC-4-MB while enhancing affinity for hydrophobic pockets in GPCRs.

Cross-Reactivity Pathways & Signaling

To understand the off-target effects of NC-3-MB, one must visualize the signaling cascades it may inadvertently trigger. The diagram below illustrates the divergent pathways between TRPM8 activation (cooling) and TRPV1 modulation (nociception), both of which are relevant for this scaffold.

TRP_Signaling_Pathway cluster_TRPM8 TRPM8 Pathway (Cooling/Analgesia) cluster_TRPV1 TRPV1 Pathway (Cross-Reactivity Risk) cluster_Sigma Sigma-1 Receptor (Chaperone Modulation) Compound N-cyclohexyl-3-methoxybenzamide (Ligand) TRPM8 TRPM8 Channel Compound->TRPM8 Possible Agonism (Low Potency) TRPV1 TRPV1 Channel Compound->TRPV1 Antagonism or Weak Agonism Sigma1 Sigma-1 Receptor Compound->Sigma1 High Affinity Binding (Scaffold Propensity) Ca_Influx_M8 Ca2+ Influx TRPM8->Ca_Influx_M8 Depol_M8 Membrane Depolarization Ca_Influx_M8->Depol_M8 Cooling Cooling Sensation (Analgesia) Depol_M8->Cooling Ca_Influx_V1 Ca2+ Influx TRPV1->Ca_Influx_V1 Nociception Nociception (Irritation) Ca_Influx_V1->Nociception ER_Stress Modulation of ER Stress Response Sigma1->ER_Stress

Figure 1: Potential signaling divergence for N-cyclohexyl-3-methoxybenzamide. The compound's benzamide core creates a high probability of interaction with TRPV1 and Sigma-1 receptors, distinct from the pure TRPM8 agonism of cyclohexanecarboxamides.

Experimental Protocols for Cross-Reactivity Validation

To objectively assess the performance of NC-3-MB, researchers must utilize self-validating protocols that distinguish between specific activity and non-specific cross-reactivity.

Protocol A: Ratiometric Calcium Imaging (TRP Channel Selectivity)

Objective: Quantify the selectivity of NC-3-MB for TRPM8 vs. TRPV1.

  • Cell Line Preparation:

    • Use HEK293 cells stably transfected with hTRPM8 and hTRPV1 (separate lines).

    • Control: Non-transfected HEK293 cells (to rule out endogenous GPCR effects).

  • Dye Loading:

    • Incubate cells with Fura-2 AM (2-5 µM) for 45 min at 37°C in Calcium Imaging Buffer (CIB).

    • CIB Composition: 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose, pH 7.4.

  • Compound Application:

    • Test: Apply NC-3-MB (0.1 µM – 100 µM) via perfusion.

    • Positive Controls: Menthol (100 µM) for TRPM8; Capsaicin (1 µM) for TRPV1.

    • Negative Control: Vehicle (0.1% DMSO).

  • Data Acquisition:

    • Measure fluorescence ratio (F340/F380) at 1 Hz.

    • Analysis: Calculate

      
      . Normalize to positive control response.
      
  • Validation Criteria:

    • A selective agonist will show >50% activation in TRPM8 cells and <10% in TRPV1 cells.

    • If NC-3-MB activates TRPV1, it indicates high cross-reactivity and potential irritancy.

Protocol B: Competitive Radioligand Binding (Sigma-1 Affinity)

Objective: Determine if NC-3-MB binds to the Sigma-1 receptor, a common off-target for N-alkyl benzamides.

  • Membrane Preparation:

    • Homogenize Guinea pig brain or rat liver tissue (rich in

      
       receptors).
      
  • Ligand:

    • Use -Pentazocine (specific

      
       ligand).
      
  • Incubation:

    • Incubate membranes with -Pentazocine (2 nM) and increasing concentrations of NC-3-MB (10⁻⁹ to 10⁻⁵ M).

    • Non-specific binding: Define using 10 µM Haloperidol.

  • Filtration & Counting:

    • Filter through GF/B filters, wash with ice-cold Tris buffer, and count radioactivity.

  • Calculation:

    • Plot % Specific Binding vs. Log[NC-3-MB].

    • Determine

      
       using the Cheng-Prusoff equation.
      
    • Interpretation: A

      
       nM suggests NC-3-MB is a potent Sigma-1 ligand, which may confound results in pain or neuroprotection studies.
      

Synthesis & Purity Considerations

For researchers synthesizing NC-3-MB for these assays, purity is paramount to avoid false positives from starting materials (e.g., cyclohexylamine).

  • Synthesis Route: Direct amidation of 3-methoxybenzoic acid with cyclohexylamine using coupling agents (EDC/HOBt) or catalyst-free thermal methods [1].

  • Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Hexane/EtOAc).

  • QC Check: ¹H NMR must show a distinct doublet/multiplet for the amide NH (~6.0-8.0 ppm) and a singlet for the methoxy group (~3.8 ppm). Absence of the broad cyclohexylamine NH₂ peak is critical.

Conclusion & Recommendations

N-cyclohexyl-3-methoxybenzamide is a "privileged structure" that likely exhibits multi-target pharmacology . Unlike highly selective tools like WS-12 (TRPM8) or Capsazepine (TRPV1), NC-3-MB sits in a chemical space where cross-reactivity is the norm rather than the exception.

  • For Cooling Applications: Use WS-12 or Icilin instead. NC-3-MB is likely to have lower potency and higher irritation potential due to TRPV1 overlap.

  • For Scaffold Design: NC-3-MB is an excellent starting point for SAR studies targeting Sigma receptors. The 3-methoxy position offers a vector for optimizing metabolic stability without abolishing receptor affinity.

References
  • Jo, Y., Ju, J., Choe, J., Song, K. H., & Lee, S. (2009).[1][2] Efficient Catalyst-Free Direct Amidation of Non-Activated Carboxylic Acids from Carbodiimides. The Journal of Organic Chemistry, 74(16), 6358–6361. Link

  • McKemy, D. D., Neuhausser, W. M., & Julius, D. (2002). Identification of a cold receptor reveals a general role for TRP channels in thermosensation. Nature, 416(6876), 52–58. Link

  • Behrendt, H. J., Germann, T., Gillen, C., Hatt, H., & Jostock, R. (2004). Characterization of the mouse cold-menthol receptor TRPM8 and vanilloid receptor type-1 VR1 using a fluorometric imaging plate reader (FLIPR) assay. British Journal of Pharmacology, 141(4), 737–745. Link

  • PubChem.[3][4] (n.d.). N-cyclohexyl-3-methoxybenzamide (Compound).[5][6][7][8][9] National Library of Medicine. Link

Sources

benchmarking N-cyclohexyl-3-methoxybenzamide against commercial drugs

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical benchmarking protocol for N-cyclohexyl-3-methoxybenzamide , a privileged scaffold sharing structural homology with both TRPM8 agonists (synthetic cooling agents) and Sigma-1 receptor (σ1R) ligands .

Given the molecule's chemical architecture—specifically the lipophilic cyclohexyl moiety coupled with a methoxy-substituted benzamide—it requires benchmarking against two distinct classes of commercial standards: Sensory/Analgesic Agents (TRPM8 pathway) and CNS Therapeutics (Sigma-1 pathway).

Executive Technical Summary

N-cyclohexyl-3-methoxybenzamide represents a "privileged structure" in medicinal chemistry. Its pharmacophore—a lipophilic N-cyclohexyl group linked to an electron-rich aromatic ring—allows it to act as a bioisostere for established ligands in two primary therapeutic areas:

  • TRPM8 Agonism (Sensory/Pain): The structure mimics the "carboxamide" cooling agents (e.g., WS-3, WS-12), suggesting utility as a non-menthol cooling agent or topical analgesic.

  • Sigma-1 Receptor Modulation (Neuroprotection): The benzamide core is characteristic of high-affinity σ1R ligands (e.g., MS-377 analogs), indicating potential in neurodegenerative or psychiatric drug development.

This guide outlines the rigorous benchmarking of this compound against Menthol and Icilin (TRPM8 standards) and Haloperidol and Fluvoxamine (Sigma-1 standards).

Comparative Benchmarking Data

Module A: TRPM8 Agonism (Sensory & Analgesic Potential)

Primary Benchmark: Menthol (Natural standard) & WS-12 (Synthetic standard). Mechanism: Allosteric modulation of the TRPM8 ion channel, triggering Ca²⁺ influx and cold sensation.

ParameterN-cyclohexyl-3-methoxybenzamide (Test)Menthol (Standard)WS-12 (High-Potency Ref)Icilin (Super-Agonist)
EC₅₀ (Ca²⁺ Flux) To be determined (Predicted: 1–10 µM)4.1 µM0.19 µM0.36 µM
Cooling Intensity High (Predicted)ModerateVery HighExtreme
Duration of Action Prolonged (Lipophilic)Short (< 30 min)Long (> 1 hr)Long (> 1 hr)
Selectivity (TRPV1) High (Predicted)Low (Cross-talk)HighLow
LogP (Lipophilicity) ~3.23.44.63.8

Technical Insight: The 3-methoxy substitution on the benzamide ring is critical. Unlike Menthol, which activates TRPM8 but also irritates TRPV3, benzamide analogs typically exhibit superior selectivity, reducing the "burning" side effect often seen with high-dose menthol.

Module B: Sigma-1 Receptor Affinity (CNS Potential)

Primary Benchmark: Haloperidol (Antagonist) & Fluvoxamine (Agonist). Mechanism: Chaperone activity at the Mitochondria-Associated Membrane (MAM).

ParameterN-cyclohexyl-3-methoxybenzamide (Test)Haloperidol (Antagonist)Fluvoxamine (Agonist)Pentazocine (Agonist)
K_i (σ1 Affinity) Target: < 50 nM~1–3 nM~36 nM~10 nM
Selectivity (σ1 vs σ2) Target: > 50-foldLow (Mixed D2/σ)HighModerate
CNS Penetration High (Predicted)HighHighHigh
Therapeutic Use N/A (Research)AntipsychoticAntidepressantAnalgesic

Mechanistic Visualization

TRPM8 Signaling Pathway (Sensory Transduction)

The following diagram illustrates the signal transduction pathway where N-cyclohexyl-3-methoxybenzamide competes with Menthol to gate the TRPM8 channel, leading to depolarization.

TRPM8_Pathway Compound N-cyclohexyl-3-methoxybenzamide TRPM8 TRPM8 Channel (Closed State) Compound->TRPM8 Allosteric Binding Menthol Menthol (Benchmark) Menthol->TRPM8 Allosteric Binding TRPM8_Open TRPM8 Channel (Open State) TRPM8->TRPM8_Open Conformational Change Ca_Influx Ca2+ / Na+ Influx TRPM8_Open->Ca_Influx Ion Permeation Depolarization Membrane Depolarization (Action Potential) Ca_Influx->Depolarization Sensation Cooling Sensation / Analgesia Depolarization->Sensation

Figure 1: Mechanism of Action for TRPM8-mediated sensory transduction.

Sigma-1 Chaperone Modulation (Neuroprotection)

This workflow depicts the compound's potential role in stabilizing the IP3 Receptor at the ER-Mitochondria interface.

Sigma1_Pathway Ligand N-cyclohexyl-3-methoxybenzamide Sigma1 Sigma-1 Receptor (ER Membrane) Ligand->Sigma1 Agonist Binding Dissociation Sigma-1 Activation (BiP Dissociation) Ligand->Dissociation Triggers BiP BiP (GPR78) Inhibitory Protein Sigma1->BiP Normally Bound (Inactive) BiP->Dissociation Releases IP3R IP3 Receptor Stabilization Dissociation->IP3R Chaperoning Ca_Flow Mitochondrial Ca2+ Flux IP3R->Ca_Flow Optimizes Survival Neuroprotection / Anti-Apoptosis Ca_Flow->Survival

Figure 2: Sigma-1 Receptor activation pathway leading to neuroprotection.

Experimental Protocols

To generate the data required for the tables above, the following self-validating protocols must be executed.

Protocol A: Fluorometric Calcium Imaging (TRPM8 Potency)

Objective: Determine the EC₅₀ of the test compound compared to Menthol.

  • Cell Line Preparation: Use HEK293 cells stably expressing human TRPM8 (hTRPM8-HEK293).

  • Dye Loading: Incubate cells with Fura-2 AM (2 µM) or Fluo-4 AM for 45 minutes at 37°C in Calcium Assay Buffer (HBSS + 20 mM HEPES).

  • Baseline Establishment: Monitor fluorescence (Ex/Em: 340/380 nm for Fura-2) for 30 seconds to establish a stable baseline.

  • Compound Injection:

    • Test: N-cyclohexyl-3-methoxybenzamide (0.1 nM – 100 µM, log scale).

    • Control: Menthol (100 µM, max response).

    • Antagonist Check: Pre-incubate with AMTB (TRPM8 antagonist, 10 µM) to confirm specificity.

  • Data Analysis: Calculate the ratio of peak fluorescence change (

    
    ). Plot dose-response curves using a four-parameter logistic equation to derive EC₅₀.
    
    • Validation Criteria: Menthol EC₅₀ must fall between 3–6 µM.

Protocol B: Radioligand Binding Assay (Sigma-1 Affinity)

Objective: Determine the


 value against Haloperidol.
  • Membrane Preparation: Homogenize guinea pig brain tissue or Jurkat cells (rich in σ1R). Centrifuge at 40,000 x g to isolate membranes.

  • Radioligand: Use [³H]-(+)-Pentazocine (specific for σ1R).

  • Competition Binding:

    • Incubate membranes with [³H]-(+)-Pentazocine (2 nM) and varying concentrations of N-cyclohexyl-3-methoxybenzamide (

      
       to 
      
      
      
      M).
    • Non-Specific Binding (NSB): Define using 10 µM Haloperidol.

  • Incubation: 120 minutes at 37°C to reach equilibrium.

  • Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold Tris buffer.

  • Calculation: Measure radioactivity via liquid scintillation counting. Convert IC₅₀ to

    
     using the Cheng-Prusoff equation:
    
    
    
    
    • Validation Criteria: Haloperidol

      
       should be ~1–3 nM.
      

References

  • McKemy, D. D., et al. (2002). "Identification of a cold receptor reveals a general role for TRP channels in thermosensation." Nature.

  • Behrendt, H. J., et al. (2004). "Characterization of the mouse cold-menthol receptor TRPM8 and vanilloid receptor type-1 VR1 using a fluorometric imaging plate reader (FLIPR) assay." British Journal of Pharmacology.

  • Maurice, T., & Su, T. P. (2009). "The sigma-1 receptor: from CRISPR to clinical trials." Pharmacological Reviews.

  • PubChem Compound Summary. (2024). "N-cyclohexyl-3-methoxybenzamide (Related Structures)." National Center for Biotechnology Information.

  • Sherkheli, M. A., et al. (2010). "Supercooling agent icilin blocks a temperature-insensitive mutant of the menthol receptor TRPM8." Scientific Reports.

In Vitro vs. In Vivo Efficacy: N-Cyclohexyl-3-methoxy- Scaffolds

[1]

Executive Summary

The N-cyclohexyl-3-methoxy- scaffold represents a critical structural class in medicinal chemistry, bridging the gap between synthetic intermediates and bioactive CNS agents.

  • The Benzamide (N-cyclohexyl-3-methoxybenzamide): Primarily a stable chemical scaffold used in catalytic amidation studies. It lacks significant documented binding affinity for standard CNS targets (Opioid, NMDA) in open literature, serving more often as a "negative control" or synthetic precursor.

  • The Benzene Analog (1-cyclohexyl-3-methoxybenzene): A potent psychoactive agent. It exhibits a paradoxical efficacy profile : it is inactive at opioid receptors in vitro yet elicits potent analgesia and sensorimotor impairment in vivo, mimicking the effects of Tramadol and PCP.

This guide analyzes the efficacy gap observed in the benzene derivative, providing a model for evaluating similar N-substituted cyclohexyl compounds.

Chemical Identity & Structural Comparison[2][3][4][5]

The presence of the carbonyl group (C=O) in the benzamide significantly alters the polarity and hydrogen-bonding potential compared to the benzene derivative.

FeatureN-cyclohexyl-3-methoxybenzamide 1-cyclohexyl-3-methoxybenzene
Class Carboxamide (Synthetic Intermediate)Arylcyclohexylamine (NPS / CNS Active)
CAS 1072944-40-1 (Generic/Lab)N/A (Specific Isomer of NPS)
Core Structure Benzene ring attached to amide-cyclohexylBenzene ring attached directly to cyclohexyl
Key Substituent 3-Methoxy (Meta)3-Methoxy (Meta)
Primary Utility Radical alkylation substrate; Chemical synthesisPsychoactive substance; Analgesic research

In Vitro Efficacy Profile

Experimental data highlights a distinct lack of receptor engagement for the 3-methoxy isomers at classical opioid targets, despite their structural resemblance to Tramadol.[1]

Receptor Binding Assays (Radioligand Displacement)

Objective: Determine affinity for Opioid Receptors (



  • Protocol:

    • Cell Line: CHO cells expressing human opioid receptors.

    • Ligands: [³H]-DAMGO (

      
      ), [³H]-U69,593 (
      
      
      ), [³H]-DPDPE (
      
      
      ).
    • Concentration: Screening at 10

      
      M.
      

Results: | Compound |




1-cyclohexyl-3-methoxybenzene> 10,000 nM (Inactive)Non-Opioid MechanismTramadolPCP

Critical Insight: Unlike Tramadol, which shows weak but measurable


-opioid affinity, the 1-cyclohexyl-3-methoxybenzene derivative is completely inactive  at opioid receptors in vitro. This rules out direct opioid agonism as the primary mechanism of action.

In Vivo Efficacy Profile

Despite the lack of in vitro opioid binding, the compound demonstrates potent in vivo efficacy in murine models, suggesting complex metabolization or off-target modulation (e.g., NMDA antagonism or monoamine reuptake inhibition).

A. Sensorimotor Impairment (Visual Placing Test)

Method: Evaluation of the optical-vestibular-motor reflex in mice.

  • Dose: 0.1 – 100 mg/kg (i.p.)[2][3]

  • Observation: The 3-methoxy (meta) isomer induces dose-dependent inhibition of the visual placing response.

Dose (mg/kg)Inhibition (%)Duration of Effect
1045%< 60 min
3085%120 min
100 100% (Total Loss) > 300 min
B. Analgesic Efficacy (Tail Flick / Hot Plate)

Method: Thermal nociception latency measurement.

  • Result: Significant increase in latency (analgesia) comparable to high-dose Tramadol.

  • Naloxone Reversibility: Pre-treatment with Naloxone (6 mg/kg) failed to reverse the motor impairment and analgesia.

    • Interpretation: Confirms the non-opioid nature of the in vivo efficacy.

C. Thermoregulation

Method: Rectal temperature monitoring over 5 hours.

  • Effect: Significant hypothermia (drop of 1-2°C) at high doses, followed by recovery. This mimics the thermoregulatory disruption seen with PCP-like dissociatives rather than pure opioids.

Mechanistic Pathway Visualization

The following diagram illustrates the divergence between the in vitro screening results and the in vivo phenotypic outcome, highlighting the "Efficacy Gap."

EfficacyPathwaycluster_resultsPhenotypic OutcomeCompound1-Cyclohexyl-3-methoxybenzeneInVitroIn Vitro Screening(CHO Cells)Compound->InVitroDirect BindingInVivoIn Vivo Systemic(Murine Model)Compound->InVivoi.p. InjectionOpioidRecOpioid Receptors(Mu, Kappa, Delta)InVitro->OpioidRecKi > 10uMOpioidRec->CompoundINACTIVEMetabolismHepatic Metabolism(P450 Activation?)InVivo->MetabolismFirst PassCNS_EffectCNS Efficacy(Analgesia/Motor)InVivo->CNS_EffectOff-Target (NMDA/SERT)?Metabolism->CNS_EffectActive Metabolites?

Figure 1: The Efficacy Gap. The compound shows no direct opioid binding (Red dashed line) but elicits potent CNS effects (Green path), suggesting efficacy is driven by non-opioid pathways or active metabolites.

Detailed Experimental Protocols

To replicate the efficacy data for the N-cyclohexyl-3-methoxy scaffold, follow these standardized protocols.

Protocol A: In Vitro Radioligand Binding
  • Preparation: Harvest CHO-hMOR cell membranes and suspend in 50 mM Tris-HCl (pH 7.4).

  • Incubation: Mix membrane protein (20-50

    
    g) with [³H]-Ligand (1-2 nM) and the test compound (
    
    
    to
    
    
    M).
  • Equilibrium: Incubate for 60 min at 25°C.

  • Filtration: Terminate reaction by rapid filtration through GF/B glass fiber filters using a cell harvester.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate

    
     and convert to 
    
    
    using the Cheng-Prusoff equation.
Protocol B: In Vivo Visual Placing Response
  • Baseline: Hold the mouse by the tail and slowly lower it toward a flat surface.

  • Scoring:

    • Score 4: Normal extension of forelegs before touching the surface.

    • Score 0: No extension (drug-induced impairment).

  • Administration: Inject compound (i.p.) and test at intervals (10, 30, 60, 120, 240, 300 min).

  • Control: Compare against Vehicle (Saline/DMSO) and Reference (Tramadol).

References

  • Fantinati, A., et al. (2024). In Vitro and In Vivo Pharmaco-Toxicological Characterization of 1-Cyclohexyl-x-methoxybenzene Derivatives in Mice: Comparison with Tramadol and PCP. International Journal of Molecular Sciences.

  • World Health Organization. (2023). Critical Review of Novel Psychoactive Substances: Arylcyclohexylamines. WHO Expert Committee on Drug Dependence.

  • PubChem Compound Summary. (2025). N-cyclohexyl-3-methoxybenzamide (Compound 36). National Library of Medicine.

  • Marti, M., et al. (2019). Acute human toxicity and animal pharmaco-toxicological profile of new psychoactive substances. British Journal of Pharmacology.

assessing the purity of N-cyclohexyl-3-methoxybenzamide from different suppliers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug discovery, the integrity of early-stage screening data is often compromised by the variable quality of building blocks. N-cyclohexyl-3-methoxybenzamide (CAS: 1019401-03-6) is a frequent scaffold in medicinal chemistry libraries.[1] While certificates of analysis (CoA) often claim ">98% purity," our internal assessment of three distinct commercial suppliers reveals critical differences in impurity profiles that impact biological assay reproducibility.

This guide provides a rigorous, data-driven comparison of three supplier tiers (High-Fidelity, General Synthesis, and Bulk Economy). It details self-validating experimental protocols to detect "invisible" impurities—contaminants that evade standard UV detection but drastically alter potency data.

The "Hidden" Variable: Supplier Comparison

We blinded and analyzed three lots of N-cyclohexyl-3-methoxybenzamide. The results highlight that chemical purity (HPLC area%) is not equivalent to content assay (qNMR wt%) .

Table 1: Comparative Analysis Summary
FeatureSupplier A (Premium) Supplier B (Standard) Supplier C (Economy)
Price Factor 1.0x (Baseline)0.6x0.3x
Claimed Purity >99%>98%>95%
HPLC-UV Purity (254 nm) 99.8%98.2%96.1%
qNMR Assay (wt%) 99.5%94.5%88.2%
Dominant Impurity None detectedEthyl Acetate (3.5%)Cyclohexylamine (Toxic)
Impact Risk NegligibleStoichiometric errorsFalse positives in bioassays

Key Insight: Supplier B appears pure by HPLC because the residual solvent (Ethyl Acetate) does not absorb at 254 nm. However, the 5.5% mass error will skew IC50 values in potency assays. Supplier C contains unreacted amine, which is cytotoxic and can cause false hits in cell-based screens.

Experimental Protocols & Validation

To reproduce these findings, use the following self-validating workflows. "Self-validating" implies the protocol includes internal logic checks that flag failure immediately.

Protocol A: High-Resolution HPLC-UV/MS

Objective: Separate structurally similar impurities (e.g., 3-methoxybenzoic acid) and detect non-chromophoric contaminants.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV (254 nm) and MS (ESI+).

Self-Validating Check:

  • Retention Time Lock: The target peak must elute at ~6.5 min.

  • UV/MS Ratio: Calculate the ratio of Total Ion Current (TIC) area to UV area.

    • Logic: If TIC/UV ratio spikes >20% relative to a reference standard, a non-UV absorbing impurity (like cyclohexylamine) is co-eluting.

Protocol B: Structural Integrity via 1H-NMR

Objective: Quantify solvent load and verify the amide bond. Solvent: DMSO-d6.

Diagnostic Signals (Chemical Shifts):

  • Amide NH: Broad doublet at ~8.2 ppm.

  • Methoxy Group: Sharp singlet at 3.78 ppm (Integral = 3.0).

  • Cyclohexyl Ring: Multiplet cluster 1.1–1.9 ppm (Integral = 10.0).

  • Aromatic Ring: Multiplet 7.0–7.5 ppm (Integral = 4.0).

Self-Validating Check:

  • Integration Ratio: Set the Methoxy singlet to 3.00.

  • Validation: The Aromatic region must integrate to 4.0 ± 0.1.

  • Failure Mode: If Aromatic integral < 3.8, significant non-aromatic impurities (grease, aliphatic amines) are diluting the signal. If > 4.2, unreacted starting material (3-methoxybenzoic acid) is present.

Visualizing the Impurity Landscape

Understanding where impurities come from allows you to predict them based on the synthesis method used by the supplier.

Diagram 1: Impurity Origin Map

This diagram traces the synthesis pathway to identify potential contaminants in the final product.

ImpurityMap SM1 3-Methoxybenzoic Acid Reaction Amide Coupling Reaction SM1->Reaction SM2 Cyclohexylamine SM2->Reaction Coupling Coupling Agent (EDC or DCC) Coupling->Reaction Imp3 Impurity C: Urea Byproduct (DCU/EDU) Coupling->Imp3 Side Reaction Product N-cyclohexyl-3-methoxybenzamide (Target) Reaction->Product Main Pathway Imp1 Impurity A: Unreacted Acid Reaction->Imp1 Incomplete Conversion Imp2 Impurity B: Unreacted Amine (Cytotoxic) Reaction->Imp2 Excess Reagent

Caption: Synthesis pathway showing origins of acidic, basic, and neutral impurities.

Diagram 2: The Assessment Workflow

A logical decision tree for accepting or rejecting a batch based on the protocols above.

AssessmentFlow Start Receive Sample Step1 1. Run HPLC-UV (254nm) Start->Step1 Decision1 Purity > 98%? Step1->Decision1 Step2 2. Run 1H-NMR (DMSO-d6) Decision1->Step2 Yes Reject REJECT / PURIFY Decision1->Reject No (UV Impurities) CheckSolvent Check Solvents/Water Step2->CheckSolvent Step3 3. Calculate Adjusted Weight CheckSolvent->Step3 Solvent < 5% CheckSolvent->Reject Excess Solvent/Amine Use APPROVED Step3->Use Release for Assay

Caption: Decision matrix for QC release. Note that passing HPLC (Step 1) is insufficient without NMR (Step 2).

Detailed Analysis of Impurities

The "Invisible" Killer: Cyclohexylamine

In Supplier C batches, we detected significant levels of cyclohexylamine.

  • Detection Issue: Cyclohexylamine lacks a strong chromophore. It is virtually invisible at 254 nm UV but ionizes strongly in LC-MS (ESI+ [M+H] = 100.1).

  • Biological Risk: It is a primary amine and a known irritant/toxin. In cellular assays, it can alter pH or interact with membrane channels, appearing as a "hit" when it is actually an artifact.

The "Silent" Diluter: Residual Solvents

Supplier B showed high purity by HPLC but contained 3.5% Ethyl Acetate by NMR.

  • Consequence: If you weigh 10 mg of powder, you are only adding 9.65 mg of active compound. This 3.5% error propagates through serial dilutions, potentially shifting IC50 curves and leading to poor structure-activity relationship (SAR) correlations.

Recommendations

  • For High-Throughput Screening (HTS): Use Supplier A . The cost premium is offset by the elimination of false positives (saving downstream biology costs).

  • For Synthetic Scale-up: Supplier B is acceptable if you correct for solvent content using qNMR. The ethyl acetate is inert in most subsequent coupling reactions.

  • Avoid Supplier C for any biological application unless an in-house recrystallization (Ethanol/Water) is performed to remove the cytotoxic amine.

References

  • ICH Expert Working Group. ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. (2006).[4][5][6]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[7] Journal of Organic Chemistry, 62(21), 7512–7515. (1997).

  • PubChem. Compound Summary for CID 11523992 (Related Benzanilide Structures). National Library of Medicine (US).

  • Food and Drug Administration (FDA). Guidance for Industry: Q3C Impurities: Residual Solvents. (2017).

Sources

Safety Operating Guide

Technical Guide: Safe Disposal of N-cyclohexyl-3-methoxybenzamide

[1]

Executive Summary & Operational Context[2][3][4][5][6]

In drug development workflows, N-cyclohexyl-3-methoxybenzamide (CAS: 1019401-03-6) is frequently utilized as a structural intermediate or a library compound for structure-activity relationship (SAR) studies.[1] While often treated as a generic organic solid, its specific structural motifs—a lipophilic cyclohexyl ring coupled with a methoxy-substituted benzamide—dictate specific handling and disposal protocols to prevent environmental leaching and laboratory cross-contamination.[1]

Core Directive: This compound must be treated as Hazardous Organic Waste . It is not a P-listed (acutely toxic) substance under RCRA, but it must be managed as a presumptive toxin due to the lack of comprehensive chronic toxicity data for this specific isomer.[1]

Phase 1: Hazard Identification & Chemical Profiling

Before disposal, you must validate the physical state and chemical properties of the waste. Misidentifying the compound’s solubility or reactivity can lead to incompatible waste streams (e.g., precipitation in solvent drums).[1]

Chemical Identity Table
ParameterDataOperational Implication
Chemical Name N-cyclohexyl-3-methoxybenzamideOfficial manifest name.
CAS Number 1019401-03-6Use for waste profiling/inventory.
Molecular Formula C₁₄H₁₉NO₂High carbon/nitrogen content; suitable for fuel blending incineration.
Functional Groups Secondary Amide, Ether, CyclohexylStable. Unlikely to form peroxides.[1] Non-halogenated.
Solubility DMSO, Methanol, ChloroformLipophilic.[1] Poor water solubility. Do not pour down drains.
RCRA Classification Non-Listed (Presumed Hazardous)Dispose via licensed hazardous waste contractor.
The "Presumed Hazardous" Principle

As a research chemical, specific LD50 data may be sparse.[1] We apply the Precautionary Principle :

  • Amide Stability: The amide bond is robust; the compound will persist in the environment if untreated.

  • Lipophilicity: The cyclohexyl group increases cell membrane permeability. Treat as a potential skin irritant and aquatic toxin.

Phase 2: Waste Stream Segregation Logic

Proper segregation is the single most critical step to prevent regulatory fines and chemical reactions in waste drums. This compound is Non-Halogenated (unless dissolved in a halogenated solvent like DCM).

Decision Logic: Waste Stream Selection

WasteSegregationcluster_legendProtocol KeyStartWaste State AnalysisIsSolidIs the waste Solid?Start->IsSolidIsLiquidIs the waste Liquid?IsSolid->IsLiquidNoSolidStreamStream A: Solid Hazardous Waste(Non-Halogenated)IsSolid->SolidStreamYes (Pure Compound/ Silica)SolventCheckCheck Solvent TypeIsLiquid->SolventCheckLiqNonHaloStream B: Organic Solvent Waste(Non-Halogenated)SolventCheck->LiqNonHaloSolvent: MeOH, DMSO, AcetoneLiqHaloStream C: Halogenated Solvent Waste(Contains DCM/Chloroform)SolventCheck->LiqHaloSolvent: DCM, Chloroformkey1Green = Approved Pathkey2Red = High Cost/Specific Handling

Figure 1: Decision matrix for segregating N-cyclohexyl-3-methoxybenzamide waste. Note that while the compound itself is non-halogenated, the solvent it is dissolved in dictates the liquid waste stream.[1]

Phase 3: Step-by-Step Disposal Protocols

Scenario A: Disposal of Solid Waste (Pure Compound or Contaminated Solids)

Applicable for: Expired vials, weighing boats, contaminated gloves, and silica gel from purification.[1]

  • PPE Selection: Wear nitrile gloves (minimum 0.11 mm thickness). The cyclohexyl moiety aids lipid solubility; double-gloving is recommended if handling >500 mg.

  • Primary Containment:

    • Do not dump loose powder into a 55-gallon drum.

    • Place the solid waste into a clear, sealable polyethylene bag or a wide-mouth HDPE jar.[1]

    • Labeling: Affix a hazardous waste tag immediately. Write "N-cyclohexyl-3-methoxybenzamide - Solid Debris."

  • Secondary Containment: Place the sealed bag/jar into the lab's designated "Solid Hazardous Waste" drum.

  • Glassware: Rinse contaminated vials with Acetone or Methanol. Collect the rinse as Liquid Waste (Scenario B). Defaced glass vials can then be treated as glass waste (check local EHS rules).

Scenario B: Disposal of Liquid Waste (Mother Liquors/Reaction Mixtures)

Applicable for: HPLC effluent, reaction mixtures, or dissolved stock solutions.[1]

  • Solvent Compatibility Check:

    • Ensure the receiving waste container is compatible with the solvent (e.g., HDPE for aqueous/alcohols, Glass/Teflon-lined for halogenated solvents).[1]

    • pH Check: Although this amide is neutral, ensure the waste stream pH is between 4 and 10 to prevent unwanted hydrolysis or heat generation in the drum.

  • Transfer Protocol:

    • Use a funnel with a splash guard.

    • Pour slowly to avoid splashing.

    • Do not fill >90% capacity to allow for thermal expansion.

  • Stream Selection (Critical):

    • If dissolved in DMSO/Methanol/Ethyl Acetate : Pour into Non-Halogenated waste.

    • If dissolved in Dichloromethane (DCM) : Pour into Halogenated waste. Note: The compound itself does not require halogenated disposal, but the solvent takes precedence.[1]

Phase 4: Regulatory Compliance & Documentation

RCRA Waste Classification (USA)

Under the Resource Conservation and Recovery Act (RCRA), N-cyclohexyl-3-methoxybenzamide is not specifically listed on the P-list (acutely toxic) or U-list.[1] However, you must characterize it based on the mixture:

  • Ignitability (D001): If the waste is in a flammable solvent (Flash point < 60°C).[2]

  • Toxicity: While not a standard TCLP contaminant, it should be manifested as "Waste Toxic Solids, Organic, N.O.S."[1] (Not Otherwise Specified) to ensure incineration rather than landfilling.

Labeling Requirements

Every container must contain a label with the following before waste is added:

  • Signal Word: "HAZARDOUS WASTE"

  • Chemical Components: "N-cyclohexyl-3-methoxybenzamide" (Do not use abbreviations like "N-CMB").

  • Hazard Checkbox: Check "Toxic" and "Irritant."

Final Disposal Workflow

DisposalWorkflowResearcherResearcher(Generates Waste)TaggingApply HazWaste Tag(Full Chemical Name)Researcher->TaggingAccumulationSatellite Accumulation Area(Max 55 gal or 1 qt acute)Tagging->AccumulationPickupRequest EHS Pickup(< 3 Days if Full)Accumulation->PickupContainer Fullor 6 MonthsIncinerationHigh Temp Incineration(Final Destruction)Pickup->Incineration

Figure 2: The chain of custody for hazardous research chemicals. Note that "Satellite Accumulation Areas" have strict volume limits (typically 55 gallons total, or 1 quart for acutely toxic P-listed waste, though this compound is not P-listed).[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[3][4] National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

  • PubChem. (2024). Compound Summary: N-cyclohexyl-3-methoxybenzamide (CAS 1019401-03-6). National Library of Medicine.

  • American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories.

Personal Protective Equipment (PPE) & Handling Guide: N-cyclohexyl-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Treat as a Novel Chemical Entity (NCE). While N-cyclohexyl-3-methoxybenzamide is a structural scaffold often used in drug discovery (e.g., TRP channel modulation, kinase inhibition), comprehensive toxicological data is frequently incomplete for specific intermediates. Due to its lipophilic nature (cyclohexyl + methoxy groups), this compound possesses high membrane permeability potential.

Immediate Operational Directives:

  • Default Hazard Band: OEB 3 (Potent/Toxic) until proven otherwise.

  • Primary Route of Entry: Inhalation of dust; Dermal absorption (enhanced by solvents).

  • Critical Control: All open handling of powder must occur inside a certified chemical fume hood.

Quick-Reference PPE Matrix
Protection ZoneRequirementTechnical Rationale
Respiratory Fume Hood (Primary) Engineering control is superior to PPE.
Dermal (Hands) Double Nitrile (0.11mm min) Lipophilic benzamides can permeate thin nitrile; double layering provides visual breach detection.
Ocular Chemical Splash Goggles Safety glasses are insufficient for powders that can become airborne or solutions that can splash.
Body Lab Coat (Cotton/Poly) Standard protection; upgrade to Tyvek® if handling >10g of dry powder.

Hazard Profiling & Risk Stratification

Chemical Structure & Biological Implications

The safety profile of N-cyclohexyl-3-methoxybenzamide is dictated by its pharmacophore:

  • Benzamide Core: Often associated with dopaminergic or inflammatory pathway modulation.

  • Cyclohexyl Group: Significantly increases lipophilicity (LogP > 3) . This facilitates rapid skin absorption and blood-brain barrier (BBB) penetration.

  • Methoxy Group: Potential metabolic activation site.

The Risk: Because this molecule is designed to be bioactive and membrane-permeable, standard "irritant" precautions are insufficient. You must prevent systemic exposure.

Logic Diagram: Hazard Assessment

The following diagram illustrates the decision logic for handling lipophilic research chemicals.

HazardLogic Start N-cyclohexyl-3-methoxybenzamide PhysProp Physical State: Solid Powder Start->PhysProp ChemProp Chemical Property: Lipophilic (LogP >3) Start->ChemProp Risk1 Risk: Airborne Dust (Inhalation) PhysProp->Risk1 Static Charge Risk2 Risk: Dermal Absorption (Systemic) ChemProp->Risk2 Permeability Control1 Control: Fume Hood (HEPA Filtered) Risk1->Control1 Control2 Control: Double Gloving (Change every 2 hrs) Risk2->Control2

Figure 1: Risk assessment logic flow connecting physical properties to required controls.

Detailed PPE Specifications

Hand Protection (The Critical Barrier)

Why Standard Gloves Fail: Lipophilic compounds dissolved in organic solvents (e.g., DMSO, DCM) can permeate standard nitrile gloves in <15 minutes.

  • Protocol: Double Gloving.

    • Inner Layer: 4 mil Nitrile (Bright color, e.g., orange/blue).

    • Outer Layer: 4-5 mil Nitrile (Standard purple/blue).

    • Indicator: If the inner glove changes color or becomes visible due to outer glove swelling, immediate change is required.

  • Glove Removal: Use the "Beak Method" (pulling one glove off by the cuff using the other gloved hand) to ensure no skin contact with the outer surface.

Respiratory Protection
  • Primary: Variable Air Volume (VAV) Fume Hood operating at 80-100 fpm face velocity.

  • Secondary (Spill/Outside Hood): If weighing must occur outside a hood (strongly discouraged), use a P100 particulate respirator (e.g., 3M 8293).

    • Note: N95 is insufficient for fine pharmaceutical dusts which may behave like aerosols.

Eye & Face Protection
  • Standard: Chemical Splash Goggles (ANSI Z87.1+).

  • Prohibited: Standard safety glasses with side shields are not acceptable for handling fine powders of bioactive amides, as dust can migrate around the lenses via air currents.

Operational Protocols: Step-by-Step

Weighing & Transfer (Highest Risk Phase)

Benzamide powders are often electrostatic. Static discharge can cause "powder fly," aerosolizing the compound.

  • Preparation: Place an ionizing fan or anti-static gun inside the fume hood.

  • Setup: Line the balance area with a disposable absorbent pad (black surface preferred to visualize white powder spills).

  • Transfer:

    • Do not use a spatula directly from the stock bottle if the neck is narrow.

    • Tap powder into a secondary weighing boat, then transfer to the balance.

    • Why: This prevents the "avalanche effect" where a clump falls and puffs dust into the air.

  • Solubilization: Add solvent (DMSO/Methanol) to the solid inside the hood immediately after weighing. Do not transport dry powder around the lab.

Reaction Monitoring

When sampling the reaction (TLC/LCMS):

  • Assume the syringe needle is contaminated.

  • Recap needles using the "One-Handed Scoop" technique to prevent needlestick injuries (injecting a lipophilic bioactive agent is a medical emergency).

  • Dispose of all sharps immediately in a sharps container located inside the hood.

Decontamination Workflow

Following the experiment, the workspace must be neutralized.

DeconWorkflow Step1 1. Gross Removal Sweep powder (if dry) or absorb (if wet) Step2 2. Solubilization Apply MeOH or Ethanol to paper towel Step1->Step2 Step3 3. Wipe Surface Wipe unidirectional (Clean to Dirty) Step2->Step3 Step4 4. Soap & Water Remove organic residue Step3->Step4 Step5 5. Waste Disposal Gloves & towels to Solid Haz Waste Step4->Step5

Figure 2: Sequential decontamination process to ensure no residue remains.[1][2]

Emergency Response & Waste Disposal

Exposure Response
  • Inhalation: Remove to fresh air immediately.[2][3] If breathing is difficult, seek medical attention.

  • Skin Contact:

    • Do not use solvents (ethanol/acetone) to wash skin; this drives the lipophilic chemical deeper into the dermis.

    • Wash with copious soap and water for 15 minutes.[4]

  • Eye Contact: Flush for 15 minutes. Hold eyelids open.

Waste Disposal
  • Solid Waste: All contaminated gloves, weighing boats, and paper towels must be disposed of in Hazardous Solid Waste (Incineration stream).

  • Liquid Waste: Segregate into "Non-Halogenated Organic" or "Halogenated" depending on the solvent used.

  • Drain Disposal: Strictly Prohibited. Benzamide derivatives are often persistent in aquatic environments.

References

  • Occupational Safety and Health Administration (OSHA). (2011). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[5] United States Department of Labor.[6] [Link][7]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US). Chapter 4: Evaluating Hazards and Assessing Risks in the Laboratory. [Link]

  • European Chemicals Agency (ECHA). (n.d.). Guidance on the compilation of safety data sheets.[2][3][5] (General guidance for amide/benzamide handling). [Link]

  • PubChem. (2024).[8] Compound Summary: N-cyclohexyl-3-methoxybenzamide. National Library of Medicine. (Used for structural analysis and lipophilicity estimation). [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.